molecular formula C13H14N2O2 B016497 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 89193-16-8

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B016497
CAS No.: 89193-16-8
M. Wt: 230.26 g/mol
InChI Key: XYIOIOHRWLZCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIOIOHRWLZCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237568
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89193-16-8
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89193-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89193-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore in a multitude of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antipyretic activities.[2] this compound is a particularly valuable derivative, serving as a versatile precursor for the synthesis of more complex, biologically active molecules.[3]

This guide provides an in-depth exploration of a robust and efficient one-pot, three-component synthesis for this target compound. Moving beyond a simple recitation of steps, we will dissect the underlying reaction mechanism, justify the selection of reagents, and present a comprehensive, field-proven protocol suitable for implementation in a research or drug development setting.

Primary Synthesis Pathway: A One-Pot Three-Component Condensation

The synthesis of this compound is elegantly achieved through a one-pot condensation reaction involving three core components:

  • Ethyl acetoacetate: A classic 1,3-dicarbonyl compound that provides the carbon backbone for the pyrazole ring.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a similar aminal like N,N-dimethyldimethoxymethanamine: This reagent acts as a C1 building block, installing the carbon atom that will become C4 of the pyrazole ring, and critically, directs the regioselectivity of the cyclization.

  • Phenylhydrazine: The source of the two nitrogen atoms for the heterocyclic ring.

This convergent approach is favored for its operational simplicity, high atom economy, and ability to construct the target molecule in a single, controlled sequence, often leading to high yields.[4]

Synthesis_Workflow Reactants Starting Materials: - Ethyl Acetoacetate - Phenylhydrazine - DMF-DMA OnePot One-Pot Reaction Vessel (Ethanol, Reflux) Reactants->OnePot 1. Charge Reagents Reaction Three-Component Condensation & Cyclization OnePot->Reaction 2. Heat to Reflux Workup Reaction Workup (Cooling & Crystallization) Reaction->Workup 3. Monitor to Completion Purification Purification (Recrystallization from Ethanol) Workup->Purification 4. Isolate Crude Solid Product Final Product: This compound Purification->Product 5. Obtain Pure Crystals

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Dissection: A Self-Validating Protocol

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The process unfolds in three distinct, sequential stages within the single reaction vessel.

  • Formation of the Enaminone Intermediate: The reaction initiates with the attack of the active methylene group of ethyl acetoacetate (in its enol form) on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol, resulting in the formation of a key intermediate: an activated enaminone. This step is crucial as it "pre-functionalizes" the ethyl acetoacetate, ensuring the subsequent attack by phenylhydrazine occurs at the correct position to yield the desired 4-carboxylate isomer, rather than the pyrazolone isomer often seen in the classic Knorr synthesis.[5][6]

  • Hydrazine Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks the β-carbon of the enaminone (the one derived from the original ketone of ethyl acetoacetate). This is followed by a proton transfer and the elimination of dimethylamine, forming a phenylhydrazone intermediate.

  • Intramolecular Cyclization & Aromatization: The terminal nitrogen of the hydrazone moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization step, followed by the elimination of an ethanol molecule, leads to the formation of the stable, aromatic pyrazole ring, driving the reaction to completion.

Mechanism_Pathway cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Hydrazine Condensation cluster_2 Step 3: Cyclization & Aromatization EAA Ethyl Acetoacetate Enaminone Enaminone Intermediate EAA->Enaminone + DMF-DMA - 2x MeOH DMFDMA DMF-DMA Hydrazone Phenylhydrazone Intermediate Enaminone->Hydrazone + Phenylhydrazine - Dimethylamine Phenylhydrazine Phenylhydrazine Product Final Pyrazole Product Hydrazone->Product Intramolecular Attack - Ethanol

Caption: Stepwise mechanism of the three-component reaction.

Experimental Protocol

The following protocol is a synthesized representation based on established methodologies for the one-pot synthesis of the title compound.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol (Absolute)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol as the solvent.

  • Reagent Addition: In equimolar amounts, add ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine to the flask. The order of addition is generally not critical, but adding the phenylhydrazine last is common practice.

  • Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to facilitate precipitation of the product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol to remove soluble impurities, and then dried. For higher purity, the crude product is recrystallized from ethanol.[4] The final product is typically a crystalline solid.[4]

Quantitative Data and Characterization

The following table provides representative quantitative data for the synthesis.

ParameterValueNotes
Reactant Stoichiometry 1 : 1 : 1(Ethyl acetoacetate : Phenylhydrazine : DMF-DMA)
Solvent Absolute EthanolProvides good solubility for reactants and allows precipitation of the product upon cooling.
Temperature Reflux (~78 °C)Standard reflux temperature for ethanol.
Reaction Time 4-6 hoursVaries based on scale; monitor by TLC for completion.
Typical Yield >80%High yields are characteristic of this efficient one-pot method.
Melting Point 73-75 °CA sharp melting range indicates high purity of the final product.[4]

Product Characterization: The structure of the synthesized this compound is confirmed through standard spectroscopic methods.

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl ester protons (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, multiplets for the phenyl group protons, and a distinct downfield singlet for the lone proton on the pyrazole ring (C3-H).[4]

  • FTIR: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch (around 1700-1720 cm⁻¹) and aromatic C-H stretching vibrations.[4]

  • Elemental Analysis: Confirms the empirical formula (C₁₃H₁₄N₂O₂) of the compound.[4]

Context: Comparison with Foundational Syntheses

To fully appreciate the elegance of the three-component synthesis, it is useful to compare it with the foundational Knorr Pyrazole Synthesis , first reported in the 1880s.[1] The classic Knorr reaction involves the condensation of a β-ketoester, like ethyl acetoacetate, with a hydrazine.[5]

However, the direct reaction between ethyl acetoacetate and phenylhydrazine overwhelmingly yields 3-methyl-1-phenyl-5-pyrazolone , not the desired 4-carboxylate isomer.[5][6] This is because the initial condensation occurs between the ketone of the ketoester and the hydrazine, followed by an intramolecular attack of the second nitrogen atom onto the ester group, leading to the pyrazolone ring system.[6]

The three-component synthesis described herein circumvents this regiochemical issue by using DMF-DMA to activate the central methylene carbon of ethyl acetoacetate first. This strategic modification fundamentally alters the reactivity of the substrate, directing the cyclization to produce the thermodynamically stable and synthetically versatile this compound.

Conclusion

The one-pot, three-component condensation of ethyl acetoacetate, a DMF acetal, and phenylhydrazine represents a highly efficient, regioselective, and high-yielding pathway for the synthesis of this compound. Its operational simplicity and the mechanistic control it offers make it a superior choice for researchers and drug development professionals requiring access to this valuable heterocyclic building block. This guide provides the technical and theoretical foundation necessary for the successful implementation and potential optimization of this powerful synthetic transformation.

References

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-faceted spectroscopic analysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, making their precise structural characterization a critical step in drug discovery and development.[3] This document serves as an authoritative reference for researchers, offering a cohesive workflow for structural confirmation using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, provides validated protocols, and offers an expert interpretation of spectral data, grounded in established scientific principles.

Molecular Structure and Chemical Identity

This compound (C₁₃H₁₄N₂O₂) is a substituted pyrazole featuring a phenyl ring at the N1 position, a methyl group at C5, and an ethyl carboxylate group at the C4 position. The structural arrangement of these substituents dictates the molecule's chemical and electronic environment, which is precisely mapped by the spectroscopic techniques detailed herein.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 89193-16-8[1][4]

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration).[5][6] For the target molecule, ¹H NMR is indispensable for confirming the specific substitution pattern on the pyrazole ring and identifying the constituent ethyl, methyl, and phenyl groups.

Experimental Protocol (Self-Validating)
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of organic compounds and its residual proton signal does not overlap with key analyte signals.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, ensuring the accuracy and reproducibility of chemical shift measurements.[5]

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 300 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

    • Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain a clean, interpretable spectrum.

start Start: Purified Compound prep Sample Prep: Dissolve in DMSO-d6 + TMS Standard start->prep Step 1 acq Data Acquisition: 300+ MHz Spectrometer 16 Scans prep->acq Step 2 proc Data Processing: Fourier Transform Phase & Baseline Correction acq->proc Step 3 analysis Spectral Analysis: Assign δ, Integration, Multiplicity proc->analysis Step 4 end End: Confirmed Structure analysis->end Result

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Interpretation

The experimental ¹H NMR spectrum, acquired in DMSO-d₆, reveals distinct signals that perfectly correspond to the proposed structure.[7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.99Singlet1HPyrazole HThe lone proton on the pyrazole ring is a singlet as it has no adjacent protons. Its downfield shift is due to the aromatic nature of the ring.
7.49–7.57Multiplet5HPhenyl HProtons on the phenyl ring appear as a complex multiplet, characteristic of a monosubstituted benzene ring.[7]
4.22Quartet2H-O-CH₂ -CH₃The methylene protons are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[7] The adjacent electronegative oxygen atom shifts this signal downfield.
2.49Singlet3HPyrazole-CH₃ The methyl group protons appear as a singlet because they have no adjacent protons to couple with.[7]
1.26Triplet3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By measuring the absorption of IR radiation, we can detect the characteristic stretching and bending vibrations of bonds like C=O, C-H, C-N, and C-O, providing a molecular "fingerprint."[9] For this compound, FT-IR is crucial for confirming the presence of the key ester functional group (C=O and C-O stretches) and distinguishing between aromatic and aliphatic C-H bonds.

Experimental Protocol (Self-Validating)
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts atmospheric interferences (like CO₂ and water vapor) from the sample spectrum, ensuring that the observed peaks are solely from the compound.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans in the range of 4000–600 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

start Start: Solid Sample bkg Background Scan: Empty ATR Crystal (Removes CO₂, H₂O) start->bkg Step 1 sample Sample Scan: Place sample on crystal Acquire Spectrum (4000-600 cm⁻¹) bkg->sample Step 2 analysis Spectral Analysis: Identify Characteristic Absorption Bands sample->analysis Step 3 end End: Functional Groups Confirmed analysis->end Result

Caption: Standard workflow for FT-IR spectroscopic analysis using ATR.

Data Interpretation

The experimental FT-IR spectrum provides definitive evidence for the key functional groups within the molecule.[7][10]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3041WeakAromatic C-H StretchC-H stretching vibrations in aromatic rings typically appear just above 3000 cm⁻¹.[7][8]
~2980MediumAliphatic C-H StretchC-H stretching vibrations from the methyl and ethyl groups occur just below 3000 cm⁻¹.[11]
~1702Strong, SharpC=O Stretch (Ester)This is a highly characteristic and intense absorption for the carbonyl group in an ester, confirming its presence.[7][12]
~1600-1450Medium-WeakC=C & C=N StretchesThese absorptions are characteristic of the aromatic phenyl and pyrazole rings.[8]
~1250StrongC-O Stretch (Ester)The stretching vibration of the C-O single bond in the ester group typically results in a strong band in this region.[8]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is an essential analytical technique in pharmaceutical analysis that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary role here is to confirm the molecular weight of the compound, which provides unequivocal validation of its elemental composition. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) can offer valuable structural clues that corroborate the findings from NMR and IR spectroscopy.[14]

Experimental Protocol (Self-Validating)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions. Electrospray Ionization (ESI) is a softer technique often used to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. A crucial self-validating step is the calibration of the mass analyzer with a known standard immediately before the run to ensure high mass accuracy.

start Start: Sample Solution intro Sample Introduction (e.g., Direct Infusion) start->intro Step 1 ionize Ionization (e.g., ESI or EI) intro->ionize Step 2 analyze Mass Analysis (Separation by m/z) ionize->analyze Step 3 detect Detection & Spectrum Generation analyze->detect Step 4 end End: MW & Fragmentation Confirmed detect->end Result

References

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS number 89193-16-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 89193-16-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 89193-16-8, is a heterocyclic compound belonging to the pyrazole class of molecules.[1][2] The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that serves as a cornerstone in modern medicinal chemistry.[3][4] Pyrazole derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6][7][8]

This guide provides a comprehensive technical overview of this compound, synthesizing data from spectroscopic analysis, synthetic chemistry, and potential applications. It is intended to serve as a valuable resource for researchers utilizing this compound as a synthetic intermediate or exploring its potential in drug discovery programs.

Section 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and structural characteristics. This section details the key analytical data for this compound.

PropertyValueSource(s)
CAS Number 89193-16-8[1][2]
Molecular Formula C₁₃H₁₄N₂O₂[1][9]
Molecular Weight 230.26 g/mol [9]
Melting Point 73°C - 75°C[9]
Appearance Brown prismatic single crystal[9]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation. The data presented here is based on a comprehensive study involving synthesis, spectroscopic characterization, and single-crystal X-ray diffraction.[9]

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environment of the molecule. In a deuterated solvent like DMSO, the following characteristic signals are observed:[9]

  • δ 7.99 ppm (singlet, 1H): This downfield signal is assigned to the lone proton on the pyrazole ring (C3-H), its chemical shift indicative of its position within an aromatic heterocyclic system.

  • δ 7.49–7.57 ppm (multiplet, 5H): These signals correspond to the five protons of the N1-phenyl substituent.

  • δ 4.22 ppm (quartet, 2H): This quartet arises from the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

  • δ 2.49 ppm (singlet, 3H): This singlet is assigned to the methyl (-CH₃) protons at the C5 position of the pyrazole ring.

  • δ 1.26 ppm (triplet, 3H): This upfield triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl ester group.

1.1.2 Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the functional groups present in the molecule. Key vibrational frequencies include:[9]

  • 3041 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1702 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ethyl ester functional group.

1.1.3 X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the molecular structure of the title compound. The analysis reveals a prismatic crystal system, providing definitive proof of atomic connectivity and stereochemistry.[9]

Section 2: Synthesis and Mechanistic Insight

The synthesis of substituted pyrazoles is a well-established field of organic chemistry. The primary route to this compound is a variation of the Knorr pyrazole synthesis, a robust and reliable method.

Principle of Synthesis: Condensation and Cyclization

The core of the synthesis involves the condensation reaction between phenylhydrazine and a β-keto ester derivative. This reaction proceeds through a nucleophilic attack by the hydrazine onto the ketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This approach is highly effective for generating 1,3,5-trisubstituted pyrazoles with good regioselectivity.

G General Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Phenylhydrazine C Condensation & Cyclization A->C B Ethyl 2-(ethoxymethylene)-3-oxobutanoate B->C D Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate C->D

Caption: High-level overview of the synthesis.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the title compound.[9]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition: To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the resulting crude mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Alternative Synthetic Approaches

While the Knorr synthesis is common, other methods exist for this class of compounds. The Vilsmeier-Haack reaction, for instance, can be used to synthesize pyrazole-4-carboxaldehydes from hydrazones, which can then be oxidized to the corresponding carboxylic acid and esterified.[10][11] Additionally, one-pot multicomponent reactions involving a hydrazine, a β-ketoester, and an aldehyde offer an efficient alternative pathway to related pyrazole structures.[11]

Section 3: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its utility as a building block for creating novel compounds with potential therapeutic value.

The Pyrazole Scaffold: A "Privileged Structure"

The pyrazole ring is a prominent feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Pazopanib.[3][12] Its prevalence stems from its favorable properties:

  • Aromatic Stability: The ring is chemically robust.

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets.

  • Tunable Substituents: The pyrazole ring can be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

A Versatile Synthetic Intermediate

This compound is an ideal starting point for chemical library synthesis. The ester functionality is particularly useful and can be readily transformed into other functional groups.

G Derivative Synthesis Workflow cluster_mods Chemical Modifications cluster_library Potential Bioactive Compounds Parent Ethyl 5-methyl-1-phenyl- 1H-pyrazole-4-carboxylate (Ester) Acid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid (Carboxylic Acid) Parent->Acid Hydrolysis (e.g., NaOH) Hydrazide Carbohydrazide Parent->Hydrazide Hydrazinolysis (e.g., N2H4) Amide N-Substituted Amides Acid->Amide Amide Coupling (e.g., Amine, DCC) Final Diverse Chemical Library Amide->Final Hydrazide->Final

Caption: Chemical derivatization pathways.
  • Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds with various amines, a common linkage in pharmaceutical agents.[13]

  • Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into a carbohydrazide, another important functional group for building more complex heterocyclic systems or for linking to other molecular scaffolds.[14]

Potential Biological Activities

While specific biological activity data for CAS 89193-16-8 is not extensively published, the broader class of pyrazole-4-carboxylate derivatives has been investigated for various therapeutic applications. Notably, compounds with this core structure have been reported to possess anti-inflammatory and analgesic properties.[4][15] Therefore, it is plausible that this molecule and its derivatives could serve as leads for developing novel agents in these therapeutic areas.

Section 4: Quality Control and Characterization

For any research or development application, ensuring the purity and identity of the starting material is paramount. A self-validating workflow is essential for trustworthy and reproducible results.

G Compound Verification Workflow Crude Crude Synthesized Product or Acquired Material Purify Purification (Recrystallization or Chromatography) Crude->Purify Purity Purity Assessment Purify->Purity TLC, HPLC, Melting Point Identity Structural Confirmation Purity->Identity Pass Rework Repurify Purity->Rework Fail Identity->Crude Fail (Wrong Compound) Pure Verified Compound (>95% Purity) Identity->Pure Pass (NMR, MS, IR) Rework->Purify

Caption: Logical flow for quality control.
  • Initial Assessment (TLC/Melting Point): A preliminary check using Thin Layer Chromatography against a reference standard can quickly assess purity. A sharp melting point within the expected range (73-75°C) is also a strong indicator of high purity.[9]

  • Chromatographic Purity (HPLC): For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. A single major peak indicates a pure compound.

  • Structural Verification: The identity of the compound must be unequivocally confirmed using a combination of spectroscopic methods as detailed in Section 1 (NMR, IR, and MS). The data should match the reference spectra for this compound.

Conclusion

This compound (CAS 89193-16-8) is more than just a chemical entry in a catalog. It is a well-characterized, readily synthesizable molecule that serves as a valuable platform for medicinal chemistry and drug discovery. Its stable pyrazole core, combined with a synthetically versatile ester handle, makes it an important building block for accessing novel chemical space. This guide has provided the core technical knowledge—from its spectroscopic fingerprint to its synthesis and potential applications—required for its effective and reliable use in a research setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the pyrazole scaffold is not merely academic—it is fundamental to innovation. This guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole derivatives, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. The insights contained herein are designed to empower scientists to make informed decisions in the design, synthesis, and application of these versatile heterocyclic compounds.

The Pyrazole Core: A Privileged Scaffold in Modern Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and steric properties that have made it a cornerstone in medicinal chemistry and materials science.[1][2] One nitrogen atom (N1) is typically pyrrole-like and acidic, with its lone pair contributing to the aromatic 6π-electron system, while the other (N2) is pyridine-like and basic.[3][4] This amphoteric nature is central to its reactivity and biological interactions.[3] The presence of the pyrazole nucleus is a feature of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, highlighting its significance as a "privileged scaffold."[5][6]

Fundamental Physical Properties: Structure Dictates Function

The physical properties of pyrazole derivatives are critical determinants of their behavior in both chemical reactions and biological systems. These properties are not static; they are profoundly influenced by the nature and position of substituents on the pyrazole ring.

Tautomerism: A Dynamic Equilibrium

A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms.[3][7] The position of this equilibrium is a delicate balance influenced by several factors:

  • Substituent Effects: Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can shift the equilibrium.[8]

  • Solvent Effects: The polarity of the solvent can influence which tautomer is more stable. For instance, in solution, a tautomeric equilibrium is readily established for pyrazole itself.[3] Water, in particular, can lower the energy barrier between tautomers by forming hydrogen bonds.[3]

  • Physical State: The dominant tautomer in the solid state may differ from that in solution.[9]

Understanding the tautomeric preferences of a pyrazole derivative is crucial, as it dictates the molecule's shape, hydrogen bonding capabilities, and reactivity.[3][8]

Tautomerism cluster_T1 Tautomer A cluster_T2 Tautomer B T1 3-Substituted Pyrazole T2 5-Substituted Pyrazole T1->T2 Proton Transfer caption Annular tautomerism in a 3(5)-substituted pyrazole.

Acidity, Basicity, and pKa

The amphoteric character of pyrazoles is a direct consequence of their electronic structure.[3] The N1-H proton is weakly acidic (pKa of pyrazole is ~14.2), allowing for deprotonation by a base to form a nucleophilic pyrazolate anion.[3][10] Conversely, the sp²-hybridized N2 nitrogen is basic (pKa of the conjugate acid is ~2.5) and can be protonated by strong acids to form a pyrazolium cation.[3][10]

The acidity and basicity are significantly modulated by substituents:

  • Electron-withdrawing groups increase the acidity of the N1-H, making deprotonation easier.

  • Electron-donating groups increase the basicity of the N2 nitrogen, making protonation more favorable.[3]

These properties are critical for drug development, as they influence a compound's solubility, membrane permeability, and ability to interact with biological targets.

Solubility and Lipophilicity

Pyrazole itself is a colorless solid with a melting point of 70°C and is soluble in water.[11] However, for substituted pyrazoles, solubility and lipophilicity (logP) are highly variable. The pyrazole ring is often incorporated into drug candidates to enhance properties like lipophilicity and solubility, acting as a bioisostere for other aromatic rings.[6] The ability of the pyrazole core to act as both a hydrogen bond donor (N1-H) and acceptor (N2) contributes to its favorable pharmacokinetic profile.[6]

Quantitative Physical Properties of Representative Pyrazole Derivatives
DerivativeMelting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)
Pyrazole69-70186-1882.49
3-Methylpyrazole3-4204-2053.3
4-Nitropyrazole162-164--0.9
3,5-Dimethylpyrazole106-1082184.12

Note: These values are approximate and can vary based on experimental conditions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of the pyrazole ring is rich and versatile, offering multiple avenues for functionalization. The distribution of electron density within the aromatic ring governs its susceptibility to different types of reagents.[10]

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophiles.[3] Due to the electronic effects of the two nitrogen atoms, which reduce electron density at the C3 and C5 positions, electrophilic substitution occurs preferentially at the C4 position.[5][10][12] This is a cornerstone of pyrazole chemistry.

Common electrophilic substitution reactions include:

  • Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[13]

  • Sulfonation: Reaction with fuming sulfuric acid yields the 4-sulfonic acid derivative.[13]

  • Halogenation: Pyrazoles are readily halogenated at the C4 position.[14]

  • Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at C4.[13]

Electrophilic_Substitution Pyrazole {N|H-N|C|C|C-H} Reagents Electrophile (E+) (e.g., NO2+, SO3, Br+) Pyrazole:c4->Reagents Attack at C4 Product {N|H-N|C|C|C-E} Reagents->Product:c4 caption Electrophilic substitution on the pyrazole ring.

Nucleophilic Attack

While less common than electrophilic substitution, the electron-deficient C3 and C5 positions are susceptible to attack by strong nucleophiles.[5][10] Nucleophilic aromatic substitution of hydrogen (SNH) can occur, particularly if the pyrazole ring is activated, for instance by an N-oxide functionality.[15] In the presence of a very strong base, deprotonation at C3 can even lead to ring-opening.[16][17]

Reactions at the Nitrogen Atoms: N-Alkylation

The nitrogen atoms of the pyrazole ring are key sites for functionalization. The acidic N1 proton can be readily removed by a base, generating a pyrazolate anion that is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, leads to N-alkylation.[17][18]

For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers.[19] The regioselectivity of this reaction is a significant synthetic challenge and can be influenced by factors such as:

  • The steric bulk of the substituents on the pyrazole ring and the alkylating agent.[19]

  • The nature of the base and counter-ion used.[20]

  • The reaction conditions (temperature, solvent).

Advanced methods, including the use of trichloroacetimidate electrophiles under Brønsted acid catalysis, have been developed to provide alternative and sometimes more selective routes to N-alkyl pyrazoles.[18][19]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring itself is a mature field with a variety of powerful methods available to the synthetic chemist.

  • Knorr Pyrazole Synthesis (Cyclocondensation): This is the most traditional and widely used method. It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][5][10] This versatile reaction allows for the synthesis of a wide array of substituted pyrazoles.

  • [3+2] Dipolar Cycloaddition: A powerful and convergent strategy for forming the five-membered ring. This typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene.[1][21][22]

  • Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs, where three or more reactants combine in a single pot to form the pyrazole product.[1][23] These reactions are highly efficient and allow for the rapid generation of molecular diversity.

Spectroscopic Characterization: Elucidating the Structure

Unambiguous characterization of pyrazole derivatives is essential. A combination of spectroscopic techniques is employed to confirm the structure and purity of synthesized compounds.

Spectroscopic Data for a Representative Derivative: 1-Methylpyrazole
TechniqueObservationInterpretation
¹H NMR (CDCl₃)δ ~7.5 (d), ~7.4 (d), ~6.2 (t), ~3.9 (s)Signals for H3, H5, H4 protons and the N-CH₃ group, respectively.[24]
¹³C NMR (CDCl₃)δ ~138.7, ~129.2, ~105.4, ~39.1Resonances for C3, C5, C4, and the N-CH₃ carbon, respectively.[24]
IR (KBr) ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500 cm⁻¹ (C=N, C=C stretch)Characteristic vibrations of the pyrazole ring.
Mass Spec (EI) M⁺ peak corresponding to the molecular weightConfirms the molecular formula.

Note: Chemical shifts and vibrational frequencies are approximate and depend on the specific compound and experimental conditions.[25]

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides standardized, step-by-step methodologies for key synthetic and analytical procedures.

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole via Knorr Cyclocondensation

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (20 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.05 eq) dropwise to the solution. The addition is exothermic, and cooling in an ice bath may be necessary to maintain a temperature below 40°C.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure 3,5-dimethylpyrazole.

Knorr_Synthesis Reactants Acetylacetone + Hydrazine Hydrate Step1 1. Mix in Ethanol Reactants->Step1 Step2 2. Reflux (1-2h) Step1->Step2 Step3 3. Cool & Evaporate Step2->Step3 Step4 4. Recrystallize Step3->Step4 Product 3,5-Dimethylpyrazole Step4->Product caption Workflow for the Knorr synthesis of 3,5-dimethylpyrazole.

Protocol 2: Spectroscopic Analysis via ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the synthesized pyrazole compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. If required, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to the instrument's standard operating procedures, ensuring sufficient scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.[25]

Conclusion

The pyrazole core represents a remarkably versatile and powerful scaffold in chemical science. Its unique combination of physical properties—tautomerism, amphotericity, and hydrogen bonding capability—along with its well-defined chemical reactivity, provides a robust platform for the design of novel molecules with tailored functions. For the drug development professional, a mastery of these fundamental principles is not just beneficial; it is essential for the rational design of the next generation of therapeutics. This guide serves as a foundational resource, empowering researchers to harness the full potential of pyrazole chemistry in their scientific endeavors.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide spectrum of biological activities that have led to their integration into numerous pharmaceutical agents.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects.[2][3] The specific substitution pattern on the pyrazole core dictates its biological function, making the synthesis and structural elucidation of novel derivatives a critical area of research in drug discovery and materials science.

This technical guide focuses on the synthesis, characterization, and detailed crystallographic analysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. A comprehensive understanding of its three-dimensional structure is paramount, as the spatial arrangement of its constituent atoms and the nature of its intermolecular interactions in the solid state profoundly influence its physicochemical properties and, consequently, its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound is achieved through a well-established chemical pathway.[4] The formation of the pyrazole ring is confirmed through various spectroscopic methods, which provide foundational data prior to the more definitive single-crystal X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common and effective method for synthesizing the title compound is through the Vilsmeier-Haack reaction.[1] The following is a representative protocol:

  • Preparation of the Hydrazone: The initial step involves the reaction of a β-keto ester with a hydrazine derivative to form the corresponding hydrazone.

  • Vilsmeier Cyclization:

    • To an ice-cold, stirred solution of the hydrazone (0.001 mol) in dry dimethylformamide (DMF, 4 mL), phosphorus oxychloride (POCl₃, 0.003 mol) is added dropwise.

    • The reaction mixture is then allowed to come to room temperature and subsequently refluxed at 70-80°C for approximately 4 hours.

    • Upon completion, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.

    • The resulting precipitate is left to stand overnight, filtered, and then purified.

  • Purification: The crude product is purified by column chromatography on silica gel (60-120 mesh) using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the pure this compound.[1]

G cluster_prep Hydrazone Preparation cluster_vilsmeier Vilsmeier Cyclization cluster_purification Purification b_keto β-Keto Ester hydrazone Hydrazone b_keto->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone hydrazone_in Hydrazone vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) hydrazone_in->vilsmeier_reagent reflux Reflux at 70-80°C vilsmeier_reagent->reflux neutralization Neutralization (aq. NaOH) reflux->neutralization precipitation Precipitation neutralization->precipitation crude_product Crude Product precipitation->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals that confirm the formation of the pyrazole ring. A characteristic downfield singlet is observed for the pyrazole proton. The presence of a triplet and a quartet confirms the ethyl group of the ester, while a singlet corresponds to the methyl protons. The multiplet in the aromatic region is assigned to the phenyl protons.[4]

  • FTIR Spectroscopy: The infrared spectrum shows a strong absorption band corresponding to the C=O stretching vibration of the ester group. Aromatic C-H stretching vibrations are also observed.[4]

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₃H₁₄N₂O₂
Formula Weight230.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4593(4)
b (Å)15.6284(6)
c (Å)12.4579(5)
α (°)90
β (°)98.241(3)
γ (°)90
Volume (ų)1630.9(1)
Z4
Density (calculated) (g/cm³)1.875
Absorption Coefficient (mm⁻¹)0.132
F(000)968

Data sourced from a study on a closely related compound, Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, as specific data for the title compound was not available in the initial search results.[5]

Molecular Structure

The molecular structure reveals a planar pyrazole ring. The phenyl ring at the N1 position and the ethyl carboxylate group at the C4 position are twisted with respect to the pyrazole ring. This non-planar conformation is a common feature in substituted pyrazole systems and is influenced by steric hindrance between the substituents. The ethoxycarbonyl group is slightly twisted from the pyrazole ring.[5]

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which play a crucial role in the formation of the three-dimensional supramolecular architecture.[5] These weak interactions, along with other non-covalent forces, dictate the packing of the molecules in the crystal lattice. The study of these interactions is vital for understanding the solid-state properties of the compound, such as its melting point and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystal structure of this compound. The detailed analysis of its molecular and supramolecular structure offers valuable insights for researchers in medicinal chemistry and materials science. The structural data presented herein serves as a foundation for further studies, including computational modeling and the design of novel pyrazole-based compounds with tailored biological activities. The understanding of the structure-property relationships is a key step in the rational design of new and effective therapeutic agents.

References

The Pyrazole Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Moiety

The quest for novel therapeutic agents is a cornerstone of modern science, demanding molecular scaffolds that are both synthetically versatile and biologically active. Among the pantheon of heterocyclic compounds, the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—stands out as a "privileged scaffold".[1][2] Its remarkable structural and electronic properties have made it a central component in a multitude of clinically successful drugs and promising drug candidates.[3] The presence of the pyrazole moiety in FDA-approved drugs such as the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and the anticancer agent Crizotinib underscores its profound impact on medicinal chemistry.[1][4]

This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazole compounds. Authored from the perspective of a senior application scientist, it moves beyond a simple cataloging of effects to explain the underlying structure-activity relationships (SAR), mechanisms of action, and the practical experimental methodologies required to assess their therapeutic potential.

The Pyrazole Core: A Nexus of Physicochemical Advantages

The pyrazole ring's utility is not accidental; it stems from a unique combination of chemical characteristics that make it an ideal building block for drug design:

  • Aromatic Stability: The ring system is aromatic, conferring significant stability.

  • Hydrogen Bonding: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like protein kinases.[2]

  • Tunable Electronics: The two nitrogen atoms influence the ring's electron distribution, creating opportunities for diverse molecular interactions. This electronic character can be finely tuned through substitution.

  • Synthetic Accessibility: A variety of robust and high-yield synthetic methods, including classical condensation reactions and modern microwave-assisted techniques, allow for the creation of vast and diverse libraries of substituted pyrazoles.[5][6]

  • Bioisosteric Versatility: The pyrazole ring is often used as a bioisostere for other rings, like benzene, offering improved drug-like properties such as reduced lipophilicity.[2]

These features provide a robust foundation for developing compounds with a wide array of pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[5][7]

A Spectrum of Biological Activities and Their Molecular Underpinnings

Substituted pyrazoles exhibit a remarkable breadth of biological activities, targeting key pathways implicated in numerous human diseases.

Anticancer Activity

The development of pyrazole-based anticancer agents is one of the most active areas of research.[8] These compounds function through diverse mechanisms, often by inhibiting specific enzymes crucial for cancer cell proliferation and survival.[9]

Primary Mechanisms:

  • Protein Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases (PKs), enzymes that are frequently overexpressed or hyperactivated in cancer.[2][10] By competing with ATP at the kinase binding site, these compounds can shut down oncogenic signaling pathways. Of the 74 small molecule protein kinase inhibitors approved by the FDA, eight contain a pyrazole ring, including Crizotinib (ALK/ROS1/c-MET inhibitor) and Encorafenib (BRAF inhibitor).[2][4]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division. This leads to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[9][11]

  • EGFR/VEGFR-2 Inhibition: Certain derivatives show potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[8]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole compounds trigger apoptosis through various signaling pathways, making them selectively toxic to cancer cells.[5]

The following diagram illustrates a generalized workflow for the initial screening of novel pyrazole compounds for anticancer activity.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesized Pyrazole Library B Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Select 'Hit' Compounds C->D E Target-Based Assays (e.g., Kinase Inhibition) D->E F Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) D->F G Animal Tumor Models (e.g., Xenograft) E->G F->G H Assess Efficacy & Toxicity G->H

Caption: High-level workflow for anticancer drug discovery using pyrazole libraries.

Anti-inflammatory Activity

Several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives, such as Phenylbutazone and the COX-2 selective inhibitor Celecoxib.[12]

Primary Mechanism:

  • Cyclooxygenase (COX) Inhibition: The primary mechanism for the anti-inflammatory effect of most pyrazole NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] Celecoxib's selectivity for COX-2 over COX-1 is a key design feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Some novel pyrazole derivatives have been developed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect with an improved safety profile.[13]

Antimicrobial Activity

The pyrazole scaffold is a promising framework for the development of new agents to combat bacterial and fungal infections.[12] Researchers have synthesized numerous pyrazole derivatives and tested them against a range of pathogens. For instance, certain nitrofuran-containing pyrazole derivatives have shown good antibacterial activity against E. coli and S. aureus and antifungal activity against C. albicans.[12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[8][15] Understanding these SARs is critical for optimizing potency and selectivity.

PositionSubstituent TypeGeneral Impact on ActivityExample Target Class
N1 Large, hydrophobic groups (e.g., substituted phenyl rings)Often crucial for anchoring the molecule in the binding pocket of enzymes.Kinase Inhibitors, COX-2 Inhibitors
C3 Aryl groups, heterocyclic ringsCan form key hydrogen bonds or hydrophobic interactions.Anticancer, Antimicrobial
C4 Halogens (F, Cl, Br), small alkyl groupsCan modulate electronic properties and metabolic stability. Substitution here is key in many kinase inhibitors.Kinase Inhibitors
C5 Trifluoromethyl (-CF3), substituted aryl groupsOften enhances potency and selectivity. The -CF3 group on Celecoxib is vital for COX-2 selectivity.Anti-inflammatory, Anticancer

This table summarizes general trends; however, specific SAR is target-dependent and must be determined empirically for each new series of compounds.

The logical relationship in SAR-driven optimization is depicted below.

G A Initial 'Hit' Compound B Identify Substitution Points (N1, C3, C4, C5) A->B Analysis C Synthesize Analog Library B->C Design D Biological Screening C->D Testing E Analyze SAR Data D->E Data E->C Iterative Refinement F Optimized Lead Compound E->F Selection

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Experimental Protocols for Activity Assessment

Rigorous and validated experimental protocols are essential for accurately determining the biological activity of novel pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a fundamental first step in screening for anticancer activity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a pyrazole compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Substituted pyrazole compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[12][14]

Objective: To assess the ability of a pyrazole compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar albino rats (150-200 g).

  • Carrageenan solution (1% w/v in sterile saline).

  • Test pyrazole compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Diclofenac or Celecoxib).[12][14]

  • Pletismometer (for measuring paw volume).

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle Control

    • Group II: Reference Drug (e.g., Diclofenac, 10 mg/kg)

    • Group III, IV, etc.: Test Pyrazole Compound at different doses.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletismometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[12]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering synergistic effects for complex diseases like cancer.

  • Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to increased potency and duration of action.

  • Targeted Drug Delivery: Conjugating pyrazole drugs to antibodies or nanoparticles to improve their delivery to specific tissues and reduce off-target toxicity.

  • Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as microwave- and ultrasound-assisted synthesis, to produce pyrazole libraries more efficiently and sustainably.[5][9]

Conclusion

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry. Their synthetic tractability, favorable physicochemical properties, and ability to interact with a wide range of biological targets have cemented their status as a privileged scaffold. From potent kinase inhibitors in oncology to selective COX-2 inhibitors for inflammation, the pyrazole core has given rise to essential medicines. A deep understanding of their structure-activity relationships and mechanisms of action, combined with rigorous experimental validation, will continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

Molecular weight and formula of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Characterization

Introduction

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically significant molecules.[1] First isolated from watermelon seeds in 1959, natural and synthetic pyrazole derivatives have demonstrated a vast spectrum of biological activities, leading to their use in agrochemicals, herbicides, and critically, as active pharmaceutical ingredients.[1] The prominence of the pyrazole scaffold in blockbuster drugs has cemented its importance in modern medicinal chemistry.[1]

This guide provides a comprehensive technical overview of a specific, highly versatile derivative: This compound . We will delve into its fundamental physicochemical properties, validated synthesis protocols, detailed characterization data, and its applications as a key synthetic intermediate for drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Physicochemical Properties and Molecular Structure

A precise understanding of a molecule's physical and chemical properties is foundational to its application in any research or development setting. These parameters govern its solubility, reactivity, and suitability for further chemical modification.

Quantitative Data Summary

The core properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₄N₂O₂[2][3]
Molecular Weight 230.27 g/mol Calculated
CAS Number 89193-16-8[2][4][5]
Appearance Brown prismatic single crystal[3]
Melting Point 73–75 °C[3]
Synonyms NSC 85879[5]
Molecular Structure Analysis

The structure of this compound features a central, aromatic pyrazole ring substituted at key positions. The systematic name itself delineates this architecture: a phenyl group at the N1 position, a methyl group at C5, and an ethyl carboxylate (ester) group at the C4 position.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_phenyl Phenyl Group cluster_ester Ethyl Carboxylate N1 N1 N2 N2 N1->N2 P1 N1->P1 N-Phenyl Bond C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_carbonyl C=O C4->C_carbonyl C-Ester Bond C5->N1 CH3_methyl CH₃ C5->CH3_methyl C-Methyl Bond P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 P5->P6 P6->P1 O_ether O C_carbonyl->O_ether CH2 CH₂ O_ether->CH2 CH3_ethyl CH₃ CH2->CH3_ethyl knorr_synthesis Reactants Hydrazine (R-NH-NH₂) + 1,3-Dicarbonyl Compound Protonation Acid-Catalyzed Protonation of Carbonyl Reactants->Protonation Step 1 Imine_Formation Nucleophilic Attack by Hydrazine: Imine/Enamine Intermediate Protonation->Imine_Formation Step 2 Cyclization Intramolecular Attack by Second Nitrogen Imine_Formation->Cyclization Step 3 Dehydration Dehydration (Loss of H₂O) Cyclization->Dehydration Step 4 Product Substituted Pyrazole Dehydration->Product Final Product reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Ethyl 2-phenylhydrazono-3-oxobutanoate cond Heat / Acid Catalyst (Implicit Cyclization) r1->cond p1 This compound cond->p1 Yields synthetic_applications Start Ethyl 5-methyl-1-phenyl- 1H-pyrazole-4-carboxylate Acid Carboxylic Acid Derivative Start->Acid Hydrolysis Amide Amide Library Start->Amide Direct Amidation Alcohol Primary Alcohol Derivative Start->Alcohol Reduction Acid->Amide Amide Coupling

References

A Comprehensive Technical Guide to the Discovery and History of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazole synthesis. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This document traces the lineage of pyrazole synthesis from its inception in the late 19th century to the sophisticated methodologies employed today. We will delve into the seminal work of Ludwig Knorr and Hans von Pechmann, dissect the mechanisms of classical synthetic routes, and survey the advancements that have shaped the contemporary landscape of pyrazole chemistry, including cycloaddition reactions and metal-catalyzed methodologies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both historical context and practical, in-depth knowledge of the core synthetic strategies.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a versatile building block in the design of therapeutic agents across a wide spectrum of diseases. Notable drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] The journey of this unassuming heterocycle from a laboratory curiosity to a multi-billion dollar pharmacophore is a testament to the ingenuity of synthetic chemists over the past century and a half.

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis (1883)

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[3][4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-ol, which he initially named antipyrine.[5][6] This landmark discovery was achieved through the condensation reaction of ethyl acetoacetate, a β-ketoester, with phenylhydrazine.[3] This reaction, now famously known as the Knorr Pyrazole Synthesis , remains a fundamental and widely utilized method for constructing the pyrazole ring.[7]

The classical Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7] The reaction proceeds through a cyclocondensation mechanism, typically under acidic conditions, to yield the corresponding pyrazole.[7] A significant aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two regioisomeric pyrazole products.[1][4][8]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis involves a series of nucleophilic attack and dehydration steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to afford the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (R'-NH-NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Original Experimental Protocol for Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Based on Knorr's 1883 publication, the following protocol outlines the first synthesis of a pyrazole derivative.[3]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature, resulting in the formation of an oily condensation product and water.[3]

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.[3]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[3]

An Alternative Pathway: The Pechmann Pyrazole Synthesis

Shortly after Knorr's discovery, another German chemist, Hans von Pechmann, developed an alternative method for pyrazole synthesis in 1898.[9][10][11] The Pechmann Pyrazole Synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene to form the parent pyrazole ring.[10] This reaction showcased a different synthetic strategy, relying on the reactivity of diazo compounds.

While the original Pechmann synthesis was limited in scope, it laid the groundwork for the development of a vast array of [3+2] cycloaddition reactions for pyrazole synthesis.[12] These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Modern Variants of [3+2] Cycloaddition for Pyrazole Synthesis

The fundamental concept of the Pechmann synthesis has been significantly expanded upon, leading to a variety of modern and versatile methods for constructing the pyrazole ring.[12]

  • Diazo Compounds with Alkynes/Alkenes: The reaction of diazo compounds with various alkynes and alkenes remains a powerful tool for pyrazole synthesis.[12][13] The regioselectivity of this reaction can often be controlled by the electronic nature of the substituents on both the diazo compound and the dipolarophile.

  • Nitrile Imines with Alkynes/Alkenes: Nitrile imines, generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkynes and alkenes to produce a wide range of substituted pyrazoles.[14]

  • Sydnones with Alkynes: Sydnones, mesoionic aromatic compounds, can also participate in [3+2] cycloaddition reactions with alkynes to afford pyrazoles.[1]

Cycloaddition_Workflow cluster_dipoles 1,3-Dipoles cluster_dipolarophiles Dipolarophiles cluster_product Product Diazo Diazo Compounds Pyrazole Pyrazole Diazo->Pyrazole [3+2] Cycloaddition Nitrile_Imine Nitrile Imines Nitrile_Imine->Pyrazole [3+2] Cycloaddition Sydnone Sydnones Sydnone->Pyrazole [3+2] Cycloaddition Alkyne Alkynes Alkyne->Pyrazole Alkene Alkenes Alkene->Pyrazole

Caption: Overview of [3+2] cycloaddition strategies for pyrazole synthesis.

Evolution of Pyrazole Synthesis: Modern Methodologies

Building upon the classical foundations of Knorr and Pechmann, the 21st century has witnessed a surge in the development of novel and efficient methods for pyrazole synthesis. These advancements have been driven by the need for greater control over regioselectivity, increased substrate scope, and the development of more sustainable and environmentally friendly protocols.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful strategy for the rapid generation of molecular diversity.[15] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, often combining elements of classical condensation reactions with other transformations.[15]

Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrazole chemistry is no exception. A variety of metal-catalyzed reactions have been developed for the construction and functionalization of the pyrazole ring.

  • Copper-Catalyzed Reactions: Copper catalysts have been employed in aerobic oxidative [3+2] cycloaddition reactions of hydrazines with alkynoates to afford polysubstituted pyrazoles with good regioselectivity.[16]

  • Silver-Catalyzed Reactions: Silver catalysts have proven effective in the synthesis of trifluoromethyl-substituted pyrazoles from trifluoromethylated ynones and hydrazines.[8]

  • Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are widely used for the late-stage functionalization of pre-formed pyrazole rings, allowing for the introduction of a wide range of substituents.[17]

Synthesis from Non-Traditional Precursors

Recent research has also focused on the development of pyrazole syntheses from less conventional starting materials, further expanding the synthetic toolkit.

  • From 1,3-Diols: Ruthenium-catalyzed hydrogen transfer catalysis has enabled the synthesis of 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines, circumventing the need for potentially unstable 1,3-dicarbonyl precursors.[18]

  • From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines provides a versatile route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1]

Comparative Summary of Key Pyrazole Syntheses

Synthesis Method Inventors/Developers Year Key Reactants Advantages Limitations
Knorr Pyrazole Synthesis Ludwig Knorr18831,3-Dicarbonyl compounds, HydrazinesWell-established, versatile, readily available starting materials.[1][7]Potential for regioisomeric mixtures with unsymmetrical reactants.[1][8]
Pechmann Pyrazole Synthesis Hans von Pechmann1898Diazomethane, AcetyleneSeminal example of [3+2] cycloaddition.Limited scope of original reaction, use of hazardous diazomethane.[10]
Modern [3+2] Cycloadditions Various Researchers20th-21st CenturyDiazo compounds, Nitrile imines, Sydnones with Alkynes/AlkenesHigh efficiency, good control over substitution patterns.[12]May require in situ generation of reactive intermediates.
Multi-Component Reactions Various ResearchersLate 20th-21st CenturyThree or more reactantsHigh atom economy, rapid generation of molecular diversity.[15]Optimization can be complex.
Metal-Catalyzed Syntheses Various Researchers21st CenturyVarious precursors with transition metal catalysts (Cu, Ag, Pd, Ru)High regioselectivity, broad substrate scope, access to novel substitution patterns.[8][16][17][18]Catalyst cost and sensitivity can be a factor.

Conclusion and Future Outlook

The journey of pyrazole synthesis, from Knorr's serendipitous discovery to the sophisticated metal-catalyzed and multi-component reactions of today, is a compelling narrative of scientific progress. The enduring relevance of the pyrazole core in medicinal chemistry continues to drive innovation in its synthesis. Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methodologies. The exploration of novel catalytic systems, the use of enabling technologies such as flow chemistry, and the application of computational chemistry to predict and control reaction outcomes will undoubtedly play a pivotal role in shaping the next chapter in the history of pyrazole synthesis.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in drug design.[1] The pyrazole nucleus is a bioisostere for various aromatic systems, often enhancing pharmacological activity and improving pharmacokinetic profiles such as lipophilicity and solubility.[1] This inherent adaptability has led to the successful development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[3][4] This guide provides an in-depth exploration of the therapeutic applications of pyrazole scaffolds, detailing their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Anti-Inflammatory Applications: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazole derivatives have a long-standing history in the management of inflammation, with early examples like antipyrine dating back to the late 19th century.[5] Modern advancements have culminated in highly selective agents that offer improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrazole-based drugs is the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[8] Selective inhibition of COX-2, therefore, reduces inflammation while minimizing gastrointestinal side effects.[9]

A prime example is Celecoxib , a diaryl-substituted pyrazole that selectively binds to the larger, more flexible active site of the COX-2 enzyme.[6][9] This selectivity is a hallmark of its therapeutic efficacy in treating conditions like osteoarthritis and rheumatoid arthritis.[7]

Signaling Pathway: Celecoxib and COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of pyrazole compounds against COX-1 and COX-2.[8][10]

1. Reagent Preparation:

  • Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO).
  • Prepare assay buffer (e.g., Tris-HCl buffer, pH 8.0).
  • Prepare solutions of arachidonic acid (substrate) and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
  • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer.
  • Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib) as a positive control.
  • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
  • Initiate the reaction by adding arachidonic acid and TMPD.
  • Monitor the color change resulting from the oxidation of TMPD using a microplate reader at a specific wavelength (e.g., 590 nm) over time.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the percentage of inhibition relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

II. Anticancer Therapeutics: Targeting Key Signaling Pathways

The pyrazole scaffold is a privileged structure in the development of targeted anticancer agents, particularly kinase inhibitors.[11] Its ability to form key interactions within the ATP-binding pockets of various kinases has led to the development of several life-saving drugs.[11]

Mechanism of Action: Kinase Inhibition

Many pyrazole-containing anticancer drugs function by inhibiting specific protein kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.[12]

  • Ruxolitinib: This pyrazole-based drug is a potent inhibitor of Janus kinases (JAK1 and JAK2).[1] The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its dysregulation is a hallmark of myeloproliferative neoplasms.[13] Ruxolitinib blocks the phosphorylation of STAT proteins, thereby inhibiting the transcription of genes involved in cell proliferation and inflammation.[14]

  • Ibrutinib: A first-in-class inhibitor of Bruton's tyrosine kinase (BTK), ibrutinib has revolutionized the treatment of B-cell malignancies.[15] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation.[16] Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[15][16]

Signaling Pathway: Ruxolitinib and the JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: Ruxolitinib inhibits JAK1/2, blocking STAT phosphorylation and downstream gene expression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[17][18]

1. Cell Culture and Seeding:

  • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in a suitable medium.
  • Harvest the cells and seed them into a 96-well plate at a predetermined density.
  • Incubate the plate for 24 hours to allow the cells to adhere.

2. Compound Treatment:

  • Prepare serial dilutions of the test pyrazole compound in the culture medium.
  • Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[17]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

III. Antimicrobial Applications: A Scaffold for Combating Drug Resistance

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[20] The pyrazole scaffold serves as a versatile platform for the development of new agents to combat the growing threat of antimicrobial resistance.[21]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by potentially targeting topoisomerase II and IV.[21] Other derivatives may act as competitive inhibitors of enzymes like dihydropteroate synthase, which is involved in folic acid synthesis in bacteria.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

1. Preparation:

  • Prepare a stock solution of the test pyrazole compound.
  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

2. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth medium.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

3. Data Analysis:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]

IV. Central Nervous System (CNS) Disorders: Modulating Neurological Targets

The pyrazole scaffold has also found applications in the development of drugs for CNS disorders, targeting various receptors and enzymes in the brain.[23] For example, certain pyrazole derivatives have been investigated as cannabinoid receptor antagonists and monoamine oxidase (MAO) inhibitors for the potential treatment of conditions like obesity and depression, respectively.[24][25]

V. Synthesis of Pyrazole Scaffolds: Established and Modern Methodologies

The synthesis of pyrazole derivatives is well-established, with several classical and modern methods available to medicinal chemists.

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis and its variations are the most common methods for preparing pyrazoles.[26][27] This typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[26][28]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Cyclization/ Dehydration Condensation->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole

Caption: General workflow for the Knorr synthesis of pyrazoles.

Modern Synthetic Approaches

More recent synthetic strategies include multicomponent reactions, microwave-assisted synthesis, and the use of novel catalysts to improve yields, reduce reaction times, and enhance regioselectivity.[28] These methods offer greater efficiency and access to a wider diversity of pyrazole derivatives.[29][30]

VI. Structure-Activity Relationship (SAR) and In-Silico Design

The therapeutic efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[24] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[9][19] For example, in the case of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are critical for high affinity and selectivity.[24]

In recent years, computational methods such as molecular docking have become indispensable tools in the design of novel pyrazole-based drugs.[11][25] These in-silico techniques allow researchers to predict the binding modes of pyrazole derivatives to their target proteins, providing valuable insights for lead optimization and rational drug design.[31][32]

Conclusion: The Future of Pyrazole-Based Therapeutics

The pyrazole scaffold continues to be a highly valuable and "privileged" structure in drug discovery.[3][15] Its synthetic tractability and diverse pharmacological activities ensure its continued prominence in the development of novel therapeutics. Future research will likely focus on the design of multi-target pyrazole derivatives, the use of advanced computational tools for their design, and the exploration of new therapeutic applications for this remarkable heterocyclic core.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data characteristic of pyrazole carboxylates, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the NMR spectra of these molecules, including the profound effects of substituent positioning, electronic properties, and annular tautomerism. We will explore characteristic chemical shifts and coupling constants, present data in a comparative tabular format, and elucidate the power of two-dimensional (2D) NMR techniques for unambiguous structural assignment. Furthermore, this guide furnishes a field-proven, step-by-step protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in experimental workflows.

Introduction: The Structural Significance of Pyrazole Carboxylates

Pyrazole carboxylates are a cornerstone scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxylate moiety, gives rise to a molecule with unique electronic and steric features. Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and for the quality control of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment of individual ¹H (proton) and ¹³C (carbon) nuclei, allowing for the precise mapping of the molecular framework. This guide will demystify the NMR spectra of pyrazole carboxylates, providing the foundational knowledge and practical insights required for confident spectral interpretation.

Core Principles: Understanding Tautomerism and Electronic Effects

A unique feature of N-unsubstituted pyrazoles is annular tautomerism , a rapid proton exchange between the N1 and N2 positions.[3][4] This dynamic process has a profound impact on the NMR spectrum. If the exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) become averaged.[3] This often results in broadened signals or a single, averaged peak where two distinct ones would be expected, complicating initial analysis.

The carboxylate group (-COOH or -COOR) is a moderate electron-withdrawing group. Its position on the pyrazole ring significantly influences the electronic environment and, consequently, the chemical shifts of the ring's protons and carbons. Understanding these electronic substituent effects is key to interpreting the spectra correctly.[5][6]

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

¹H NMR Spectral Data: A Proton's Perspective

The proton NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity to neighboring protons (coupling constants).

Characteristic Chemical Shifts (δ)

The protons on the pyrazole ring typically resonate in the aromatic region of the spectrum. Their exact chemical shift is dictated by their position relative to the nitrogen atoms and the electron-withdrawing carboxylate group.

  • H4 Proton: The proton at the C4 position generally appears as a triplet (if C3 and C5 are protonated) or a singlet. In unsubstituted pyrazole, it resonates around 6.3-6.4 ppm.[7] The presence of a carboxylate group at C3 or C5 will typically shift this proton downfield.

  • H3 and H5 Protons: In N-substituted pyrazoles, H3 and H5 are distinct and appear as doublets. In N-unsubstituted pyrazoles, due to tautomerism, these protons can become equivalent, often appearing as a single, sometimes broadened, signal. For unsubstituted pyrazole, this signal is around 7.6-7.7 ppm.[7] When a carboxylate group is present at C3, the H5 proton is shifted significantly downfield, and vice-versa.

  • N-H Proton: The N-H proton of the pyrazole ring is often a broad singlet and can appear over a wide chemical shift range (typically δ 10-14 ppm), or it may be unobserved due to rapid exchange with residual water in the solvent.[8]

  • Ester Protons (e.g., -COOCH₂CH₃): For ethyl esters, a characteristic quartet for the methylene (-CH₂-) protons (around δ 4.2-4.5 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2-1.5 ppm) are observed.[9]

Data Summary: Typical ¹H NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for protons in pyrazole carboxylates, based on literature data. Actual values will vary with substitution and solvent.

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityCausality & Notes
H3 7.5 - 8.2d / sDownfield due to proximity to nitrogen and potential deshielding by a C5-substituent.
H4 6.5 - 7.8t / d / sPositioned between two carbons. Its chemical shift is highly sensitive to substituents at C3 and C5. For example, in 5-acetylpyrazole-3-carboxylic acid ethyl ester, the H4 proton is a singlet at 7.36 ppm.[9]
H5 7.8 - 8.5d / sSimilar to H3, its environment is influenced by the adjacent nitrogen and substituents.
N1-H 10.0 - 14.0br sOften broad and may exchange with solvent. Its observation is highly dependent on solvent purity and temperature.
Ester -OCH₂- 4.2 - 4.5qCharacteristic of an ethyl ester group, coupled to the adjacent methyl group.
Ester -CH₃ 1.2 - 1.5tCharacteristic of an ethyl ester group, coupled to the adjacent methylene group.

¹³C NMR Spectral Data: The Carbon Backbone

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Typically, each unique carbon atom gives rise to a single resonance, making it invaluable for confirming the number of carbons and identifying key functional groups.[1]

Characteristic Chemical Shifts (δ)
  • C3, C4, and C5 Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of substituents and the tautomeric state.[3][10] In unsubstituted pyrazole, C3/C5 appear around 134.7 ppm and C4 at 105.9 ppm.[11][12]

  • Effect of Carboxylate Group: The carbon atom directly attached to the carboxylate group (ipso-carbon) is significantly shifted downfield. The carboxylate group's electron-withdrawing nature also influences the shifts of the other ring carbons.

  • Carbonyl Carbon (-COO-): The carbonyl carbon of the carboxylate or ester group is highly deshielded and appears far downfield, typically in the range of δ 160-170 ppm.[13] This is a highly diagnostic signal.

  • Tautomerism Effects: As with ¹H NMR, rapid tautomeric exchange in N-unsubstituted pyrazoles can lead to the averaging of the C3 and C5 chemical shifts.[3] Lowering the experimental temperature can sometimes "freeze out" the individual tautomers, allowing for the observation of distinct signals for C3 and C5.

Data Summary: Typical ¹³C NMR Chemical Shifts
Carbon PositionTypical Chemical Shift (δ, ppm)Causality & Notes
C3 135 - 150The specific shift is highly dependent on N-substitution and the substituent at C5.
C4 105 - 120Generally the most upfield of the ring carbons. A carboxylate at C4 would shift this signal significantly downfield.
C5 138 - 155Similar to C3, its environment is dictated by substitution and tautomeric equilibrium.
Carbonyl (C=O) 160 - 170A highly characteristic and deshielded signal, confirming the presence of the carboxylate moiety.
Ester -OCH₂- 60 - 65Typical range for the methylene carbon of an ethyl ester.
Ester -CH₃ 13 - 16Typical range for the methyl carbon of an ethyl ester.

Advanced Structural Elucidation with 2D NMR

For complex or novel pyrazole carboxylates, 1D NMR spectra may be insufficient for complete and unambiguous assignment. In these cases, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable way to determine which proton is attached to which carbon, creating a direct link between the ¹H and ¹³C spectra.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together a molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[14][15] For a pyrazole carboxylate, an HMBC experiment can show a correlation from the ester's methylene protons to the carbonyl carbon, definitively connecting the ester group to the ring. It can also show correlations from H4 to C3 and C5, confirming the ring structure.[16]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to identify adjacent protons within a spin system (e.g., tracing the connectivity in an alkyl chain substituent).

workflow cluster_workflow NMR Data Acquisition & Analysis Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acq_1d 1. Prepare analyze_1d Initial 1D Analysis (Identify Spin Systems, Functional Groups) acq_1d->analyze_1d 2. Process acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) analyze_1d->acq_2d 3. Ambiguity? elucidate Final Structure Elucidation analyze_1d->elucidate Sufficient Data analyze_2d 2D Data Interpretation (Connect Fragments, Assign Structure) acq_2d->analyze_2d 4. Process analyze_2d->elucidate 5. Correlate

Caption: A self-validating workflow for structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines a self-validating system for obtaining reliable NMR data for pyrazole carboxylate derivatives.

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra for structural confirmation.

Materials:

  • Pyrazole carboxylate sample (5-15 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-15 mg of the pyrazole carboxylate sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for observing N-H protons and dissolving polar compounds).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.[17]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans due to the low natural abundance of ¹³C.[1]

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

  • 2D NMR Acquisition (if required):

    • HSQC: Run a standard gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C connections.

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to observe 2- and 3-bond correlations.[18]

  • Data Analysis and Structure Validation:

    • Analyze the ¹H spectrum to identify spin systems and chemical shifts.

    • Use the ¹³C spectrum to count the number of unique carbons and identify the carbonyl group.

    • Use the HSQC spectrum to assign protons to their attached carbons.

    • Use the HMBC spectrum to piece together the molecular fragments and confirm the final structure, paying close attention to correlations between ring protons and the carboxylate carbon. This cross-validation between different experiments ensures a trustworthy assignment.

Conclusion

The NMR spectral analysis of pyrazole carboxylates is a nuanced but systematic process. A thorough understanding of the influence of the pyrazole core, the carboxylate moiety, and the phenomenon of annular tautomerism is crucial for accurate interpretation. While 1D ¹H and ¹³C NMR provide the primary data, the strategic use of 2D techniques like HSQC and HMBC offers a self-validating system for unambiguous and confident structural elucidation. The protocols and data presented in this guide serve as an authoritative resource for any scientist engaged in the synthesis and characterization of this vital class of compounds.

References

Green Synthesis Strategies for Pyrazole Derivatives: A Paradigm Shift in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes to these vital heterocyclic compounds, however, often rely on harsh reaction conditions, hazardous organic solvents, and multi-step processes that generate significant chemical waste.[3][4] This guide provides a comprehensive overview of modern, green synthesis strategies that align with the principles of sustainable chemistry. We will explore the mechanistic underpinnings and practical applications of key eco-friendly methodologies, including multicomponent reactions (MCRs), microwave and ultrasound-assisted synthesis, and the use of benign catalysts and solvent systems. This document is intended to serve as a technical resource for researchers and professionals dedicated to developing efficient, environmentally responsible, and economically viable pathways to pyrazole derivatives.[5]

The Imperative for Green Chemistry in Pyrazole Synthesis

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure responsible for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][6] Drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Stanozolol (an anabolic steroid) highlight the therapeutic importance of this chemical moiety.[7] The growing demand for these compounds necessitates a shift away from classical synthetic methods that are often inefficient and environmentally detrimental.[8]

Green chemistry offers a framework to mitigate these issues by focusing on principles such as atom economy, waste minimization, energy efficiency, and the use of renewable resources.[3][9] Adopting these principles in pyrazole synthesis is not merely an environmental consideration but a strategic move towards more robust, scalable, and cost-effective chemical manufacturing.[10]

Green_Chemistry_Principles cluster_Inputs Green Chemistry Inputs cluster_Process Synthesis Process cluster_Outputs Sustainable Outcomes MCRs MCRs Core Pyrazole Synthesis MCRs->Core Energy Alternative Energy (MW, US) Energy->Core Solvents Green Solvents (Water, Solvent-Free) Solvents->Core Catalysts Benign Catalysts Catalysts->Core Atom_Economy High Atom Economy Core->Atom_Economy Waste Reduced Waste Core->Waste Efficiency Energy Efficiency Core->Efficiency Safety Enhanced Safety Core->Safety caption Figure 1: Application of Green Chemistry Principles to Pyrazole Synthesis.

Caption: Figure 1: Application of Green Chemistry Principles to Pyrazole Synthesis.

Multicomponent Reactions (MCRs): The Power of Atom Economy

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of green synthesis.[7] They are characterized by high atom economy, procedural simplicity, and reduced need for purification of intermediates, which minimizes solvent use and waste generation.[10] The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological activity, is a prime example of the power of MCRs.[8]

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

A widely adopted green MCR involves the one-pot condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[7]

MCR_Workflow Start Reactants Aldehyde (1) Malononitrile (2) Ethyl Acetoacetate (3) Hydrazine Hydrate (4) Start->Reactants Vessel One-Pot Reaction Vessel (Aqueous Medium) Reactants->Vessel Energy Apply Energy (Conventional Heat, MW, or US) Vessel->Energy Catalyst Add Green Catalyst (e.g., Taurine, l-tyrosine) Catalyst->Vessel Knoevenagel In-situ Knoevenagel Condensation Energy->Knoevenagel Michael Michael Addition & Intramolecular Cyclization Knoevenagel->Michael Product Isolate Pyrano[2,3-c]pyrazole Product Michael->Product End Product->End caption Figure 2: Workflow for a one-pot, four-component pyrazole synthesis.

Caption: Figure 2: Workflow for a one-pot, four-component pyrazole synthesis.

Causality Behind the Method: This reaction sequence is elegantly designed to proceed through a cascade of reactions in a single pot. The reaction is often initiated by a Knoevenagel condensation between the aldehyde and malononitrile.[9] Concurrently, the ethyl acetoacetate and hydrazine condense to form a pyrazolone intermediate. A subsequent Michael addition and intramolecular cyclization between these intermediates yield the final fused pyrazole product.[8] The use of water as a solvent is particularly advantageous, as it is non-toxic, inexpensive, and can promote the reaction through hydrophobic effects.[9][10]

Experimental Protocol: Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles under Ultrasonic Irradiation

This protocol, adapted from Shabalala et al., demonstrates a catalyst-free MCR in water, a highly green approach.[8]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), and malononitrile (1 mmol).

  • Solvent Addition: Add 10 mL of distilled water to the flask.

  • Ultrasonication: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 40 kHz and a power of 100 W.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the pure pyrano[2,3-c]pyrazole derivative.

Alternative Energy Sources: Microwave and Ultrasound

Replacing conventional heating with alternative energy sources like microwave (MW) irradiation and ultrasound (US) is a key green strategy that dramatically reduces reaction times and energy consumption.[1][11]

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by direct interaction with polar molecules, leading to rapid, uniform heating.[8] This technique often results in higher yields and cleaner product profiles compared to conventional methods.[1][12]

Causality Behind the Method: The efficiency of microwave heating stems from the ability of polar reagents and solvents to align with the oscillating electric field, generating thermal energy through dielectric loss. This localized, instantaneous heating avoids the thermal inertia of conventional oil baths, preventing side reactions and decomposition of thermally sensitive materials.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is based on a highly efficient, water-based method.[13]

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine 3-aminocrotononitrile (1 mmol) and the desired aryl hydrazine (1.1 mmol).

  • Solvent/Acid: Add 5 mL of 1 M HCl (aq). The use of water as the solvent is a key green feature.[13]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 10-15 minutes.

  • Workup: After cooling the vial, carefully basify the solution with 10% NaOH (aq) until a precipitate forms.

  • Isolation: Collect the solid product via vacuum filtration, wash with water, and dry. Yields typically range from 70-90%.[13]

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures.[14][15] This enhances mass transfer and accelerates reaction rates under milder bulk conditions.[8]

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazole Derivatives [8]

MethodCatalystSolventTimeYield (%)
Conventional StirringMn/ZrO₂Aqueous Ethanol1 hour83%
Ultrasound IrradiationMn/ZrO₂Aqueous Ethanol10 min98%

Green Solvents and Catalysts

The choice of solvent and catalyst is critical to the environmental footprint of a synthetic process. The ideal green synthesis employs non-toxic, renewable solvents (preferably water) or proceeds under solvent-free conditions, and utilizes recyclable, non-heavy-metal catalysts.[4][9]

Water as a Reaction Medium

Water is nature's solvent and the ultimate green choice.[9] Its use in organic synthesis, particularly for heterocyclic compounds like pyrazoles, has expanded significantly.[9][10] For instance, the synthesis of tetrasubstituted pyrazoles can be achieved in water using a surfactant like cetyltrimethylammonium bromide (CTAB), which helps to create micelles that act as microreactors.[9]

Solvent-Free Synthesis

Eliminating the solvent entirely is a highly effective green strategy.[4] Reactions can be conducted by grinding the neat reactants, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), at room temperature.[4] This approach dramatically reduces waste and simplifies product isolation. A catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by simple heating under solvent-free conditions, affording pyrazoles in high yields without the need for purification.[16]

Eco-Friendly Catalysts

The field has seen a shift towards using heterogeneous catalysts, which can be easily recovered and reused, and catalysts derived from renewable sources.[17]

  • Heterogeneous Catalysts: Silica-supported sulfuric acid (H₂SO₄·SiO₂), clays (montmorillonite K10), and various nanocomposites have been successfully used as recyclable acid catalysts for pyrazole synthesis.[2][9]

  • Bio-organic Catalysts: Amino acids like l-tyrosine have been employed to catalyze MCRs for pyranopyrazole synthesis, offering a biodegradable and non-toxic alternative to metal catalysts.[8]

Future Outlook and Conclusions

The green synthesis of pyrazole derivatives has evolved from a niche academic interest into a mature and essential field of chemical research. Methodologies like multicomponent reactions, microwave and ultrasound assistance, and the use of water as a solvent are now established tools for the sustainable production of these valuable heterocycles.[3][17]

Future research will likely focus on the integration of multiple green strategies, such as performing a microwave-assisted multicomponent reaction in a green solvent. The development of novel, highly active, and recyclable nanocatalysts and biocatalysts will continue to push the boundaries of efficiency and sustainability.[18] By embracing these green principles, the scientific community can continue to harness the vast therapeutic potential of pyrazole derivatives while safeguarding the environment.

References

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their wide range of biological activities.[1][2][3][4] Specifically, pyrazole-4-carboxylates are key intermediates and pharmacophores in the development of therapeutics for various diseases.[5] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, hazardous reagents, and laborious purification procedures.[6] This application note details a robust and efficient one-pot, three-component synthesis of highly substituted pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. We provide an in-depth explanation of the reaction mechanism, a validated step-by-step protocol, troubleshooting guidance, and a summary of the method's broad applicability, designed for researchers in organic synthesis and drug development.

Introduction & Significance

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts unique physicochemical properties that are highly desirable in drug design.[2] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][3][4][7] The synthesis of pyrazole-4-carboxylates, in particular, has garnered significant attention.

The classical approach to pyrazole synthesis, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][8] While effective, this and other traditional methods can be inefficient. Modern synthetic strategies have increasingly focused on multicomponent reactions (MCRs), which offer significant advantages by combining multiple starting materials in a single reaction vessel to form a complex product in one step. This one-pot approach enhances operational simplicity, reduces waste, saves time and resources, and often allows for the construction of diverse molecular libraries for screening.[9][10] The protocol described herein leverages these benefits to provide a reliable and scalable route to a variety of substituted pyrazole-4-carboxylates.[11]

Reaction Principle and Mechanism

The one-pot synthesis of 1,3,5-trisubstituted pyrazole-4-carboxylates proceeds via a tandem sequence of condensation and cyclization reactions. The overall transformation brings together an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.

Mechanistic Steps:

  • Hydrazone Formation: The reaction is typically initiated by the condensation of the aldehyde with the hydrazine derivative to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid, which protonates the aldehyde carbonyl, making it more electrophilic.

  • Enol/Enolate Formation: Concurrently, the β-ketoester exists in equilibrium with its enol tautomer. The presence of a catalyst, such as a Lewis acid or a base, can facilitate this tautomerization.[9][12]

  • Cyclization Cascade: The crucial C-N and C-C bond-forming events occur as the enol of the β-ketoester attacks the hydrazone. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine moiety attacks the ester carbonyl.

  • Dehydration/Aromatization: The resulting cyclized intermediate, a 5-hydroxypyrazoline, readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[12] In some variations, an oxidant is used in the final step to facilitate aromatization.[12][13]

The choice of catalyst is critical for activating the substrates and directing the reaction pathway efficiently. Lewis acids like Yb(PFO)₃ or SmCl₃ have been shown to be effective, as have simple Brønsted acids like acetic acid.[9][12][14]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Enolization cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Aldehyde (R¹CHO) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (R²NHNH₂) Cyclization Cyclization & Condensation Hydrazone->Cyclization Ketoester β-Ketoester (R³COCH₂COOEt) Enol Enol Tautomer Ketoester->Enol Catalyst Enol->Cyclization Pyrazoline 5-Hydroxypyrazoline Intermediate Cyclization->Pyrazoline - H₂O (Aromatization) Product Pyrazole-4-carboxylate Pyrazoline->Product - H₂O (Aromatization) caption Fig. 1: Mechanistic pathway of the three-component synthesis. G start Start: Assemble Glassware reagents Add Solvent (Ethanol), Aldehyde, Hydrazine, β-Ketoester start->reagents catalyst Add Catalyst (Acetic Acid) reagents->catalyst reflux Heat to Reflux (80 °C, 2-4h) catalyst->reflux monitor Monitor by TLC reflux->monitor decision Is Reaction Complete? monitor->decision decision->reflux No cool Cool to Room Temperature decision->cool Yes filter Filter & Wash Solid cool->filter dry Dry Product Under Vacuum filter->dry end End: Characterize Product dry->end

References

Application Notes & Protocols: Leveraging Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 89193-16-8) as a foundational molecule in drug discovery campaigns. While extensive biological data on this specific ester is emerging, its structure represents a versatile and strategically important starting point for developing novel inhibitors targeting key pathways in oncology and inflammation.[4][5] These application notes offer a framework for systematic evaluation, from initial screening to mechanistic elucidation, supported by detailed, field-proven protocols.

Introduction: The Pyrazole Core as a Strategic Asset

The five-membered pyrazole ring is a bioisostere for various aromatic systems, offering a unique combination of properties: it can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune physicochemical properties like lipophilicity and solubility.[2] These attributes have enabled the development of blockbuster drugs targeting a wide array of clinical conditions.[2][6]

This compound serves as an exemplary scaffold for initiating a drug discovery project. Its known synthesis and characterized structure provide a reliable chemical entry point.[5] The core objective of this guide is to present a logical, tiered approach to unlock the therapeutic potential of this molecule and its subsequent derivatives. We will detail robust protocols for assessing its efficacy in two major therapeutic areas: oncology, with a focus on kinase inhibition, and inflammation, centered on cyclooxygenase (COX) enzyme modulation.

Physicochemical Data: this compound
PropertyValue
CAS Number 89193-16-8[7][8]
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol [5]
Appearance Solid (Melting Point 73°C–75°C)[5]
Solubility Soluble in DMSO, Methanol, Ethanol
Strategic Points for Chemical Modification

The true power of this scaffold lies in its potential for diversification to create a focused library for screening. The diagram below highlights the key positions on the pyrazole and phenyl rings where modifications can be made to explore the structure-activity relationship (SAR).

Caption: Key modification sites for library synthesis.

Application in Oncology Drug Discovery

Scientific Rationale: The pyrazole scaffold is integral to numerous kinase inhibitors, which function by blocking ATP-binding sites and halting aberrant signaling pathways that drive cancer cell proliferation and survival.[9][10] Targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently and successfully modulated by pyrazole-containing molecules.[11][12] The following workflow provides a systematic approach to screen for and characterize anticancer activity.

Experimental Workflow for Anticancer Evaluation

A tiered approach ensures that resources are focused on the most promising candidates. The process begins with broad cytotoxicity screening, followed by assays to determine the mechanism of action and confirm target engagement within the cell.

workflow start Start with Pyrazole Scaffold (this compound) primary Protocol 2.2: Primary Cytotoxicity Screening (MTT Assay across cancer cell panel) start->primary ic50 Determine IC50 Values primary->ic50 secondary Protocol 2.3: Secondary Mechanistic Assays ic50->secondary If IC50 < 10 µM kinase Kinase Panel Screen (Biochemical Assay) secondary->kinase western Cellular Target Engagement (Western Blot for Phospho-Proteins) secondary->western apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) secondary->apoptosis lead Lead Candidate kinase->lead western->lead apoptosis->lead

Caption: Tiered workflow for anticancer drug discovery.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals, which are then solubilized for quantification. A decrease in signal indicates cytotoxicity.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cellular Target Engagement (Western Blot)

Principle: If a specific kinase (e.g., AKT) is identified as a potential target from a biochemical screen, this protocol validates its inhibition within the cellular environment by measuring the phosphorylation level of its downstream substrate. A potent inhibitor should decrease the level of the phosphorylated protein without affecting the total protein level.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Treat the cells with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[15]

  • Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[15]

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).

Application in Anti-Inflammatory Drug Discovery

Arachidonic Acid Pathway and COX Inhibition

The diagram below illustrates how arachidonic acid is converted into prostaglandins by COX-1 (constitutively expressed for housekeeping functions) and COX-2 (inducible during inflammation). Selective COX-2 inhibitors aim to reduce inflammation while minimizing side effects associated with COX-1 inhibition (e.g., gastric issues).[19]

pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa Stimulus cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pg_house Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pg_house pg_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflam inhibitor Pyrazole Compound (Potential Selective Inhibitor) inhibitor->cox2 Inhibits

Caption: Role of COX enzymes in prostaglandin synthesis.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Principle: Commercially available kits provide a straightforward method to determine the potency and selectivity of a compound against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme, which generates a colorimetric or fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1 and human recombinant COX-2), and substrates (Arachidonic Acid, Heme) as per the manufacturer's protocol (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

  • Compound Dilution: Prepare a serial dilution of the pyrazole compound in assay buffer. Use celecoxib as a positive control for selective COX-2 inhibition and a non-selective NSAID (e.g., ibuprofen) as a control.

  • Assay Plate Setup: In a 96-well plate, add buffer, Heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Incubation: Add the diluted pyrazole compound or control inhibitors to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Development: Incubate for a short period (e.g., 2 minutes), then add the colorimetric substrate solution. The peroxidase activity of COX will convert this into a colored product.

  • Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition for each concentration relative to the uninhibited control. Determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI indicates selectivity for COX-2.

Protocol: Cellular PGE2 Production Assay (ELISA)

Principle: This protocol validates COX inhibition in a relevant cellular model. Lipopolysaccharide (LPS) is used to induce COX-2 expression and inflammation in RAW 264.7 macrophage cells, leading to the production of Prostaglandin E2 (PGE2). An effective inhibitor will reduce the amount of PGE2 released into the culture medium, which is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment with Inhibitor: Treat the cells with various concentrations of the pyrazole compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification (ELISA):

    • Use a commercial PGE2 ELISA kit.

    • Prepare PGE2 standards and samples according to the kit protocol.

    • Add standards and collected supernatants to the antibody-coated plate.

    • Perform the competitive binding, washing, and substrate development steps as described in the kit manual.

    • Read the absorbance on a plate reader.

  • Analysis: Generate a standard curve from the PGE2 standards. Use this curve to calculate the concentration of PGE2 in each sample. Plot the PGE2 concentration against the inhibitor concentration to determine the IC₅₀ for the inhibition of PGE2 production.

Conclusion and Future Directions

This compound stands as a highly valuable starting scaffold for drug discovery. The protocols detailed in this guide provide a robust, validated, and logical pathway for its evaluation as a potential anticancer or anti-inflammatory agent. Positive results ("hits") from these initial assays should be followed by the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR) and optimize for potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][20] This systematic approach maximizes the potential for transforming a promising scaffold into a viable lead candidate.

References

Application Notes and Protocols for Cyclocondensation Reactions of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Hydrazine Derivatives in Heterocyclic Chemistry

Hydrazine and its derivatives are foundational reagents in the synthesis of a vast array of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the presence of two nucleophilic nitrogen atoms, enabling them to readily participate in cyclocondensation reactions with various electrophilic partners. This guide provides an in-depth exploration of the mechanisms and practical protocols for several key cyclocondensation reactions involving hydrazine derivatives, designed for researchers, scientists, and professionals in drug development.

The controlled formation of stable, aromatic heterocyclic rings through these reactions is a cornerstone of modern organic synthesis. Understanding the underlying mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Core Reaction Mechanisms: A Causal Exploration

A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation of a synthetic protocol. This section elucidates the mechanistic pathways of several prominent cyclocondensation reactions involving hydrazine derivatives.

Knorr Pyrazole Synthesis: Formation of the Pyrazole Core

The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, which are prevalent motifs in many biologically active molecules.[1] This reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic catalysis.[2][3]

The reaction commences with the acid-catalyzed activation of one of the carbonyl groups of the 1,3-dicarbonyl compound. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hydrazone intermediate.[4] Subsequently, the second nitrogen atom of the hydrazine derivative performs an intramolecular nucleophilic attack on the remaining carbonyl group.[2] A series of proton transfers and dehydration steps then lead to the formation of the stable, aromatic pyrazole ring.[4] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a key consideration and can often be controlled by judicious choice of reaction conditions.[2]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone_Formation Hydrazone Formation 1_3_Dicarbonyl->Hydrazone_Formation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone_Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone_Formation->Intramolecular_Attack Acid Catalyst Dehydration Dehydration & Aromatization Intramolecular_Attack->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Paal-Knorr Pyrrole Synthesis: A Pathway to Pyrroles

While the Paal-Knorr synthesis is most famously associated with the synthesis of furans and thiophenes from 1,4-dicarbonyl compounds, a variation utilizing primary amines or ammonia leads to the formation of pyrroles.[5][6] Hydrazine derivatives, acting as N-nucleophiles, can also be employed in this reaction, leading to N-aminopyrroles.

The mechanism is initiated by the nucleophilic attack of the amine (or hydrazine) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[7] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, forming a cyclic intermediate.[6] Subsequent dehydration steps, often facilitated by mild acidic conditions, result in the formation of the aromatic pyrrole ring.[7] It is crucial to maintain neutral or weakly acidic conditions, as strongly acidic environments can favor the competing furan synthesis.[6]

Paal_Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal_Formation Hemiaminal Formation 1_4_Dicarbonyl->Hemiaminal_Formation Hydrazine_Amine Hydrazine/Amine Hydrazine_Amine->Hemiaminal_Formation Cyclization Intramolecular Cyclization Hemiaminal_Formation->Cyclization Weak Acid Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Pyrrole Pyrrole Derivative Dehydration_Aromatization->Pyrrole

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Fischer Indole Synthesis: Constructing the Indole Scaffold

The Fischer indole synthesis is a powerful and versatile method for the synthesis of indoles, which are ubiquitous in natural products and pharmaceuticals.[8] The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[9]

The mechanism is more complex than the previous examples and involves a[6][6]-sigmatropic rearrangement as the key step.[8][10] The phenylhydrazone first tautomerizes to an enamine-like intermediate. Under acidic conditions, this intermediate undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[8] This is followed by a cyclization and the elimination of ammonia to generate the aromatic indole ring.[9] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical and can significantly influence the reaction outcome.[8]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as detailed guides for the practical execution of these cyclocondensation reactions. All procedures involving hydrazine derivatives should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, due to their potential toxicity and carcinogenicity.[11][12][13]

Protocol 1: Synthesis of a Substituted Pyrazole via Knorr Synthesis

This protocol describes the synthesis of a generic substituted pyrazole from a 1,3-diketone and a hydrazine derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-DiketoneVaries1.0 eqX
Hydrazine DerivativeVaries1.1 eq1.1X
Glacial Acetic Acid60.05Catalytic-
Ethanol46.07Solvent-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable volume of ethanol.

  • To this solution, add the hydrazine derivative (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent may be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the desired pyrazole.

Protocol 2: Synthesis of a N-Aminopyrrole via Paal-Knorr Synthesis

This protocol outlines the synthesis of an N-aminopyrrole from a 1,4-diketone and hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1,4-DiketoneVaries1.0 eqY
Hydrazine Hydrate50.061.2 eq1.2Y
Acetic Acid60.05Solvent/Catalyst-

Procedure:

  • Combine the 1,4-diketone (1.0 eq) and hydrazine hydrate (1.2 eq) in a round-bottom flask.

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants and act as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude N-aminopyrrole can be purified by recrystallization from an appropriate solvent.

Safety and Handling of Hydrazine Derivatives

Hydrazine and its derivatives are toxic, and some are considered potential carcinogens.[11][12] It is imperative to handle these compounds with extreme care.

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles.[12][13]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage: Store hydrazine derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.

  • Waste Disposal: Dispose of all waste containing hydrazine derivatives according to institutional and local regulations for hazardous waste.

Conclusion and Future Directions

The cyclocondensation reactions of hydrazine derivatives are indispensable tools in the synthesis of a wide variety of heterocyclic compounds. The Knorr pyrazole synthesis, Paal-Knorr pyrrole synthesis, and Fischer indole synthesis represent just a fraction of the powerful transformations available to the synthetic chemist. A deep understanding of the underlying mechanisms allows for the rational design of experiments and the efficient synthesis of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of new, more efficient, and greener cyclocondensation methodologies involving hydrazine derivatives will undoubtedly remain an active and important area of research. Recent advances include the use of microwave irradiation to accelerate these reactions and the development of multicomponent reactions for increased synthetic efficiency.[14][15][16]

References

Application Notes & Protocols: Pyrazole Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the anti-inflammatory potential of pyrazole derivatives. This document delves into the core mechanisms of action, offers detailed protocols for in vitro and in vivo screening, and presents a framework for data interpretation, empowering researchers to accelerate the discovery of novel anti-inflammatory therapeutics.

Introduction: The Rationale for Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2][3] However, traditional NSAIDs often carry the risk of gastrointestinal and cardiovascular side effects due to their non-selective inhibition of COX-1 and COX-2.[2]

Mechanism of Action: Targeting the Inflammatory Cascade

The Arachidonic Acid Cascade and the Role of COX Enzymes:

  • Initiation: In response to inflammatory stimuli, the enzyme phospholipase A2 (PLA2) liberates arachidonic acid (AA) from the cell membrane.

  • COX-1 (Constitutive): This isoform is expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.

By selectively inhibiting COX-2, pyrazole derivatives can effectively reduce the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby minimizing gastrointestinal side effects.[2][9]

Beyond COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including:

  • Modulation of Pro-inflammatory Cytokines: Certain pyrazole compounds can suppress the production of key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][10][11]

References

Synthesis of Pyrazole Carboxamide Derivatives from Ethyl Esters: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry and agrochemical research. Its remarkable versatility arises from the pyrazole ring's unique electronic properties and its capacity for diverse substitutions, which allows for the fine-tuning of steric and electronic parameters. This fine-tuning is critical for optimizing interactions with biological targets. Pyrazole carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Their prevalence in numerous commercialized drugs and high-value agrochemicals underscores the importance of efficient and scalable synthetic routes to access these valuable compounds[2][3].

This technical guide provides a detailed exploration of the primary synthetic strategies for converting readily available ethyl pyrazolecarboxylates into their corresponding carboxamide derivatives. We will delve into two principal pathways: a two-step sequence involving ester hydrolysis followed by amide coupling, and the more direct, albeit often more challenging, route of direct aminolysis. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying chemical principles and practical insights to empower rational decision-making in the laboratory.

Strategic Overview: Navigating the Path from Ester to Amide

The conversion of an ethyl pyrazolecarboxylate to a pyrazole carboxamide fundamentally involves the displacement of the ethoxy group of the ester with an amine. The choice between the two primary synthetic strategies—direct aminolysis versus a two-step hydrolysis-coupling sequence—depends on several factors, including the reactivity of the starting materials, desired scale, and the need to avoid harsh reaction conditions that might compromise other functional groups on the molecule.

G cluster_0 Synthetic Pathways Start Ethyl Pyrazolecarboxylate Carboxylic_Acid Pyrazole Carboxylic Acid Start->Carboxylic_Acid Step 1: Hydrolysis (Saponification) Amide Pyrazole Carboxamide Start->Amide Direct Aminolysis (High Temp / Catalysis) Carboxylic_Acid->Amide Step 2: Amide Coupling (e.g., EDC, HOBt)

Caption: Key synthetic routes from ethyl pyrazolecarboxylates.

Pathway 1: The Two-Step Hydrolysis and Amide Coupling Approach

This is often the most reliable and versatile method. It involves the initial saponification (hydrolysis) of the ethyl ester to the corresponding pyrazole carboxylic acid, which is then activated and coupled with the desired amine.

Part A: Saponification of the Ethyl Ester

Causality and Experimental Choices: The hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation, typically achieved under basic conditions (saponification). The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar protic solvent like methanol or ethanol is standard. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically heated to reflux to ensure complete conversion. An acidic workup is crucial to protonate the resulting carboxylate salt and isolate the desired carboxylic acid[4].

Protocol 1: General Procedure for Saponification of Ethyl Pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water (a 2:1 to 1:1 ratio is common).

  • Base Addition: Add a 30% aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup (Aqueous Phase): After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid (HCl). The pyrazole carboxylic acid will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole carboxylic acid[2].

Part B: Amide Bond Formation

Causality and Experimental Choices: With the pyrazole carboxylic acid in hand, the next step is to form the amide bond with a chosen amine. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". Modern peptide coupling reagents are highly efficient for this purpose. A widely used and reliable combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form a more stable and reactive HOBt ester, which is less prone to side reactions and racemization. This active ester is then readily attacked by the amine to form the desired amide[5][6].

G cluster_0 EDC/HOBt Amide Coupling Mechanism Acid Pyrazole-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate +EDC -EDC-Urea EDC EDC EDC->Intermediate Active_Ester HOBt Active Ester Intermediate->Active_Ester +HOBt -EDC HOBt HOBt HOBt->Active_Ester Amide Pyrazole-CONH-R Active_Ester->Amide +R-NH2 -HOBt Amine R-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: EDC/HOBt Coupling of Pyrazole Carboxylic Acid with a Primary Amine

  • Reaction Setup: To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary amine (1.1 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the salt and facilitate the reaction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide[7].

Pathway 2: Direct Aminolysis of Ethyl Esters

Directly converting an ethyl ester to a carboxamide by reaction with an amine (aminolysis) is an attractive route due to its atom economy. However, this reaction is often challenging.

Causality and Experimental Choices: Esters are generally less reactive towards nucleophiles than activated carboxylic acids or acyl chlorides. The ethoxy group is a relatively poor leaving group. Consequently, direct aminolysis often requires high temperatures, prolonged reaction times, or the use of a catalyst to proceed at a reasonable rate[8]. For less reactive amines, this method may not be viable at all, leading to low yields or no reaction. In some cases, strong bases or organometallic catalysts can be employed to facilitate the reaction, but these conditions may not be compatible with other functional groups in the molecule[9].

Protocol 3: High-Temperature Direct Aminolysis (Representative Procedure)

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine the ethyl pyrazolecarboxylate (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq). The amine can sometimes be used as the solvent if it is a liquid and readily available. Alternatively, a high-boiling point, inert solvent such as xylene or N,N-dimethylformamide (DMF) can be used.

  • Heating: Heat the mixture to a high temperature (typically 100-150°C) for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, if a solvent was used, remove it under reduced pressure. The crude residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove excess amine and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters for the two primary synthetic pathways, allowing for a quick comparison to aid in experimental design.

ParameterPathway 1: Hydrolysis-CouplingPathway 2: Direct Aminolysis
Number of Steps TwoOne
Reaction Conditions Generally mild (RT to reflux)Often harsh (high temperatures)
Substrate Scope Broad; effective for a wide range of aminesMore limited; often fails with unreactive amines
Reliability/Yields High reliability, generally good to excellent yieldsVariable; can be low and substrate-dependent
Key Reagents NaOH/KOH, EDC, HOBt, DIPEAExcess amine, potentially catalysts
Workup/Purification More complex (two steps)Simpler in principle

Conclusion and Future Perspectives

The synthesis of pyrazole carboxamides from their ethyl ester precursors is a critical transformation in the development of new pharmaceuticals and agrochemicals. The two-step hydrolysis and amide coupling sequence stands out as the most robust and broadly applicable strategy, offering high yields and accommodating a wide variety of amines under relatively mild conditions. While direct aminolysis presents a more atom-economical, single-step alternative, its practical application is often limited by the need for harsh reaction conditions and a narrower substrate scope.

As a senior application scientist, my recommendation for most discovery and development projects is to initially pursue the hydrolysis-coupling pathway due to its reliability and predictability. The direct aminolysis route should be considered for specific applications where the amine is highly reactive, and the starting materials are stable to high temperatures, or when a high-throughput, single-step synthesis is paramount.

Future research in this area will likely focus on the development of more efficient and general catalytic systems for the direct aminolysis of esters under milder conditions, which would represent a significant advance in sustainable chemical synthesis.

References

Application Notes & Protocols: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis and application of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block. The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for its synthesis via the Knorr pyrazole condensation and its subsequent elaboration into more complex molecular architectures. By grounding our protocols in mechanistic understanding, we aim to empower researchers to effectively utilize this intermediate in their discovery and development pipelines.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid that serves as an excellent starting point for multi-step syntheses. Its structure incorporates a customizable ester handle and a stable pyrazole core, making it a valuable intermediate.

Table 1: Physicochemical and Spectral Data

Property Value Source
CAS Number 89193-16-8 [6][7]
Molecular Formula C₁₃H₁₄N₂O₂ [6]
Molecular Weight 230.26 g/mol [7]
Appearance White to off-white crystalline solid N/A
Melting Point 73°C - 75°C [8]
¹H NMR (DMSO-d₆) δ=1.26 (t, 3H, CH₃-ester), 2.49 (s, 3H, CH₃-ring), 4.22 (q, 2H, CH₂-ester), 7.49–7.57 (m, 5H, Ar-H), 7.99 (s, 1H, pyrazole-H) [8]

| IR (KBr, cm⁻¹) | ~1702 (C=O stretch, ester), ~3041 (Ar C-H stretch) |[8] |

Synthesis Protocol: Knorr Pyrazole Synthesis

Principle & Rationale: The most reliable and scalable method for synthesizing 1,4,5-trisubstituted pyrazoles like our title compound is the Knorr pyrazole synthesis.[9][10] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] For this specific synthesis, phenylhydrazine reacts with an ethyl acetoacetate derivative, namely ethyl 2-acetyl-3-oxobutanoate. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[12][13] Acetic acid is used as a catalyst and solvent, facilitating both the initial condensation and the final dehydration step.

Experimental Workflow for Knorr Pyrazole Synthesis

cluster_synthesis Synthesis Workflow A Reactants: - Phenylhydrazine - Ethyl 2-acetyl-3-oxobutanoate C Reaction: Reflux at 100-110°C for 2-4h A->C B Solvent/Catalyst: Glacial Acetic Acid B->C D Work-up: - Cool to RT - Precipitate in ice-water C->D E Purification: - Filter solid - Wash with cold water - Recrystallize from Ethanol D->E F Final Product: Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate E->F

Caption: Knorr synthesis of the target pyrazole intermediate.

Detailed Step-by-Step Protocol:

Materials & Reagents:

  • Phenylhydrazine (Reagent Grade, ≥97%)

  • Ethyl 2-acetyl-3-oxobutanoate (or Ethyl acetoacetate, if preparing the diketone in situ)

  • Glacial Acetic Acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (50 mL).

  • Addition of Reagents: To the stirring acetic acid, add phenylhydrazine (0.1 mol, ~9.8 mL) followed by the slow, portion-wise addition of ethyl 2-acetyl-3-oxobutanoate (0.1 mol, ~15.8 g). The addition of the β-dicarbonyl compound often causes a mild exotherm.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 100-110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.

    • The crude product can be further purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum to yield this compound as a white or off-white solid.

Safety Precautions:

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

Characterization: Confirm the identity and purity of the synthesized product using ¹H NMR, IR spectroscopy, and melting point analysis, comparing the results with the data in Table 1.

Application in Bioactive Molecule Synthesis

Principle: The ester functionality at the C4 position of this compound is a versatile handle for chemical modification. It is a common precursor for synthesizing analogues of drugs like Celecoxib, a selective COX-2 inhibitor.[14][15][16] The typical synthetic route involves two key steps: (1) Saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, and (2) Amide coupling of the resulting acid with a desired amine, such as a substituted sulfonamide, to introduce the pharmacophore responsible for biological activity.

Synthetic Transformation Workflow

cluster_application Application Workflow: Amide Synthesis Start Intermediate: Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate Step1 Protocol 1: Hydrolysis (NaOH, EtOH/H₂O) Start->Step1 Acid Intermediate: 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Step1->Acid Step2 Protocol 2: Amide Coupling (EDC/HOBt, Amine R-NH₂) Acid->Step2 End Final Product: N-Substituted Pyrazole- 4-carboxamide Step2->End

Caption: Two-step conversion to a bioactive amide scaffold.

Protocol 1: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Procedure:

  • Setup: Dissolve this compound (0.05 mol, 11.5 g) in ethanol (100 mL) in a round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (25 mL). Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Principle: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the primary amine to form the desired amide bond.

Procedure:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (0.01 mol, 2.02 g) and HOBt (0.011 mol, 1.5 g) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (50 mL). Cool the solution to 0°C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (0.011 mol, 2.1 g) to the solution and stir for 30 minutes at 0°C.

  • Amine Addition: Add the desired amine (e.g., 4-aminobenzenesulfonamide, 0.01 mol, 1.72 g) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final N-substituted 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Knorr Synthesis - Incomplete reaction. - Product loss during work-up. - Impure starting materials.- Increase reflux time and monitor by TLC. - Ensure precipitation is complete by using very cold water and allowing sufficient time. - Use freshly distilled phenylhydrazine.
Incomplete Hydrolysis - Insufficient base or reaction time. - Low reaction temperature.- Add a slight excess of NaOH. - Ensure the mixture is refluxing properly and extend the reaction time.
Low yield in Amide Coupling - Inactive coupling reagents. - Presence of moisture. - Steric hindrance from the amine.- Use fresh EDC and HOBt. - Ensure all glassware is oven-dried and use anhydrous solvents. - Increase reaction time or switch to a more potent coupling reagent cocktail (e.g., HATU).
Impure Final Product - Side reactions. - Inefficient purification.- During amide coupling, ensure the temperature is controlled at 0°C during activation. - Optimize the solvent system for recrystallization or column chromatography.

Conclusion

This compound is a high-value, versatile intermediate whose utility is rooted in the robust and scalable Knorr synthesis. The protocols detailed herein provide a reliable framework for its preparation and subsequent functionalization. The strategic placement of the methyl, phenyl, and ethyl carboxylate groups offers multiple avenues for creating diverse chemical libraries, particularly in the pursuit of novel therapeutics and agrochemicals.[17] A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and adapting these methods to new synthetic targets.

References

High-Yield Synthesis of 1,3,5-Substituted Pyrazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The precise substitution pattern on the pyrazole ring is critical for modulating these activities, making the development of high-yield, regioselective synthetic methods for compounds like 1,3,5-substituted pyrazoles a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of robust and efficient synthetic strategies to access this valuable class of heterocycles. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols to empower researchers to confidently synthesize diverse 1,3,5-substituted pyrazoles.

I. Strategic Approaches to 1,3,5-Substituted Pyrazole Synthesis

The synthesis of 1,3,5-substituted pyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. Understanding these approaches allows for the rational selection of the most suitable method for a given target molecule.

Workflow for Selecting a Synthetic Strategy

Synthesis Strategy Selection start Define Target 1,3,5-Substituted Pyrazole regiocontrol Is Regiocontrol a Critical Issue? start->regiocontrol complexity Target Molecule Complexity start->complexity efficiency Desire for High Atom Economy and Step Efficiency? start->efficiency green_chem Green Chemistry Considerations (Time, Energy)? start->green_chem knorr Knorr Synthesis (1,3-Diketone + Hydrazine) regiocontrol->knorr No (or symmetrical hydrazine) acetylenic Acetylenic Ketone + Hydrazine regiocontrol->acetylenic Yes tosylhydrazone Tosylhydrazone + Alkyne regiocontrol->tosylhydrazone Yes mcr Multicomponent Reactions (MCRs) complexity->mcr High cycloaddition 1,3-Dipolar Cycloaddition complexity->cycloaddition Moderate to High efficiency->mcr Yes microwave Microwave/Ultrasound-Assisted Synthesis green_chem->microwave Yes

Caption: A decision-making workflow for selecting an appropriate synthetic strategy for 1,3,5-substituted pyrazoles based on key experimental considerations.

II. Classical and Regioselective Condensation Strategies

The condensation of a 1,3-dielectrophile with a hydrazine derivative is a foundational approach to pyrazole synthesis. While traditional methods sometimes lack regiocontrol, modern variations offer elegant solutions.

A. The Knorr Pyrazole Synthesis and its Regiochemical Challenges

The Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, is one of the most established methods for pyrazole formation.[4][5][6] However, when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed, complicating purification and reducing the yield of the desired product.[1][6]

B. High-Yield, Regioselective Synthesis from Acetylenic Ketones

A highly effective and regioselective method for the synthesis of 1,3,5-substituted pyrazoles involves the reaction of acetylenic ketones with monosubstituted hydrazines.[1] This method provides excellent yields and predictable regioselectivity, which is often not significantly affected by the electronic nature of the substituents on the acetylenic ketone.[1] The reaction proceeds via a conjugate addition of the more nucleophilic nitrogen of the substituted hydrazine to the β-carbon of the acetylenic ketone, followed by cyclization and dehydration.

This protocol is adapted from the work of Bagley et al.[1]

Materials:

  • 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-3-(p-tolyl)prop-2-yn-1-one (1.0 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

  • Add phenylhydrazine (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 1,5-diphenyl-3-(p-tolyl)-1H-pyrazole.

Expected Yield: High (often >90%)

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, particularly oxidation of the hydrazine.[1]

  • Ethanol as Solvent: A good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Catalytic Acetic Acid: Protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting the initial Michael addition.

III. [3+2] Cycloaddition Strategies for Precise Regiocontrol

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, are powerful tools for constructing the pyrazole ring with a high degree of regioselectivity.

A. Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

A highly efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed using N-alkylated tosylhydrazones and terminal alkynes.[7][8][9] This methodology offers a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the reactants.[8] The reaction is thought to proceed through a nucleophilic addition, a 1,3-proton shift, cyclization, and subsequent protonation, avoiding the generation of potentially hazardous diazo intermediates.[7]

This protocol is based on the work of Tang and coworkers.[7][8]

Materials:

  • N-Methylbenzaldehyde tosylhydrazone

  • Phenylacetylene

  • Potassium tert-butoxide (t-BuOK)

  • Pyridine

  • 18-crown-6

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-methylbenzaldehyde tosylhydrazone (1.0 mmol), phenylacetylene (1.2 mmol), potassium tert-butoxide (2.0 mmol), and 18-crown-6 (0.5 mmol).

  • Add anhydrous pyridine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature. The use of 18-crown-6 can significantly reduce the reaction time, often to within 15 minutes.[8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-methyl-3,5-diphenyl-1H-pyrazole.

Expected Yield: Good to high (typically 70-90%)[8]

SubstrateProductYield (%)Reference
N-methylbenzaldehyde tosylhydrazone, Phenylacetylene1-methyl-3,5-diphenyl-1H-pyrazole76[8]
N-methyl-4-methoxybenzaldehyde tosylhydrazone, Phenylacetylene1-methyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole85[8]
N-methylbenzaldehyde tosylhydrazone, 4-ethynyltoluene1-methyl-3-phenyl-5-(p-tolyl)-1H-pyrazole82[8]
B. 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Imines

The 1,3-dipolar cycloaddition of nitrile imines, often generated in situ from hydrazonoyl chlorides, with alkynes or alkenes is a versatile route to pyrazoles and pyrazolines.[10] This method allows for the synthesis of a wide range of substituted pyrazoles.[11][12]

IV. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, enabling the construction of complex molecules in a single, one-pot operation.[13][14] This approach offers significant advantages in terms of atom economy, step efficiency, and reduced waste generation. Several MCRs have been developed for the high-yield synthesis of diversely substituted pyrazoles.[15][16][17]

General MCR Workflow for Pyrano[2,3-c]pyrazoles

MCR Workflow reactants Aldehyde + Malononitrile + β-Ketoester + Hydrazine Hydrate one_pot One-Pot Reaction reactants->one_pot catalyst Catalyst (e.g., Piperidine, Nano SiO2) catalyst->one_pot solvent Solvent (e.g., Water, Ethanol) solvent->one_pot workup Work-up and Purification one_pot->workup product Pyrano[2,3-c]pyrazole Derivative workup->product

Caption: A generalized workflow for the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.

V. Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. Microwave and ultrasound irradiation have proven to be valuable tools in this regard, often leading to dramatically reduced reaction times, increased yields, and the ability to use greener solvents.[2][3][18]

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of various pyrazole derivatives.[19][20] The use of microwave heating can accelerate the reaction rates by efficiently transferring energy directly to the polar molecules in the reaction mixture.[16]

Protocol 3: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazol-5-amines

This protocol is a general representation based on the work of Hart and coworkers.[19]

Materials:

  • α-Cyanoketone or 3-aminocrotononitrile

  • Aryl hydrazine

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) and the aryl hydrazine (1.1 mmol).

  • Add 1 M HCl to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150 °C for 10-15 minutes.

  • After the reaction is complete and the vessel has cooled, carefully open it.

  • Basify the solution with 10% NaOH to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product to obtain the desired 1-aryl-1H-pyrazol-5-amine.

Expected Yield: Typically 70-90%[19]

Advantages of this Method:

  • Rapid Synthesis: Reaction times are significantly reduced compared to conventional heating.[19]

  • High Yields: The method consistently provides good to excellent yields.[19]

  • Green Solvent: Utilizes water as the reaction solvent.[19]

VI. Conclusion

The synthesis of 1,3,5-substituted pyrazoles is a well-developed field with a diverse array of reliable and high-yielding methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the importance of regiocontrol. For syntheses where regioselectivity is paramount, the reaction of acetylenic ketones with hydrazines or the cycloaddition of N-alkylated tosylhydrazones with terminal alkynes are excellent choices.[1][7][8] When molecular complexity and step economy are the primary drivers, multicomponent reactions offer an elegant and efficient solution.[13][17] Furthermore, the adoption of green chemistry techniques such as microwave and ultrasound-assisted synthesis provides rapid, high-yielding, and environmentally friendly alternatives to traditional methods.[3][18] This guide provides a solid foundation for researchers to navigate the synthesis of this important class of heterocyclic compounds.

VII. References

  • Bagley, M. C., et al. (2001). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2001(11), 1833-1835.

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4987.

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. --INVALID-LINK--

  • Guchhait, S. K., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11655-11666.

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.

  • MDPI. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. --INVALID-LINK--

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

  • Hart, M. E., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. --INVALID-LINK--

  • PMC. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.

  • PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Organic & Biomolecular Chemistry (RSC Publishing). (2022). Recent advances in the multicomponent synthesis of pyrazoles.

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.

  • Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.

  • ACS Publications. (2001). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(22), 7422-7427.

  • Organic Letters. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation.

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.

  • PubMed. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.

  • NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • PMC - NIH. (2011). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination.

References

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Synthesis of Pyrazole Compounds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a "privileged scaffold" in drug design, forming the core of numerous FDA-approved pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, and analgesic properties[1][2][3]. The synthetic accessibility and rich chemical functionality of the pyrazole ring make it an attractive target for drug development professionals seeking to generate novel molecular entities.

Traditionally, the synthesis of pyrazoles involves condensation reactions that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and sometimes modest yields[3][4]. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By leveraging microwave irradiation instead of conventional conductive heating, MAOS offers a faster, more efficient, and greener alternative for synthesizing these valuable compounds[5][6]. This application note provides researchers, scientists, and drug development professionals with a detailed guide to the principles, protocols, and advantages of employing microwave technology for the synthesis of pyrazole derivatives.

Part 1: The Rationale—Why Microwave Synthesis Excels

Understanding the fundamental principles of microwave heating is key to appreciating its advantages over conventional methods like an oil bath.

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through the vessel walls to the reaction mixture, microwave irradiation heats the bulk of the solution directly and simultaneously[7][8]. This volumetric heating is achieved through two primary mechanisms that interact with polar molecules in the sample[8]:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation and the resulting molecular friction generate heat rapidly and efficiently throughout the sample[7][9].

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat through electrical resistance[7][10].

The energy of a microwave photon is too low to break chemical bonds, meaning its effect is purely kinetic, accelerating reactions through rapid heating rather than by altering the molecular structure of the reactants[8][10].

Key Advantages for Pyrazole Synthesis

This unique heating mechanism translates into several tangible benefits for the synthetic chemist:

  • Drastic Reduction in Reaction Time: Reactions that take hours or even days using conventional reflux can often be completed in a matter of minutes[11][12].

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of side products and thermal degradation, which often leads to higher isolated yields and cleaner reaction profiles[5][13].

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility between runs[5].

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and energy consumption, which are key principles of green chemistry[14][15].

Part 2: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing a robust starting point for the synthesis of diverse pyrazole derivatives.

Protocol 1: Classic Synthesis of 3,5-Disubstituted Pyrazoles from a 1,3-Dicarbonyl Compound

This protocol describes the condensation of a β-diketone (acetylacetone) with a hydrazine derivative. This is one of the most fundamental and reliable methods for accessing the pyrazole core.

Materials:

  • Hydrazine hydrate or Phenylhydrazine hydrochloride (1.0 mmol)

  • 2,4-Pentanedione (acetylacetone) (1.0 mmol)

  • Ethanol (4-5 mL)

  • Glacial Acetic Acid (catalytic, ~1-2 drops)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Dedicated microwave reactor system

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial, add 2,4-pentanedione (1.0 mmol) and the selected hydrazine derivative (1.0 mmol).

  • Solvent Addition: Add ethanol (4 mL) to the vial, followed by one drop of glacial acetic acid to catalyze the reaction.

  • Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Time: 5 minutes

    • Power: 300 W (or use variable power with temperature control)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in modern reactors).

  • Work-up and Isolation: Once cooled, open the vial. Pour the reaction mixture into a beaker containing crushed ice (~20 g). A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole derivative[1].

Scientist's Notes (The "Why"):

  • Solvent Choice: Ethanol is an excellent choice for microwave synthesis due to its high polarity and ability to absorb microwave energy efficiently, leading to rapid heating. Its boiling point (78 °C) is easily surpassed in a sealed vessel, allowing for superheating that dramatically accelerates the reaction rate.

  • Catalyst: The small amount of acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Sealed Vessel: Using a sealed vessel is crucial. It allows the pressure to build, enabling the solvent to be heated far beyond its atmospheric boiling point. This high-temperature, high-pressure environment is a key factor in the dramatic rate enhancements seen in MAOS[16].

Protocol 2: One-Pot, Three-Component Synthesis of Pyrano[2,3-c]pyrazoles

This advanced protocol demonstrates the power of MAOS for building molecular complexity quickly through a multicomponent reaction (MCR).

Materials:

  • Aryl hydrazine (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Zinc triflate (Zn(OTf)₂, 10 mol%)

  • Dedicated microwave reactor system (solvent-free conditions)

Step-by-Step Procedure:

  • First Irradiation Step: In a microwave reactor vial, combine the aryl hydrazine (1.0 mmol), the β-ketoester (1.0 mmol), and zinc triflate (0.1 mmol).

  • Microwave Heating (Part 1): Heat the solvent-free mixture in the microwave reactor at 80 °C for 10 minutes[15]. This step forms the pyrazolone intermediate.

  • Cooling and Addition: Cool the reaction mixture to room temperature. To the same vial, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol)[15].

  • Second Irradiation Step: Heat the mixture again under microwave irradiation at 120 °C for 15 minutes[15].

  • Work-up and Isolation: After cooling, add ethanol to the crude solid and stir to induce precipitation/crystallization.

  • Purification: Collect the solid by vacuum filtration and recrystallize from ethanol to afford the pure pyrano[2,3-c]pyrazole product in high yield[15].

Scientist's Notes (The "Why"):

  • Solvent-Free: This protocol highlights a significant green advantage of MAOS. By running the reaction neat (without solvent), waste is minimized. The microwaves directly heat the polar reactants, eliminating the need for a solvent medium[17].

  • Multicomponent Reaction: MCRs are highly efficient as they create complex molecules in a single pot, saving time and resources. Microwave irradiation is particularly effective for MCRs as it can rapidly provide the activation energy needed for multiple bond-forming events[16].

  • Lewis Acid Catalyst: Zinc triflate acts as a mild Lewis acid, activating the carbonyl groups and facilitating the condensation and cyclization steps.

Part 3: Visualization of Workflows

General Microwave Synthesis Workflow

The following diagram outlines the typical, streamlined workflow for performing a microwave-assisted organic synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Combine Reactants, Solvent & Stir Bar Seal 2. Securely Seal Reaction Vial Reagents->Seal Irradiate 3. Microwave Irradiation (Set Temp, Time, Power) Seal->Irradiate Cool 4. Automated Cooling Irradiate->Cool Workup 5. Work-up & Purification Cool->Workup Characterize 6. Product Characterization Workup->Characterize

Caption: General workflow for microwave-assisted pyrazole synthesis.

Conceptual Reaction Pathway

This diagram illustrates the logical flow of a typical condensation reaction to form a pyrazole ring, highlighting the key bond-forming events.

G Start 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/ Enamine Intermediate Start->Intermediate Condensation Heat Microwave Heating (Rapid, Volumetric) Intermediate->Heat Cyclization Intramolecular Cyclization Heat->Cyclization Dehydration Product Pyrazole Ring (Final Product) Cyclization->Product

Caption: Key steps in the microwave-promoted formation of a pyrazole.

Part 4: Data Presentation: Microwave vs. Conventional Heating

The quantitative advantages of MAOS are best illustrated by direct comparison with traditional methods. The data below, compiled from literature sources, demonstrates the typical improvements in time and yield.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted 605 min91-98
Conventional Heating 752 hours73-90

Table 2: Synthesis of Substituted Pyrazolones [12]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted Not specified4-7 min54-81
Conventional Heating Not specified12-16 hours36.9-48.6

Table 3: Synthesis of Pyrazole-Oxadiazole Hybrids [1][13]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted Not specified9-10 min79-92
Conventional Heating Not specified7-9 hoursNot specified

These tables clearly show that microwave-assisted synthesis consistently and dramatically reduces reaction times from hours to minutes while often providing superior product yields.

Conclusion

Microwave-assisted synthesis is a transformative technology for the rapid and efficient construction of pyrazole compounds. By providing uniform, rapid, and precisely controlled heating, MAOS overcomes many of the limitations of conventional methods. It enables dramatic reductions in reaction times, frequently improves yields, and aligns with the principles of green chemistry by saving energy and reducing solvent use. For researchers in drug discovery and development, mastering these techniques allows for the accelerated generation of compound libraries, ultimately shortening the timeline for identifying new therapeutic leads.

References

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Pyrazole Carboxylic Acid Hydrazide from Ethyl Pyrazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of pyrazole carboxylic acid hydrazides from their corresponding ethyl esters. This synthesis is a fundamental transformation in medicinal chemistry, converting a stable ester into a highly versatile hydrazide functional group, which serves as a crucial building block for a wide array of pharmacologically active molecules.

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][2] The incorporation of a carbohydrazide moiety (-CONHNH₂) onto this scaffold further enhances its therapeutic potential, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and well-understood protocol.

Section 1: Reaction Principle and Mechanism

The conversion of an ethyl pyrazolecarboxylate to its corresponding hydrazide is a classic example of nucleophilic acyl substitution . The reaction proceeds by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.

Causality of Experimental Choices:

  • Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is used as a potent, readily available nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the ester carbonyl.

  • Solvent: Absolute ethanol is the most common solvent for this reaction.[5][6] It is an excellent solvent for both the ester starting material and the hydrazine hydrate. As a protic solvent, it can solvate the transition state, and its boiling point (78 °C) allows for the reaction to be conducted at an elevated temperature (reflux) to increase the reaction rate without requiring specialized high-pressure equipment.

  • Temperature: The reaction is typically performed under reflux. The application of heat is necessary to overcome the activation energy of the reaction, as esters are relatively stable functional groups. Heating ensures a reasonable reaction time, often ranging from 2 to 12 hours.[5][7]

The mechanism involves two primary steps:

  • Nucleophilic Addition: The nitrogen atom of hydrazine attacks the carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) as a leaving group. The ethoxide is subsequently protonated by the solvent or another hydrazine molecule to form ethanol.

Reaction_Mechanism Figure 1: Mechanism of Hydrazinolysis R_PYR Pyrazole-COOEt INTERMEDIATE Tetrahedral Intermediate R_PYR->INTERMEDIATE Nucleophilic Attack HYDRAZINE H₂N-NH₂ HYDRAZINE->INTERMEDIATE PRODUCT Pyrazole-CONHNH₂ INTERMEDIATE->PRODUCT Elimination of Ethoxide ETHANOL EtOH INTERMEDIATE->ETHANOL

Caption: Figure 1: Mechanism of Hydrazinolysis

Section 2: Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. Hydrazine hydrate is a Particularly Hazardous Substance (PHS) and demands special handling.[8]

Core Safety Pillars:

  • Engineering Controls: All work with hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.[9]

    • Hand Protection: Chemical-resistant gloves (nitrile or chloroprene) are essential.[8][9]

    • Eye Protection: Splash-proof chemical goggles are required. A face shield should be worn over the goggles if there is a significant splash risk.[8][9]

    • Body Protection: A flame-resistant lab coat and a chemical apron must be worn.[8][10]

  • Waste Disposal: Hydrazine-containing waste must be segregated and labeled as hazardous waste. Never mix hydrazine waste with oxidizing agents, as this can lead to vigorous or explosive reactions.[10]

Reagent Hazard Summary:

ReagentKey HazardsGHS PictogramsKey Precautionary Statements
Hydrazine Hydrate Fatal if inhaled; Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; Suspected of causing cancer; Very toxic to aquatic life.[9][11][12]☠️腐蝕性 (Corrosive) 環境 (Environment)P201: Obtain special instructions before use. P260: Do not breathe vapors. P280: Wear protective gloves/clothing/eye protection. P304+P340: IF INHALED: Remove person to fresh air. P310: Immediately call a POISON CENTER or doctor.
Ethanol Highly flammable liquid and vapor; Causes serious eye irritation.🔥 警告 (Warning)P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed.
Ethyl Pyrazolecarboxylate May cause skin and eye irritation. (Assumed, check specific SDS)警告 (Warning)P264: Wash hands thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Section 3: Detailed Experimental Protocol

This protocol provides a generalized procedure. The exact quantities and reaction time may need to be optimized based on the specific substituents on the pyrazole ring.

Part A: Materials and Equipment

Reagents:

  • Ethyl pyrazole-4-carboxylate (or other isomer) (1.0 eq)

  • Hydrazine hydrate (≥98%, 3.0 to 5.0 eq)

  • Absolute Ethanol (ACS grade)

  • Deionized Water (for washing)

  • Solvent for recrystallization (e.g., Ethanol, Isopropanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle or oil bath with magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Part B: Reaction Setup and Procedure
  • Setup: Assemble the reflux apparatus inside a chemical fume hood. Ensure the glassware is dry.

  • Reagent Addition: To the round-bottom flask, add the ethyl pyrazole-4-carboxylate (1.0 eq) and a magnetic stir bar.

  • Dissolution: Add absolute ethanol (approx. 10-15 mL per gram of ester). Stir the mixture at room temperature until the ester is fully dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (3.0 eq) to the flask dropwise using a pipette or dropping funnel. An exothermic reaction may be observed.

  • Reflux: Attach the condenser and begin circulating cool water. Heat the reaction mixture to reflux (approximately 80-85 °C) using the heating mantle.[5]

  • Monitoring: Allow the reaction to proceed under reflux with continuous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-12 hours.

    • TLC System: A common mobile phase is Ethyl Acetate/Hexane (e.g., 7:3). The product hydrazide is typically more polar than the starting ester, resulting in a lower Rf value.

Part C: Product Isolation and Purification
  • Cooling & Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake in the funnel with a small amount of cold ethanol or deionized water to remove any residual hydrazine hydrate and other impurities.

  • Drying: Dry the product thoroughly, either air-drying or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (ethanol is often a good first choice) to yield the pure pyrazole carboxylic acid hydrazide as a crystalline solid.[13]

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification A Dissolve Ester in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-12h B->C D Monitor by TLC C->D E Cool to Precipitate D->E Reaction Complete F Filter Solid Product E->F G Wash with Cold Solvent F->G H Recrystallize G->H I Dry Final Product H->I J Pure Product I->J Characterize

Caption: Figure 2: Experimental Workflow

Section 4: Product Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical final step.

TechniquePurposeExpected Result / Observation
TLC Monitor reaction & assess purityA single spot with a lower Rf value than the starting ethyl ester.
Melting Point Assess purityA sharp, defined melting point range consistent with literature values.
FT-IR Spectroscopy Confirm functional group transformation- Disappearance of the ester C-O stretch (around 1100-1250 cm⁻¹).- Appearance of N-H stretching bands (two bands for -NH₂, one for -NH) around 3200-3400 cm⁻¹.- Shift of the carbonyl (C=O) stretch from the ester value (~1735 cm⁻¹) to the amide I band value (~1650 cm⁻¹).
¹H NMR Spectroscopy Confirm structural identity- Disappearance of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm).- Appearance of new, broad, D₂O-exchangeable signals for the -NH-NH₂ protons (typically downfield, >8.0 ppm for the NH and ~4.5 ppm for the NH₂).- Signals corresponding to the pyrazole ring protons remain.
Mass Spectrometry (MS) Determine molecular weightThe molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target hydrazide.

The combination of these techniques provides a self-validating system, ensuring the product is unequivocally the desired pyrazole carboxylic acid hydrazide.[14][15][16]

Section 5: Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC shows significant starting material after the standard reflux time, the amount of hydrazine hydrate can be increased (e.g., to 5-10 equivalents), or the reflux time can be extended. In some cases, the reactivity of the ester is highly dependent on the substituents on the pyrazole ring.

  • Product Does Not Precipitate: If the product is soluble in the reaction mixture even after cooling, the solvent can be partially removed under reduced pressure. Alternatively, pouring the reaction mixture into a large volume of cold water can induce precipitation.[7]

  • Alternative Synthetic Routes: While direct hydrazinolysis of the ethyl ester is the most common and straightforward method, it is not universally successful. For some complex or sterically hindered pyrazole esters, the reaction may fail.[17] In such cases, an alternative route, such as activating the corresponding carboxylic acid (e.g., to an acid chloride) followed by reaction with hydrazine, may be necessary.[18][19]

References

Pyrazole Scaffolds in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its remarkable versatility and ability to modulate the pharmacological and pharmacokinetic properties of molecules have led to its incorporation into a multitude of approved drugs.[2] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[3][4] This guide provides an in-depth exploration of the synthesis and application of pyrazole scaffolds, offering detailed protocols for their preparation and biological evaluation to empower researchers in drug discovery and development.

The unique structural features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[2] This allows for diverse interactions with biological targets, leading to a wide range of therapeutic effects. Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting the significant impact of this scaffold on modern medicine.[5][6]

Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.[1][7]

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a cornerstone for pyrazole synthesis.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions, such as pH.[1]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common variation of the Knorr synthesis.[3]

Materials:

  • Ethyl benzoylacetate (or another suitable β-ketoester)

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware (scintillation vial or round-bottom flask, hot plate with stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 30% ethyl acetate/70% hexane mobile phase)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane to observe the consumption of the starting ketoester.[3]

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with continuous stirring.[3]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for about 30 minutes to facilitate the precipitation of the product.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The purity of the product can be further enhanced by recrystallization from a suitable solvent like ethanol.[8]

Characterization:

The synthesized pyrazole can be characterized by:

  • Thin Layer Chromatography (TLC): To assess the purity of the final product.

  • Melting Point Determination: To compare with literature values for the expected product.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the pyrazole derivative.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Workflow for Knorr Pyrazole Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start_materials Combine 1,3-Dicarbonyl and Hydrazine add_solvent_catalyst Add Solvent & Catalyst start_materials->add_solvent_catalyst heat_stir Heat and Stir (e.g., 100°C, 1 hr) add_solvent_catalyst->heat_stir monitor_tlc Monitor by TLC heat_stir->monitor_tlc Check for completion add_water Add Water monitor_tlc->add_water cool_precipitate Cool to Precipitate add_water->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash dry_product Air Dry Product filter_wash->dry_product recrystallize Recrystallize dry_product->recrystallize Optional characterize Characterize (NMR, MS, MP) dry_product->characterize recrystallize->characterize

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Versatile Route to Highly Substituted Pyrazoles

1,3-Dipolar cycloaddition reactions provide a powerful and versatile method for the synthesis of five-membered heterocyclic compounds, including pyrazoles.[6] This approach typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene derivative (the dipolarophile).[9] The nitrile imines are often generated in situ from precursors such as hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[6]

This method offers the advantage of constructing highly substituted pyrazoles with good regioselectivity, which can be controlled by the nature of the substituents on both the dipole and the dipolarophile.[9]

General Protocol Outline for 1,3-Dipolar Cycloaddition:

  • In situ Generation of the Nitrile Imine: The nitrile imine is typically generated in the presence of the dipolarophile. A common method involves the dehydrohalogenation of a hydrazonoyl halide using a base like triethylamine.[6]

  • Cycloaddition: The generated nitrile imine rapidly undergoes a [3+2] cycloaddition reaction with the alkene or alkyne present in the reaction mixture.

  • Aromatization (if applicable): If an alkene is used as the dipolarophile, the initial cycloadduct is a pyrazoline, which may be subsequently oxidized or undergo elimination to form the aromatic pyrazole.[10]

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts and the crude product is purified, typically by column chromatography or recrystallization.

Application Spotlight: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used for the treatment of pain and inflammation.[5] Its synthesis provides an excellent practical example of the application of pyrazole chemistry in drug manufacturing. The core of the Celecoxib molecule is a 1,5-diarylpyrazole, which is typically formed via a cyclocondensation reaction that is a variation of the Knorr synthesis.[11]

Overall Synthetic Scheme for Celecoxib:

G p_methylacetophenone p-Methylacetophenone intermediate 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione p_methylacetophenone->intermediate Claisen Condensation ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->intermediate celecoxib Celecoxib intermediate->celecoxib Cyclocondensation hydrazine 4-Sulfamoylphenylhydrazine hydrazine->celecoxib

Caption: The two-step synthesis of Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is a two-step process starting from p-methylacetophenone.[12]

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • Materials: Toluene, sodium hydride, p-methylacetophenone, ethyl trifluoroacetate, hydrochloric acid.

  • Procedure:

    • In a four-necked flask, add toluene and sodium hydride.

    • Heat the mixture to 60-65°C with stirring.

    • Simultaneously add p-methylacetophenone and ethyl trifluoroacetate dropwise.

    • Maintain the temperature at 60-65°C for 1 hour after the addition is complete.

    • Cool the reaction mixture to 30°C and add 15% hydrochloric acid dropwise.

    • Separate the organic layer and evaporate the solvent under reduced pressure to obtain the intermediate dione.[12]

Step 2: Cyclocondensation to form Celecoxib

  • Materials: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinylbenzenesulfonamide hydrochloride, methanol.

  • Procedure:

    • In a reaction vessel, combine the dione intermediate, 4-hydrazinylbenzenesulfonamide hydrochloride, and methanol.[5]

    • Heat the mixture to 65°C and stir for 10 hours.[5]

    • Cool the reaction mixture to 25-30°C and remove the solvent under vacuum to yield crude Celecoxib.[5]

    • The crude product can be purified by recrystallization.

Protocols for Biological Evaluation of Pyrazole Derivatives

Following the successful synthesis and purification of novel pyrazole compounds, the next crucial step is to evaluate their biological activity. The following protocols provide standardized methods for assessing the potential of these compounds in key therapeutic areas.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrazole compounds

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of new compounds.[11]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Synthesized pyrazole compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group, and test groups receiving different doses of the pyrazole compounds. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized pyrazole compounds

  • Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the pyrazole compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by measuring the optical density.[5]

COX-2 Inhibition Assay

Given that many pyrazole derivatives, like Celecoxib, are known COX-2 inhibitors, evaluating the activity of new compounds against this enzyme is often a key step. This can be done using commercially available COX-2 inhibitor screening kits.[13]

General Principle:

These assays typically measure the production of prostaglandin G2, an intermediate product of the COX enzyme. The assay uses a fluorescent probe that reacts with prostaglandin G2 to generate a fluorescent signal. The inhibition of COX-2 by a test compound results in a decrease in the fluorescent signal.[13]

Workflow for a Fluorometric COX-2 Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prepare_reagents Prepare Assay Buffer, Enzyme, and Inhibitors add_reagents Add Reaction Mix (Enzyme, Probe, Cofactor) to 96-well plate prepare_reagents->add_reagents add_inhibitor Add Test Compound or Control add_reagents->add_inhibitor initiate_reaction Initiate with Arachidonic Acid add_inhibitor->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: A generalized workflow for a fluorometric COX-2 inhibition assay.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone HybridsHeLa (Cervical)2.41 - >100[2]
HCT-116 (Colon)2.41 - >100[2]
MCF-7 (Breast)28.93 - >100[2]
Pyrazole-Indole HybridsHepG2 (Liver)6.1 - 24.7[10]
Quinolin-2(1H)-one-based PyrazolesHeLa (Cervical)Varies[14]
HCT-116 (Colon)Varies[14]

Note: The IC50 values are highly dependent on the specific substitutions on the pyrazole scaffold.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and diverse biological activities make it an attractive starting point for the design and development of new therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of pyrazole chemistry in the quest for novel and effective drugs.

References

Experimental procedure for Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Vilsmeier-Haack Formylation of Pyrazoles: Mechanism, Protocol, and Field-Proven Insights

For researchers and scientists in synthetic and medicinal chemistry, the formylation of heterocyclic compounds is a foundational technique for creating versatile intermediates. The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for introducing a formyl (-CHO) group onto electron-rich aromatic systems, including the pyrazole nucleus.[1][2] This application note provides a comprehensive guide to the experimental procedure for the Vilsmeier-Haack formylation of pyrazoles, delving into the underlying mechanism, offering a detailed step-by-step protocol, and presenting insights grounded in practical laboratory experience.

Theoretical Foundation: The Chemistry of Formylation

The Vilsmeier-Haack reaction utilizes a potent electrophilic species known as the Vilsmeier reagent to achieve formylation.[3] This reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[1][4]

Mechanism of Vilsmeier Reagent Formation and Pyrazole Formylation:

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion results in the formation of the highly electrophilic N,N-dimethylchloroiminium ion—the Vilsmeier reagent.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6] For most N-substituted pyrazoles, this attack preferentially occurs at the C4 position, which is the most nucleophilic and often least sterically hindered site.[7] This step forms a resonance-stabilized cationic intermediate. The subsequent iminium salt is then hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazole product.[5][8]

The overall mechanistic pathway can be visualized as follows:

Vilsmeier-Haack Mechanism on Pyrazole cluster_reagent Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Reaction POCl3 POCl₃ POCl3->VilsmeierReagent Reaction Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Electrophilic Attack by Pyrazole Pyrazole Pyrazole (Electron-Rich) Pyrazole->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 4-Formylpyrazole Workup->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: Synthesis of 4-Formylpyrazoles

This section details a general yet robust protocol for the formylation of N-substituted pyrazoles. It is crucial to perform this reaction under anhydrous conditions as the Vilsmeier reagent and POCl₃ are highly sensitive to moisture.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

Materials & Reagents:

  • N-substituted pyrazole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethanol for recrystallization, hexane/ethyl acetate for chromatography)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Standard glassware for work-up and purification (separatory funnel, Büchner funnel, rotary evaporator)

  • Thin-layer chromatography (TLC) apparatus

Workflow Diagram:

Vilsmeier-Haack Workflow start Start prep_reagent Prepare Vilsmeier Reagent: Add POCl₃ to cold DMF start->prep_reagent add_pyrazole Add Pyrazole Substrate prep_reagent->add_pyrazole react Heat Reaction Mixture (e.g., 70-90°C) add_pyrazole->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench on Ice & Neutralize with Base monitor->workup Complete extract Extract Product workup->extract dry Dry & Concentrate extract->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end End: Pure 4-Formylpyrazole purify->end

Caption: Experimental workflow for pyrazole formylation.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (serving as both reagent and solvent). Cool the flask in an ice-water bath to 0°C. Add POCl₃ dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise above 10°C.[8] The formation of a solid or viscous mixture is common. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

    • Causality: This slow, cold addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation and ensuring the efficient formation of the Vilsmeier reagent.[1]

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add the N-substituted pyrazole either neat or as a solution in a small amount of anhydrous DMF. After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a temperature typically between 70°C and 90°C.[8][9]

    • Expert Insight: The optimal temperature and reaction time are substrate-dependent. Less reactive pyrazoles (e.g., those with electron-withdrawing groups) may require higher temperatures or longer reaction times. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[1][8] This step is highly exothermic and will release HCl gas.

    • Trustworthiness: This quenching step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess reactive POCl₃.[1]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base to the acidic aqueous mixture until the pH is neutral or slightly basic (pH 7-8). The product, 4-formylpyrazole, will often precipitate as a solid.

  • Product Collection: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF. If the product does not precipitate, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Data Presentation: Reaction Conditions and Yields

The versatility of the Vilsmeier-Haack reaction is demonstrated by its application to a range of pyrazole substrates. The following table summarizes representative reaction conditions from the literature.

Pyrazole SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Hydrazones (in situ cyclization)POCl₃/DMF704Good[9]
1-Aryl-3-methyl-5-chloropyrazolePOCl₃/DMF80-902-368-87[10]
N-Alkyl-3,5-dimethyl-1H-pyrazolesPOCl₃/DMFNot specifiedNot specifiedGood[7]
Hydrazones (various substitutions)POCl₃/DMF705-6Good[8]
1-Phenyl-1H-pyrazolePOCl₃/DMFNot specifiedNot specifiedGood[11]

Note: "Good" indicates that the source reported satisfactory yields without specifying a precise range for all derivatives.

Troubleshooting and Advanced Considerations

  • No Reaction or Low Yield: This may result from insufficient activation of the pyrazole ring, non-anhydrous conditions, or an inadequate amount of Vilsmeier reagent. Ensure all glassware is oven-dried and reagents are anhydrous. Consider increasing the molar equivalents of POCl₃/DMF or raising the reaction temperature.

  • Formation of Side Products: In some cases, particularly with pyrazolones or other highly activated systems, chlorination of the pyrazole ring can occur as a side reaction.[1][10] Careful control of reaction temperature and stoichiometry is essential to minimize these byproducts.

  • Regioselectivity: While formylation at C4 is predominant for N1-substituted pyrazoles, the outcome can be influenced by the substitution pattern.[12] If the C4 position is blocked, formylation may occur at other positions, though this is less common.[13] For N-unsubstituted pyrazoles, the reaction may fail or lead to complex mixtures, as the acidic N-H proton can interfere with the reaction.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is often a critical step in research and development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during pyrazole synthesis.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield, or I am not isolating any of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in organic synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

1. Purity of Starting Materials: The purity of your reactants, especially the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative, is paramount. Impurities can introduce side reactions that consume starting materials or inhibit the desired reaction pathway.[3]

  • Recommendation: Always ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use. For instance, in the Paal-Knorr synthesis of pyrroles, which shares mechanistic similarities, the purity of the 1,4-dicarbonyl compound is critical to avoid side products.[4][5]

2. Reaction Conditions: Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion or degradation of the product. Many pyrazole syntheses require heating to proceed at an appreciable rate.[3] However, excessive heat or prolonged reaction times can lead to decomposition.

  • Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[4] A study on the synthesis of 3,5-disubstituted 1H-pyrazoles demonstrated the importance of optimizing temperature, with 95°C being an effective condition for their specific system.[6]

3. Catalyst Selection and Loading: Many pyrazole syntheses are acid-catalyzed.[7][8][9] The choice of catalyst and its concentration can dramatically influence the reaction rate and yield. Both Brønsted and Lewis acids can be employed.

  • Recommendation: If your reaction is uncatalyzed and slow, consider adding a catalytic amount of a weak acid like acetic acid. For syntheses involving less reactive starting materials, stronger Lewis acids such as ZrCl₄ or Sc(OTf)₃ might be necessary.[3][10] However, be aware that strongly acidic conditions (pH < 3) can sometimes favor the formation of furan byproducts, especially in Paal-Knorr type syntheses.[11] The Knorr pyrazole synthesis, for example, traditionally uses a catalytic amount of acid to convert a hydrazine and a 1,3-dicarbonyl compound to pyrazoles.[7]

4. Solvent Effects: The solvent plays a crucial role by affecting the solubility of reactants and influencing reaction kinetics.[3] The choice of solvent can also impact the regioselectivity of the reaction.

  • Recommendation: Protic solvents like ethanol are commonly used.[12] However, for certain substrates, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to give better results, especially in the synthesis of 1-arylpyrazoles.[13] Interestingly, the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been reported to improve regioselectivity in the formation of fluorinated pyrazoles.[14] Green chemistry approaches also advocate for the use of water or solvent-free conditions where applicable.[10][15][16]

Below is a troubleshooting workflow for addressing low yield issues:

low_yield_troubleshooting start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_temp_time Optimize Temperature & Time check_purity->optimize_temp_time Pure purify Purify Starting Materials check_purity->purify Impure monitor_tlc Monitor by TLC optimize_temp_time->monitor_tlc catalyst Evaluate Catalyst add_catalyst Add/Change Catalyst catalyst->add_catalyst solvent Re-evaluate Solvent change_solvent Change Solvent solvent->change_solvent success Improved Yield purify->success monitor_tlc->catalyst Still Low Yield monitor_tlc->success Optimized add_catalyst->solvent Still Low Yield add_catalyst->success Improved change_solvent->success Improved

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical starting materials.[17] The regioselectivity is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is attacked first by the substituted nitrogen of the hydrazine.

1. Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine are the primary determinants of regioselectivity. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.

  • Recommendation: Carefully analyze your substrates. For instance, in phenylhydrazine, the unsubstituted NH₂ group is more nucleophilic and will likely attack the more reactive carbonyl group.[14]

2. Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.

  • Recommendation:

    • Solvent: As mentioned earlier, fluorinated alcohols like TFE and HFIP have been shown to significantly improve regioselectivity in certain cases.[14] Aprotic dipolar solvents in an acidic medium have also been reported to provide good regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][13]

    • Catalyst: The use of specific catalysts can direct the reaction towards a particular isomer. For example, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines showed high regioselectivity.[1]

3. Separation of Isomers: If optimizing the reaction conditions does not provide sufficient selectivity, the focus must shift to efficient separation of the regioisomers.

  • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with solvents like hexane and ethyl acetate is a good starting point. Careful selection of the stationary and mobile phases is critical for achieving good separation.[3]

ParameterInfluence on RegioselectivityRecommended Action
Substrate Structure The primary determinant; influenced by sterics and electronics.Analyze the electronic and steric properties of your reactants to predict the major isomer.
Solvent Can significantly alter the reaction pathway and selectivity.Experiment with different solvents, including ethanol, aprotic polar solvents (e.g., DMAc), and fluorinated alcohols (e.g., TFE).[13][14]
Catalyst Can direct the reaction to favor one isomer.Screen different acid catalysts (Brønsted and Lewis) and their concentrations.[1]
Temperature May have a minor effect on the isomeric ratio.Optimize for yield first, then assess the impact on regioselectivity.
Issue 3: Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer: Side product formation can significantly reduce the yield and complicate the purification of the desired pyrazole. The nature of the side products depends on the specific synthetic route employed.

1. Incomplete Cyclization/Dehydration: One common issue is the isolation of stable intermediates, such as hydroxylpyrazolidines, which result from the initial cyclization without the final dehydration to the aromatic pyrazole.[17]

  • Recommendation: The dehydration step is often acid-catalyzed.[18] Ensuring the presence of a suitable catalyst and adequate heating can drive the reaction to completion.

2. Furan Formation: In syntheses analogous to the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan derivative, competing with pyrazole formation.[4][11]

  • Recommendation: Maintain the reaction under neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[4]

3. Competing Reactions of Hydrazine: Hydrazine is a strong nucleophile and can participate in other reactions if reactive functional groups are present in the starting materials or solvent.

  • Recommendation: Ensure the compatibility of all functional groups on your substrates with the reaction conditions. Protect sensitive groups if necessary.

side_products start Starting Materials (1,3-Dicarbonyl + Hydrazine) intermediate Cyclized Intermediate (e.g., Hydroxylpyrazolidine) start->intermediate Cyclization side_product Side Products (e.g., Furan) start->side_product Competing Reactions (e.g., Strong Acid) pyrazole Desired Pyrazole (Aromatic) intermediate->pyrazole Dehydration (Often Acid-Catalyzed)

Caption: Pathways leading to desired pyrazole versus side products.

Issue 4: Purification Difficulties

Question: I am struggling to purify my synthesized pyrazole. What are the recommended purification techniques?

Answer: The purification strategy for pyrazoles depends on their physical properties (solid vs. liquid), polarity, and the nature of the impurities.

1. Recrystallization: If your pyrazole is a solid, recrystallization is often the most effective method for obtaining highly pure material.

  • Recommendation: Screen various solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.[19]

2. Column Chromatography: For liquid pyrazoles or for separating mixtures (like regioisomers or from stubborn impurities), column chromatography is the method of choice.

  • Recommendation: Use silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. Monitor the separation by TLC to determine the optimal eluent composition.[3] For very polar or basic pyrazoles that may stick to silica, deactivating the silica gel with triethylamine or using a different stationary phase like alumina can be beneficial.[19] Reversed-phase (C18) chromatography with acetonitrile/water or methanol/water gradients is another option for polar compounds.[19]

3. Acid-Base Extraction: The nitrogen atoms in the pyrazole ring impart basic character. This property can be exploited for purification.

  • Recommendation: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the pyrazole, moving it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent. This acid-base treatment can be very effective for removing non-basic impurities.[19]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrazole core? The most prevalent method is the cyclocondensation of a 1,3-difunctional compound with hydrazine or its derivatives.[1] The Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine, is a classic and widely used example.[1][7] Other important precursors include α,β-unsaturated carbonyl compounds and acetylenic ketones.[1]

Q2: How does the Knorr pyrazole synthesis work? The Knorr synthesis is typically an acid-catalyzed reaction. The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[8][9]

knorr_mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_int Cyclic Intermediate hydrazone->cyclic_int Intramolecular Cyclization product Pyrazole Product cyclic_int->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis? Yes, there is a significant research effort towards developing greener synthetic routes for pyrazoles. These methods focus on using environmentally benign solvents like water, employing solvent-free reaction conditions, or using recyclable catalysts.[10][15][16][20] For example, procedures using catalysts like ammonium chloride in ethanol or reactions in water with surfactants like CTAB have been reported as green alternatives.[10][21]

Q4: Can I synthesize pyrazoles using flow chemistry? Flow chemistry is emerging as a powerful tool for the synthesis of pyrazoles, offering advantages in terms of safety, scalability, and reaction control.[22] Two-stage syntheses where intermediates are generated and consumed in a continuous flow have been successfully developed, often leading to high yields and throughput.[23]

Q5: My starting 1,3-dicarbonyl is unstable. Are there alternative starting materials? The instability of some 1,3-dicarbonyls, particularly dialdehydes, is a known limitation.[24] Alternative strategies include using "masked" dicarbonyls like vinylogous formamides or 1,3-diacetals.[24] A modern approach involves the ruthenium-catalyzed dehydrogenative condensation of 1,3-diols with hydrazines, which circumvents the need for potentially unstable dicarbonyl intermediates altogether.[24]

References

Technical Support Center: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding this synthesis, which typically proceeds via the Knorr pyrazole synthesis or related pathways. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction for maximum yield and purity.

I. Overview of the Primary Synthetic Route

The most common and direct route to this compound is the cyclocondensation reaction between phenylhydrazine and an appropriate β-ketoester, specifically ethyl 2-formylacetoacetate (or its equivalent). This reaction is a classic example of the Knorr pyrazole synthesis.[1][2]

The reaction involves two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the stable, aromatic pyrazole ring.[3]

Below is a diagram illustrating the general mechanism.

G reactants Phenylhydrazine + Ethyl 2-formylacetoacetate hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (-H₂O) cyclized_int Cyclized Intermediate (Hydroxylpyrazolidine) hydrazone->cyclized_int Intramolecular Cyclization product Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate cyclized_int->product Dehydration (-H₂O) G start Problem Encountered low_yield Low or No Yield start->low_yield impure Impure Product (Multiple TLC Spots) start->impure dark_color Dark Red/Brown Reaction Color start->dark_color check_reagents Check Reagent Purity - Distill Phenylhydrazine - Verify Ketoester Structure low_yield->check_reagents Is purity confirmed? side_reactions Side Reactions Occurring - Lower temperature - Control reagent addition rate - Check for air leaks (use inert atm.) impure->side_reactions Are side products forming? hydrazine_decomp Phenylhydrazine Oxidation - Use freshly distilled reagent - Maintain inert atmosphere (N₂/Ar) dark_color->hydrazine_decomp Is color intense? check_conditions Verify Reaction Conditions - Temperature Control? - Anhydrous Solvent? - Correct Stoichiometry? check_reagents->check_conditions Yes monitor_rxn Incomplete Reaction? - Monitor with TLC over longer period - Consider catalyst (e.g., acetic acid) check_conditions->monitor_rxn Yes workup_loss Product Lost in Work-up? - Check pH during extraction - Analyze aqueous layers - Optimize recrystallization solvent monitor_rxn->workup_loss Reaction complete? purify Optimize Purification - Screen recrystallization solvents - Perform column chromatography side_reactions->purify Yes

References

Technical Support Center: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful class of reactions. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction has a very low yield or is not working at all. What are the first things I should check?

Low yield is a common issue that can often be traced back to fundamental experimental parameters. Before delving into complex mechanistic issues, a systematic review of the basics is the most efficient troubleshooting approach.

A logical troubleshooting workflow:

G start Low Yield Observed reagents 1. Verify Reagent & Solvent Quality start->reagents reagents_q Are reagents pure & stable? Are solvents anhydrous/degassed? reagents->reagents_q conditions 2. Assess Reaction Conditions conditions_q Is concentration optimal? Is temperature appropriate? conditions->conditions_q monitoring 3. Review Reaction Monitoring monitoring_q Is TLC/LCMS method valid? Is the product unstable to workup? monitoring->monitoring_q catalysis 4. Investigate Catalyst (if applicable) catalysis_q Is the catalyst active? Are there inhibiting impurities? catalysis->catalysis_q reagents_q->conditions Yes purify Purify/resynthesize reagents. Use fresh, dry solvents. reagents_q->purify No conditions_q->monitoring Yes optimize_cond Screen concentration & temperature. conditions_q->optimize_cond No monitoring_q->catalysis Yes optimize_mon Develop new analysis method. Modify workup procedure. monitoring_q->optimize_mon No optimize_cat Use fresh catalyst/ligand. Additives needed? catalysis_q->optimize_cat No end Yield Improved catalysis_q->end Yes purify->reagents optimize_cond->conditions optimize_mon->monitoring optimize_cat->catalysis

1. Reagent and Solvent Purity:

  • Reactant Purity: Impurities in your 1,3-dipole or dipolarophile can inhibit the reaction or lead to side products. Re-purify starting materials via chromatography or recrystallization if their purity is questionable.[1]

  • Solvent Quality: For many cycloadditions, especially those involving sensitive catalysts or intermediates, the purity and dryness of the solvent are critical. Use freshly distilled or commercially available anhydrous solvents. For catalyzed reactions, degassing the solvent to remove oxygen can be crucial to prevent catalyst deactivation.[2]

2. Reaction Conditions:

  • Concentration: Bimolecular reactions are concentration-dependent. If the reaction is too dilute, the rate may be impractically slow. Conversely, very high concentrations can lead to solubility issues or favor side reactions. A good starting point for optimization is often in the 0.1 M to 1.0 M range.

  • Temperature: 1,3-dipolar cycloadditions are thermally allowed pericyclic reactions.[3][4] Increasing the temperature will generally increase the reaction rate. However, excessive heat can cause decomposition of reactants, intermediates, or the final product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[2]

3. Reaction Monitoring:

  • Incorrect Assessment: Ensure your method for monitoring the reaction (e.g., TLC, LCMS, NMR) is reliable. The product may have different properties than expected (e.g., poor UV activity, different polarity). Co-spotting with starting materials on TLC is essential.

  • Product Instability: The desired cycloadduct might be forming but subsequently decomposing during the reaction or workup.[1] Analyze a crude aliquot directly from the reaction mixture to confirm product formation.

Q2: I'm performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and getting low yields. What are the common failure modes for this "click" reaction?

While robust, the CuAAC reaction is highly sensitive to the state of the copper catalyst. The catalytically active species is Cu(I), and maintaining its availability is the single most important factor for success.[5]

Key Issues in CuAAC:

  • Copper(I) Oxidation: Cu(I) is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[6] This is the most common reason for failure.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). More practically, include a reducing agent in your reaction mixture. Sodium ascorbate is the most common and effective choice, as it readily reduces any Cu(II) back to Cu(I).[7][8]

  • Catalyst Source: A wide variety of copper sources can be used, but they must be able to generate the Cu(I) species.

    • Cu(II) Salts (e.g., CuSO₄·5H₂O): These are common, inexpensive, and stable, but require an in-situ reducing agent like sodium ascorbate.[9][10]

    • Cu(I) Salts (e.g., CuI, CuBr): These are directly active but are less stable and can still be oxidized if oxygen is present. Using them with a small amount of ascorbate is good practice to maintain the active state.

    • Metallic Copper (e.g., wire, turnings): Elemental copper can act as a heterogeneous catalyst source. The reaction is often slower but can yield very pure products with low copper contamination.[7]

  • Alkyne Homocoupling (Glaser Coupling): A major side reaction is the oxidative homocoupling of the terminal alkyne, promoted by Cu(II) species.[6][11] This consumes your alkyne and catalyst.

    • Solution: The presence of a reducing agent like sodium ascorbate effectively suppresses this side reaction.[8]

  • Precipitation: Some terminal alkynes, particularly those with acidic protons like propiolic acid, can react with Cu(I) to form insoluble copper acetylide precipitates, effectively removing the catalyst and alkyne from the solution.[12]

    • Solution: Add a stabilizing ligand for the copper, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or even excess acetonitrile, which can coordinate to the copper and keep it in solution.[12] Running the reaction in a solvent like DMF can also help.[12]

G CuI CuI Oxidation Oxidation CuI->Oxidation O₂ Acetylide Acetylide Precipitation Precipitation Acetylide->Precipitation Alkyne Alkyne Homocoupling Homocoupling Alkyne->Homocoupling + Cu(II) caption CuAAC cycle and common failure points.

Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is very slow. How can I increase the reaction rate?

SPAAC avoids the cytotoxicity of a copper catalyst, making it invaluable for bioconjugation.[13] Its rate is governed by the ring strain of the cyclooctyne—the primary driving force that lowers the activation energy.[14]

Factors Influencing SPAAC Rate:

Cyclooctyne TypeRelative ReactivityStabilityKey Features
DIBO/ADIBO ModerateGoodOne of the first widely used cyclooctynes.
BCN GoodExcellentBicyclo[6.1.0]nonyne offers a good balance of reactivity and high stability.[15]
DBCO/DIBAC HighModerateDibenzocyclooctyne derivatives are highly reactive due to increased strain.
S-DIBO Very HighLowerIntroduction of sulfur and fluorine atoms can significantly increase rates.[15]

Strategies to Accelerate SPAAC:

  • Choose a More Reactive Cyclooctyne: This is the most direct approach. Switching from a less strained cyclooctyne (like DIBO) to a more strained one (like DBCO or a derivative) can increase the rate by orders of magnitude. However, be aware that higher reactivity often comes at the cost of lower stability and increased potential for side reactions.[14][15]

  • Solvent and Concentration: While the concerted mechanism is not highly sensitive to solvent polarity, solubility is key. Ensure both components are well-dissolved. Increasing the concentration of the limiting reagent will increase the observed rate.

  • Micellar Catalysis: For reactions involving hydrophobic reactants, using surfactants to form micelles can dramatically accelerate the reaction. The micelles effectively increase the local concentration of the reactants, leading to rate enhancements of over 100-fold in some cases.[16]

  • Secondary Interactions: Designing reactants with functionalities that can form secondary interactions (e.g., hydrogen bonding, boronate ester formation) in the transition state can accelerate the reaction and control regioselectivity.[17]

Q4: My reaction gives a mixture of regioisomers. How can I improve selectivity?

Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[3]

  • Thermal (Huisgen) Cycloadditions: In uncatalyzed reactions between an azide and an alkyne, the HOMO-LUMO energy gaps for the two possible orientations are often very similar. This leads to the formation of a mixture of 1,4- and 1,5-disubstituted triazoles.[8][18]

    • Solution: It is often difficult to control regioselectivity in the thermal reaction. The most common solution is to switch to a catalyzed version of the reaction.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of the CuAAC reaction proceeds through a copper acetylide intermediate, which funnels the reaction through a single pathway to exclusively yield the 1,4-disubstituted triazole isomer.[7] If you need the 1,4-isomer, CuAAC is the method of choice.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts direct the reaction to exclusively form the 1,5-disubstituted triazole isomer.[19]

  • Other Dipoles/Dipolarophiles: For other types of 1,3-dipolar cycloadditions (e.g., with nitrones or nitrile oxides), regioselectivity is determined by the FMO coefficients of the interacting atoms.[3] Modifying the electronic nature of substituents (electron-donating vs. electron-withdrawing) on either the dipole or dipolarophile can alter the FMO energies and coefficients, thereby favoring one regioisomer over the other.[19]

Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed to establish a reliable baseline for a problematic CuAAC reaction.

Materials:

  • Azide-containing substrate (1.0 eq)

  • Alkyne-containing substrate (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium Ascorbate (0.1 - 0.2 eq, always in excess of copper)

  • Solvent: A 1:1 mixture of t-BuOH and water is a robust starting point. DMF or DMSO can be used for less soluble substrates.

Procedure:

  • Reagent Preparation:

    • In a clean vial, dissolve the azide (1.0 eq) and alkyne (1.1 eq) in the chosen solvent system (e.g., 1 mL of t-BuOH/H₂O 1:1).

    • Prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 200 mM). Note: Ascorbate solutions can degrade; always use freshly prepared solutions.

  • Reaction Assembly (Order of Addition is Critical):

    • To the stirred solution of azide and alkyne, add the Sodium Ascorbate solution (e.g., 10 µL of 200 mM for a 0.1 mmol scale reaction, giving 0.2 eq).

    • Last, add the CuSO₄ solution (e.g., 10 µL of 100 mM for 0.1 eq). The solution may turn slightly yellow/orange.

  • Reaction Execution:

    • Seal the vial and stir the reaction at room temperature. For sluggish reactions, heating to 40-60°C can be beneficial.[10]

    • Monitor the reaction progress by TLC or LCMS every 30-60 minutes. A typical reaction is complete within 1-4 hours.

  • Troubleshooting Steps if Yield is Still Low:

    • Increase Catalyst Loading: Increase CuSO₄/Ascorbate to 10 mol% / 20 mol%.

    • Add a Ligand: If precipitation occurs or if working with sensitive biomolecules, pre-mix the CuSO₄ with a ligand like TBTA before adding it to the reaction.

    • Change Solvent: If solubility is an issue, switch to DMF or DMSO.

    • Check pH: Ensure the pH is not strongly acidic or basic, which can affect the stability of the reactants or the catalyst complex.

Protocol 2: Monitoring SPAAC Kinetics via ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of the second-order rate constant for a SPAAC reaction.

Materials:

  • Strained alkyne (e.g., DBCO derivative)

  • Azide-containing molecule

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the deuterated solvent.

    • In an NMR tube, combine known volumes of the stock solutions to achieve the desired starting concentrations (e.g., 10 mM of each reactant). Ensure the internal standard is at a concentration where its peak will not overlap with reactant or product peaks.

  • Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate (e.g., every 5 minutes for a fast reaction, every hour for a slow one).

  • Data Analysis:

    • For each spectrum, integrate a well-resolved peak corresponding to one of the reactants (e.g., an aromatic proton on the azide) and a peak from the internal standard.

    • Calculate the concentration of the reactant at each time point using the following formula: [Reactant]t = ([Standard] * I_Reactant) / I_Standard (where I is the integration value).

    • Plot 1/[Reactant]t versus time (s). For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k, in M⁻¹s⁻¹.

References

Technical Support Center: Pyrazole Ester Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals working with pyrazole esters. Pyrazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their metabolic stability and versatile biological activity.[1][2] However, the ester functionality, often introduced to modulate properties like solubility or to act as a prodrug, introduces specific stability challenges.[1] This document provides a structured approach to identifying, troubleshooting, and mitigating common degradation issues associated with these molecules. We will delve into the primary degradation pathways—hydrolysis, oxidation, and photodecomposition—offering not just procedural steps but the underlying chemical logic to empower you to design robust experiments and stable formulations.

Frequently Asked Questions (FAQs)

Q1: My pyrazole ester is rapidly losing potency in my aqueous assay buffer. What is the most likely cause? A: The most common cause is hydrolytic cleavage of the ester bond, especially in buffers with a non-neutral pH (e.g., pH 8).[3] This reaction typically yields the corresponding pyrazole alcohol/phenol and a carboxylic acid, which are often biologically inactive.[3] Refer to the Troubleshooting Guide 1 for a detailed protocol on confirming and quantifying hydrolytic instability.

Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after leaving my sample on the benchtop. How can I determine if it's a degradant? A: This could be due to oxidation or photodegradation. The first step is to compare the sample to a control stored under inert and dark conditions (e.g., blanketed with nitrogen/argon and wrapped in foil). If the peak is absent or smaller in the control, it points towards environmental degradation. The Troubleshooting Guides 2 (Oxidation) and 3 (Photodegradation) provide systematic approaches for identifying the specific cause.

Q3: What are the standard "forced degradation" conditions I should test for my pyrazole ester? A: According to International Council for Harmonisation (ICH) guidelines, forced degradation studies are essential to understand a compound's stability profile.[4] Key stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[5][6] The goal is typically to achieve 5-20% degradation, which provides sufficient data to identify pathways and validate analytical methods without completely destroying the sample.[7]

Q4: Can the pyrazole ring itself degrade? A: Yes. While generally robust, the pyrazole ring is not inert. It can undergo oxidative cleavage or ring-opening, particularly if it has activating substituents like amino groups.[8][9][10] Under certain photochemical conditions, the ring can also be rearranged or cleaved.[11][12]

Troubleshooting Guide 1: Investigating Hydrolytic Instability

Issue: Significant loss of the parent pyrazole ester in aqueous solutions, leading to inconsistent assay results or formulation instability.

Causality & Scientific Rationale: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions. This process, known as hydrolysis, is often the primary non-metabolic degradation pathway for ester-containing drugs. The reaction rate is highly pH-dependent, typically accelerating under basic conditions due to the increased concentration of the potent hydroxide nucleophile. The stability of pyrazole esters can be significantly enhanced by introducing bulky chemical groups near the ester linkage, which provides steric hindrance against this nucleophilic attack.[3]

Experimental Protocol: pH Stress & Stability Profiling

This protocol allows for the systematic evaluation of hydrolytic stability across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a relevant pH range. Suggested: pH 3.0 (HCl/Glycine), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Stock Solution: Prepare a concentrated stock solution of your pyrazole ester in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation Setup:

    • For each pH buffer, dispense aliquots into multiple HPLC vials.

    • Spike each vial with the stock solution to a final concentration of ~100 µg/mL. Ensure the organic solvent volume is minimal (<1-2%) to avoid altering the buffer properties.

    • Prepare a "Time Zero" (T0) sample by immediately quenching the reaction: add an equal volume of mobile phase (e.g., 50:50 Acetonitrile:Water) and place it in the HPLC autosampler cooling rack (~4°C).

    • Place the remaining vials in a temperature-controlled incubator (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each pH set.

    • Quench the reaction as described for the T0 sample.

    • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of the parent pyrazole ester remaining at each time point relative to the T0 sample.

    • Plot % Parent Remaining vs. Time for each pH to determine the degradation kinetics.

Data Summary: Hydrolytic Degradation Profile
pH ConditionTemperatureTime (hours)% Parent Compound RemainingKey Degradant Peak (Area %)
3.0 50°C2498.5%< 1%
5.0 50°C2495.2%~4%
7.4 50°C2475.8%~22%
9.0 50°C2432.1%~65%

Visualization: Hydrolysis Pathway & Troubleshooting Workflow

cluster_pathway Typical Hydrolysis Pathway cluster_workflow Troubleshooting Workflow PyEster Pyrazole Ester (Active) H2O + H₂O / OH⁻ PyEster->H2O Products Pyrazole-OH (Inactive) + Carboxylic Acid H2O->Products Start Inconsistent Assay Results CheckpH Is solution pH > 7? Start->CheckpH RunStress Perform pH Stress Test (Guide 1 Protocol) CheckpH->RunStress Yes Other Investigate other pathways (Oxidation, Photolysis) CheckpH->Other No Analyze Analyze Data: Degradation rate increases with pH? RunStress->Analyze Conclusion Conclusion: Hydrolysis is the primary root cause. Analyze->Conclusion Yes Analyze->Other No cluster_products Potential Degradation Products PyEster Pyrazole Ester Oxidant [ O ] (e.g., H₂O₂ , Air) PyEster->Oxidant N_Oxide N-Oxide (+16 Da) Oxidant->N_Oxide Pathway A Hydroxylated Hydroxylated Pyrazole (+16 Da) Oxidant->Hydroxylated Pathway B RingOpened Ring-Opened Product (e.g., Diazenyl derivative) Oxidant->RingOpened Pathway C Start Degradation observed in 'on-bench' sample Test Perform Photostability Test (Guide 3 Protocol) Start->Test Compare Compare Degradation: Light-Exposed vs. Dark Control Test->Compare Photolabile Result: Compound is Photolabile Compare->Photolabile Degradation(Light) >> Degradation(Dark) Stable Result: Compound is Photostable Compare->Stable Degradation(Light) ≈ Degradation(Dark) Mitigate Action: Store protected from light (e.g., amber vials, low UV lighting) Photolabile->Mitigate Investigate Action: Degradation is likely thermal or oxidative. See Guides 1 & 2. Stable->Investigate

References

Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole derivatives. As a core scaffold in medicinal chemistry and materials science, the purity of pyrazole-containing compounds is paramount to obtaining reliable downstream data and ensuring the efficacy and safety of drug candidates. Recrystallization remains a powerful, efficient, and scalable technique for purification.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the principles behind recrystallization as applied to pyrazoles, enabling you to troubleshoot complex purification challenges and logically develop robust purification strategies. We will explore common failure points, from solvent selection to stubbornly persistent impurities, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

The choice of solvent is critically dependent on the specific polarity and substituents of your pyrazole derivative. However, a number of solvents and solvent systems are consistently effective.

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), acetone, ethyl acetate, cyclohexane, and water are frequently used starting points.[1][2] The parent 1H-pyrazole, for instance, can be crystallized from cyclohexane, petroleum ether, or water.[1]

  • Mixed-Solvent Systems: This is often the most powerful approach when a single ideal solvent cannot be found. The strategy involves dissolving the pyrazole in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then carefully adding a hot "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble until the solution becomes faintly cloudy (the saturation point).[1][3] Common and effective pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][2]

Q2: How do I logically select the right solvent system for my novel pyrazole derivative?

A systematic approach is more efficient than random screening. The goal is to identify a solvent (or solvent pair) where your compound has high solubility at high temperatures but low solubility at low temperatures.

Solvent Selection Workflow:

  • Initial Screening: Place a few milligrams of your crude pyrazole in separate test tubes.

  • Room Temperature Test: Add ~0.5 mL of a candidate solvent to each tube. If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery. Set it aside as a potential "good" solvent for a mixed-solvent system.

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a strong candidate for a single-solvent recrystallization.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates an excellent solvent choice.

  • Mixed-Solvent Pairing: If no single solvent is ideal, take a solvent in which the compound is highly soluble (from step 2) and pair it with a miscible solvent in which the compound is poorly soluble.

The following diagram illustrates this decision-making process.

G cluster_start cluster_screening Step 1: Small-Scale Solubility Screening cluster_analysis Step 2: Analysis & Decision cluster_outcome Step 3: Outcome start Start: Crude Pyrazole Derivative test_rt Test solubility in various solvents at room temp start->test_rt dissolves_rt Dissolves at Room Temp? test_rt->dissolves_rt test_hot If insoluble, heat to boiling dissolves_hot Dissolves when Hot? test_hot->dissolves_hot dissolves_rt->test_hot No good_solvent Potential 'Good' Solvent for Mixed System dissolves_rt->good_solvent Yes crystals_cool Forms Crystals on Cooling? dissolves_hot->crystals_cool Yes bad_solvent Potential 'Anti-Solvent' for Mixed System dissolves_hot->bad_solvent No ideal_single Ideal Single Solvent for Recrystallization crystals_cool->ideal_single Yes try_mixed Proceed to Mixed-Solvent System Testing crystals_cool->try_mixed No

Caption: Workflow for selecting a suitable recrystallization solvent.

Q3: How can I remove persistent colored impurities during recrystallization?

Colored impurities, often highly conjugated byproducts, can sometimes co-crystallize with the desired product.

  • Activated Charcoal: The most common method is to add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[1] The charcoal has a high surface area that adsorbs the large, flat molecules responsible for the color.

  • Causality & Warning: Be judicious with the amount of charcoal used. It is not perfectly selective and will adsorb some of your desired pyrazole derivative, which can negatively impact your final yield.[1][4] Never add charcoal to a boiling solution, as it can cause violent bumping.

Q4: Is it possible to separate regioisomers of a pyrazole derivative using recrystallization?

Yes, this is often achievable through a technique called fractional recrystallization . Regioisomers, despite having identical molecular weights, can have significantly different crystal packing energies and polarities, leading to different solubilities in a given solvent system.[1] The process involves multiple, sequential recrystallization steps. In each step, the solution is enriched with the more soluble isomer, while the crystals are enriched with the less soluble one. This can be a laborious process but is highly effective when optimized.[1]

Q5: What level of purity can I expect, and how should I assess it?

A successful recrystallization can significantly improve purity, often to >99%. The final purity should always be confirmed analytically.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods: 1H NMR and 13C NMR are excellent for identifying and quantifying remaining impurities.[5][6][7]

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) is a quick way to qualitatively assess purity. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Troubleshooting Guide

This guide addresses specific, common issues encountered during the recrystallization of pyrazole derivatives.

Problem Primary Cause(s) Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.[1][4] The compound precipitates as a liquid instead of a solid.1. Re-heat the solution and add more of the "good" solvent to lower the saturation point.[1][8] 2. Switch to a lower-boiling point solvent system.[1] 3. Ensure very slow cooling; an insulated container can help.[1] 4. Add a seed crystal to encourage crystallization at a lower temperature.[1]
No Crystals Form The solution is not sufficiently saturated, or it is supersaturated and requires a nucleation site.[8]1. If unsaturated: Boil off some solvent to concentrate the solution and try cooling again.[1] 2. If supersaturated: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[9] 3. Add a "seed crystal" of the pure compound.[1] 4. Cool the solution in an ice-salt bath for a lower temperature.[10]
Very Low Yield Too much solvent was used, the solution was not cooled sufficiently, or the chosen solvent is simply too effective at keeping the product dissolved even when cold.[1][4]1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation.[1] 3. If the mother liquor is still rich with product, concentrate it by evaporation and cool again to recover a second crop of crystals.
Crystals are Impure Cooling was too rapid, trapping impurities in the crystal lattice, or the impurities have very similar solubility profiles to the product.1. Ensure the solution cools slowly to room temperature before moving it to an ice bath. Rapid cooling promotes impurity inclusion.[4] 2. Wash the filtered crystals thoroughly with a small amount of ice-cold solvent to remove residual mother liquor.[1] 3. Perform a second recrystallization on the obtained crystals.[1]

Troubleshooting Decision Tree:

G cluster_problems cluster_solutions issue Recrystallization Issue Observed no_crystals No Crystals Form Upon Cooling issue->no_crystals oiling_out Compound 'Oils Out' (Forms Liquid Droplets) issue->oiling_out low_yield Yield is Very Low issue->low_yield impure_crystals Crystals are Still Impure issue->impure_crystals sol_no_crystals 1. Evaporate some solvent. 2. Scratch flask interior. 3. Add a seed crystal. no_crystals->sol_no_crystals sol_oiling_out 1. Add more 'good' solvent. 2. Cool much slower. 3. Change to a lower-boiling solvent. oiling_out->sol_oiling_out sol_low_yield 1. Use minimum hot solvent. 2. Cool thoroughly in ice bath. 3. Recover second crop from mother liquor. low_yield->sol_low_yield sol_impure_crystals 1. Ensure slow cooling. 2. Wash crystals with ice-cold solvent. 3. Perform a second recrystallization. impure_crystals->sol_impure_crystals

References

Technical Support Center: A-Z Guide to TLC Analysis in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for identifying byproducts in pyrazole synthesis using Thin-Layer Chromatography (TLC). Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can confidently interpret your results and optimize your reactions.

Troubleshooting Guide: Decoding Your TLC Plate

Thin-Layer Chromatography is a rapid and powerful tool for monitoring the progress of your pyrazole synthesis. However, interpreting a developed TLC plate can sometimes be challenging. This section addresses specific issues you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: An Unexpected Spot Appears on the TLC Plate.

Scenario: You are performing a classic Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Besides the spots for your starting materials and the expected pyrazole product, a new, unexpected spot is visible.

Possible Causes & Solutions:

  • Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazole products is a common outcome.[3][4] These isomers, while structurally similar, will likely have slightly different polarities and thus different Retention Factor (Rf) values on the TLC plate.

    • Expert Insight: The regioselectivity of the Knorr synthesis is highly dependent on factors like pH, solvent, and the electronic and steric properties of the substituents on your starting materials.[4][5] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in hydrazine, potentially leading to a different major regioisomer compared to neutral conditions.[5]

    • Verification: To confirm the presence of regioisomers, try running the TLC in a different solvent system. A change in the mobile phase composition can often enhance the separation between the two spots.

  • Incomplete Cyclization (Intermediate Formation): The reaction may not have gone to completion, leading to the presence of stable intermediates. A common intermediate observed in the Knorr synthesis is a hydroxylpyrazolidine, which is formed before the final dehydration step to the aromatic pyrazole.[4]

    • TLC Behavior: This hydroxyl intermediate is significantly more polar than the final pyrazole product due to the presence of the hydroxyl group. Therefore, it will have a much lower Rf value and appear closer to the baseline.

    • Solution: To push the reaction to completion, you can try increasing the reaction time or temperature. If the reaction is acid-catalyzed, ensure the catalyst has not degraded.

  • Side Reactions: Depending on your specific substrates and reaction conditions, other side reactions can occur. For example, if your 1,3-dicarbonyl compound is prone to self-condensation, or if the hydrazine reacts with other functional groups present, you may see byproducts.

    • Actionable Step: To identify the nature of the byproduct, consider its polarity relative to your starting materials and product. A highly polar byproduct might suggest the introduction of polar functional groups, while a non-polar byproduct could indicate a condensation reaction that has removed polar groups.

Issue 2: The Product and Starting Material Spots are Merged or Have Very Similar Rf Values.

Scenario: Your TLC plate shows a single, elongated spot, or two spots that are so close together they are difficult to distinguish.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to achieve good separation.

    • The "Why": The principle of TLC separation relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If the mobile phase is too polar, all compounds will travel up the plate quickly with little separation (high Rf values).[6] If it's not polar enough, all compounds will remain near the baseline (low Rf values).[6]

    • Systematic Approach to Optimization:

      • If Rf values are too high (spots near the solvent front), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[7]

      • If Rf values are too low (spots near the baseline), increase the polarity of the mobile phase by adding more ethyl acetate.[6][7]

      • Consider trying a different solvent system altogether to exploit different intermolecular interactions. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can sometimes provide the necessary selectivity.[7]

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots that overlap.[6][8][9]

    • Solution: Dilute your sample solution and apply a smaller amount to the plate.[10] Multiple small applications in the same spot, allowing the solvent to dry in between, can help create a concentrated, tight spot.[6][9]

Issue 3: No Spots are Visible on the TLC Plate.

Scenario: After developing and visualizing the TLC plate, no spots are visible, or only the starting material spots are seen.

Possible Causes & Solutions:

  • Compound is Not UV-Active: The most common visualization technique is UV light at 254 nm.[11][12] Many pyrazole derivatives, being aromatic, are UV-active. However, if your specific pyrazole lacks a sufficient chromophore, it may not be visible.

    • Alternative Visualization Techniques:

      • Iodine Chamber: Exposing the plate to iodine vapor is a simple and effective method for visualizing many organic compounds, which will appear as yellow-brown spots.[11][12]

      • Chemical Stains: Stains like p-anisaldehyde or potassium permanganate can react with certain functional groups on your compounds to produce colored spots upon heating.[12][13] The permanganate stain is particularly useful for detecting compounds that can be oxidized.[12]

  • Sample is Too Dilute: The concentration of your product in the reaction mixture may be too low to be detected.[6][14]

    • Solution: Try concentrating a small aliquot of your reaction mixture before spotting it on the TLC plate. Alternatively, spot the plate multiple times in the same location, allowing the solvent to evaporate between applications.[6]

  • Reaction Failure: It is possible that the reaction has not proceeded as expected.

    • Verification: Before concluding that the reaction has failed, ensure you have tried multiple visualization techniques. If still no product is observed, you will need to troubleshoot the reaction conditions themselves (e.g., reagent quality, temperature, catalyst).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my pyrazole synthesis TLC?

A1: The selection of the mobile phase is crucial for good separation. A good starting point for many pyrazole syntheses is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[15][16] A common starting ratio is 70:30 or 80:20 hexane:ethyl acetate. Observe the Rf of your spots and adjust the ratio accordingly. The goal is to have the Rf of your product in the range of 0.3-0.5 for optimal separation and analysis. For more polar pyrazoles, you might need to use systems like dichloromethane/methanol.[7]

Q2: What are the typical Rf values for pyrazoles and their precursors?

A2: Rf values are highly dependent on the specific structures and the TLC system used. However, a general trend can be observed based on polarity:

  • 1,3-Dicarbonyl Compounds: These are generally more polar than the final pyrazole product due to the presence of two carbonyl groups. They will have lower Rf values than the pyrazole.

  • Hydrazine Derivatives: Simple hydrazines are quite polar and will often have very low Rf values, sometimes remaining at the baseline.

  • Pyrazole Product: The aromatic pyrazole is typically less polar than the dicarbonyl starting material. It will therefore have a higher Rf value.

  • Byproducts (e.g., Regioisomers): Regioisomers will have very similar polarities and thus very close Rf values. You may need to screen several solvent systems to achieve baseline separation.[5]

Q3: My pyrazole derivative is a basic compound and streaks on the silica gel plate. What can I do?

A3: Streaking of basic compounds on acidic silica gel is a common problem.[7] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor spot shape.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-2% triethylamine or a few drops of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel and result in sharp, well-defined spots.[6]

Q4: How can I confirm the identity of a spot on my TLC plate?

A4: The best way to confirm the identity of a spot is to use a co-spot. On one lane of the TLC plate, spot your reaction mixture. On a second lane, spot a pure sample of your expected product. In a third lane, carefully spot the reaction mixture and then, directly on top of it, spot the pure product. If the spot from the reaction mixture is indeed your product, the co-spot lane will show a single, well-defined spot. If the reaction mixture spot and the pure product spot have different Rf values, the co-spot lane will show two separate spots.

Data Presentation

Table 1: Common Byproducts in Pyrazole Synthesis and Their TLC Characteristics

Byproduct/IntermediateCommon CauseExpected Polarity vs. ProductExpected Rf vs. Product
Regioisomer Use of unsymmetrical 1,3-dicarbonylVery similarVery similar, slightly different
Hydroxylpyrazolidine Incomplete reaction/dehydrationMore polarLower
Unreacted 1,3-dicarbonyl Incomplete reactionMore polarLower
Hydrazone Intermediate Incomplete cyclizationPolarity varies, often similar to dicarbonylLower

Experimental Protocols

Standard Protocol for TLC Analysis of a Knorr Pyrazole Synthesis
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin line.

  • Sample Preparation:

    • Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

    • Prepare separate solutions of your starting 1,3-dicarbonyl and hydrazine in the same solvent.

  • Spotting the Plate:

    • Using a capillary tube, spot the prepared solutions on the origin line. It is good practice to spot the starting materials in separate lanes alongside the reaction mixture for comparison. A co-spot lane is also highly recommended.

    • Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications.

  • Developing the Plate:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp (254 nm).[11] Circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[11][12]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualizations

TLC_Troubleshooting_Workflow cluster_observe Observation cluster_solution Potential Solutions observe Observe Developed TLC Plate unexpected_spot Unexpected Spot? observe->unexpected_spot Analyze Spots merged_spots Merged/Similar Rf Spots? unexpected_spot->merged_spots No sol_isomer Consider Regioisomer or Intermediate Formation unexpected_spot->sol_isomer Yes no_spots No Spots Visible? merged_spots->no_spots No sol_solvent Optimize Solvent System (Adjust Polarity) merged_spots->sol_solvent Yes sol_load Reduce Sample Load merged_spots->sol_load sol_visual Use Alternative Visualization (Iodine, Stains) no_spots->sol_visual Yes sol_conc Concentrate Sample no_spots->sol_conc

Caption: A logical workflow for troubleshooting common TLC issues in pyrazole synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyrazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Troubleshooting Guide: Overcoming Common Hurdles in Catalyzed Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I'm attempting a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but my yield is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can introduce side reactions that consume reactants or inhibit the catalyst.

    • Recommendation: Always ensure the high purity of your starting materials.[5] Recrystallization or column chromatography of reactants may be necessary. For sensitive reactions, it's advisable to use freshly distilled or purified hydrazines.

  • Catalyst Choice and Loading: The nature and amount of the catalyst are critical. While acid catalysis is common for the Knorr synthesis, the specific acid and its concentration can dramatically influence the outcome.[6][7]

    • Homogeneous Catalysts: Acetic acid is a common choice, but stronger acids like p-toluenesulfonic acid (p-TSA) can be more effective for less reactive substrates.[8][9] However, excessively strong acids can lead to degradation. Start with catalytic amounts and optimize the loading.

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70, silica-supported sulfuric acid, or certain metal oxides (e.g., ZnO nanoparticles) offer advantages in terms of easy separation and recyclability.[10][11][12][13] If using a heterogeneous catalyst, ensure it is properly activated and that there is sufficient surface area for the reaction.

    • Recommendation: If a standard acid catalyst is failing, consider screening a panel of both homogeneous and heterogeneous catalysts. For instance, metal triflates (e.g., AgOTf, Sc(OTf)₃) have shown high efficacy in certain pyrazole syntheses.[11][14]

  • Solvent and Temperature Effects: The solvent influences reactant solubility and reaction kinetics, while temperature affects the reaction rate and stability of intermediates and products.[5]

    • Recommendation: Ethanol is a common solvent, but for some reactions, a higher boiling point solvent might be necessary to drive the reaction to completion.[15] Conversely, for thermally sensitive substrates, lower temperatures may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[5] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[1]

  • Reaction Mechanism Considerations: The Knorr synthesis proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[6][7] If the dehydration step is the rate-limiting step, the use of a dehydrating agent or a Dean-Stark apparatus to remove water can be beneficial. Recent studies have also revealed more complex reaction pathways, including autocatalysis, which can be influenced by reactant stoichiometry.[16]

    • Recommendation: Experiment with the ratio of your reactants. Varying the stoichiometry might improve the conversion of the limiting substrate.[16]

Issue 2: Poor Regioselectivity with Unsymmetrical Reactants

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge when using unsymmetrical substrates in pyrazole synthesis.[16][17] The formation of two or more regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[7]

  • Steric and Electronic Effects of Substrates: The inherent electronic and steric properties of the substituents on the 1,3-dicarbonyl compound play a significant role. A more sterically hindered carbonyl group will be less susceptible to nucleophilic attack. Similarly, an electron-withdrawing group can make the adjacent carbonyl carbon more electrophilic.

    • Recommendation: Analyze the structure of your dicarbonyl substrate. If possible, choose a synthetic strategy that utilizes substrates with significant steric or electronic differentiation to favor the formation of one regioisomer.

  • Influence of Reaction Conditions:

    • pH Control: The pH of the reaction medium can significantly influence the regioselectivity.[16] Under acidic conditions, the reaction mechanism can be altered, favoring one pathway over another.[18]

    • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can affect the transition states of the competing reaction pathways. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[19]

    • Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For example, some Lewis acids may coordinate preferentially with one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.

    • Recommendation: Systematically screen different solvents, particularly polar and fluorinated alcohols.[19] Also, investigate the effect of pH by using different acid catalysts or adding a base.

  • Alternative Synthetic Strategies: If controlling the regioselectivity of the Knorr synthesis proves too challenging, consider alternative methods that offer inherent regiocontrol.

    • Recommendation: Syntheses involving α,β-unsaturated carbonyl compounds or 1,3-dipolar cycloadditions can provide better regiochemical outcomes.[1] For instance, the reaction of N-arylhydrazones with nitroolefins can lead to the regioselective synthesis of polysubstituted pyrazoles.[17]

Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity sub Analyze Substrate (Steric/Electronic Bias) start->sub cond Modify Reaction Conditions sub->cond If no inherent bias sep Separation of Isomers (Column Chromatography) sub->sep If separation is feasible alt Explore Alternative Synthesis cond->alt If optimization fails cond->sep If isomers still form alt->sep If minor isomers still form

Caption: Decision workflow for addressing poor regioselectivity.

Issue 3: Catalyst Deactivation or Difficult Recovery

Question: I'm using a heterogeneous catalyst for my pyrazole synthesis, but its activity decreases after a few runs. How can I prevent deactivation and improve reusability?

Answer: Catalyst deactivation is a significant concern in industrial applications and continuous processes. Several factors can contribute to the loss of catalytic activity.

  • Leaching of Active Species: For supported catalysts, the active catalytic species may leach into the reaction medium, leading to a gradual loss of activity. This is more common with weakly bound active sites.

  • Fouling or Poisoning: The catalyst surface can be blocked by the deposition of byproducts, unreacted starting materials, or impurities. Certain functional groups in the reactants or products can also act as catalyst poisons.

  • Sintering: At high reaction temperatures, the small, highly active nanoparticles of a supported catalyst can agglomerate into larger, less active particles.

Strategies for Mitigation:

  • Catalyst Support and Preparation: The choice of support material and the method of catalyst preparation are crucial for stability. A support with high surface area and strong interaction with the active species can prevent leaching and sintering.

    • Recommendation: Consider using robust supports like silica, alumina, or magnetic nanoparticles, which also facilitate easy recovery.[20]

  • Reaction Conditions:

    • Temperature: Operate at the lowest effective temperature to minimize sintering.

    • Solvent: Choose a solvent that effectively dissolves reactants and products to prevent fouling.

    • Recommendation: Optimize the reaction conditions to be as mild as possible while still achieving a good reaction rate.

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated.

    • Recommendation: The regeneration procedure depends on the cause of deactivation. For fouling, washing with an appropriate solvent or calcination (heating at high temperature in air or an inert atmosphere) might restore activity.

Comparison of Homogeneous and Heterogeneous Catalysis [21]

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Activity/Selectivity Often higher due to well-defined active sites.Can be lower due to a variety of active sites.
Catalyst Separation Difficult and can be costly.[21]Generally straightforward (e.g., filtration).[20][21]
Reusability Often not reusable.Typically reusable, though deactivation can occur.[20]
Thermal Stability Generally lower.[21]Often higher.[20]
Reaction Conditions Milder conditions are often sufficient.May require higher temperatures and pressures.

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" catalysts for pyrazole synthesis?

A1: Green chemistry principles encourage the use of catalysts that are non-toxic, efficient, and recyclable.[22][23] Several environmentally benign catalysts have been developed for pyrazole synthesis:

  • Water as a catalyst/solvent: In some cases, reactions can be performed in water, which is the most environmentally friendly solvent.[10]

  • Organocatalysts: Small organic molecules like imidazole can catalyze pyrazole formation under mild conditions.[24]

  • Nanocatalysts: Nanoparticles of metals or metal oxides (e.g., ZnO, Fe₃O₄) can be highly efficient and easily recyclable catalysts.[11][12][20][25]

  • Biocatalysts: While less common for pyrazole synthesis, enzymatic catalysis represents a very green approach.

  • Ammonium chloride: This has been reported as a readily available, inexpensive, and non-toxic catalyst for Knorr pyrazole synthesis.[15]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my specific application?

A2: The choice depends on your priorities:

  • For lab-scale synthesis and methods development, where high activity and selectivity are paramount and catalyst cost/recovery is less of a concern, a homogeneous catalyst might be preferable. They often provide better understanding and control over the reaction mechanism.[21]

  • For large-scale production and industrial applications, where catalyst cost, separation, and reusability are critical, a heterogeneous catalyst is generally the better choice.[20] The ease of separation simplifies the workup process and reduces waste.[21]

Q3: Can microwave irradiation improve my pyrazole synthesis?

A3: Yes, microwave-assisted synthesis can offer several advantages, including:

  • Reduced Reaction Times: Microwave heating can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes.[1]

  • Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields.

  • Enhanced Regioselectivity: In some cases, microwave irradiation can influence the regioselectivity of the reaction.

It is a valuable technique to consider, especially when conventional heating methods are slow or inefficient.[1]

Q4: Are there any catalyst-free methods for pyrazole synthesis?

A4: Yes, some pyrazole syntheses can be performed without a catalyst, often by using highly reactive starting materials or by running the reaction at elevated temperatures. For example, some multicomponent reactions proceed efficiently under thermal conditions in solvents like ethanol or even under solvent-free conditions.[23] However, these methods may not be as general or efficient as catalyzed reactions.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis using a Homogeneous Acid Catalyst
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of a homogeneous acid catalyst (e.g., acetic acid, 10 mol%).

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Pyrazole Synthesis using a Heterogeneous Catalyst
  • Reaction Setup: To a flask containing a stir bar, add the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.0-1.2 eq.), the heterogeneous catalyst (e.g., 5-10 wt%), and the solvent.

  • Reaction: Stir the suspension at the desired temperature. Monitor the reaction progress by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Catalyst Selection Flowchart

G start Start: Pyrazole Synthesis scale Scale of Reaction? start->scale lab Lab Scale scale->lab Lab large Large Scale / Industrial scale->large Industrial priority_lab Priority: High Selectivity/Yield? lab->priority_lab priority_large Priority: Cost/Reusability? large->priority_large homo Choose Homogeneous Catalyst (e.g., Acetic Acid, p-TSA, AgOTf) priority_lab->homo Yes hetero Choose Heterogeneous Catalyst (e.g., ZnO, Supported Acids, Nanocatalysts) priority_lab->hetero No (separation is key) priority_large->homo No (cost/recovery prohibitive) priority_large->hetero Yes optimize Optimize Conditions (Solvent, Temp, Loading) homo->optimize hetero->optimize green Consider Green Alternatives (Organocatalysts, Water, Microwave) optimize->green

Caption: A decision guide for selecting the appropriate catalyst type.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. The regioselective formation of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, is a frequent challenge where the choice of solvent is not merely a medium but a critical control parameter. This document provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the classic Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) and a substituted hydrazine (R²-NHNH₂) can theoretically produce two different pyrazole regioisomers. This happens because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a product mixture that is often difficult to separate.[1] Achieving high regioselectivity means controlling the reaction to produce predominantly one of these isomers.

Q2: My reaction is yielding a roughly 1:1 mixture of regioisomers. What are the primary factors I should consider to improve this?

A2: A 1:1 mixture is a common result when the electronic and steric differences between the two carbonyl groups of your dicarbonyl substrate are minimal. The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl carbon a "harder" electrophile and more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric bulk around the carbonyl groups and on the hydrazine substituent. The nucleophile will preferentially attack the less sterically hindered carbonyl.[1]

  • Reaction Conditions: This is your most powerful tool for optimization. Parameters like solvent , temperature, and pH can dramatically influence which regioisomer is favored.[1] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral conditions.[1][2]

Of these, manipulating the solvent is often the most effective and straightforward initial step for troubleshooting poor selectivity.[1][3]

Q3: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?

A3: This is an excellent question that gets to the heart of modern optimization strategies for this reaction. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have unique properties that set them apart from standard solvents like ethanol.[4] Their strong hydrogen-bond-donating ability and low nucleophilicity are key.

The proposed mechanism involves the fluorinated alcohol preferentially forming a hemiketal intermediate with the more electrophilic (often more sterically accessible or electronically activated) carbonyl group of the 1,3-dicarbonyl.[4] This selective interaction effectively "protects" one carbonyl, directing the initial attack of the hydrazine's more nucleophilic nitrogen to the remaining, more available carbonyl group. This directed attack establishes the regiochemistry early in the reaction sequence, leading to the formation of a single dominant pyrazole isomer. NMR studies have provided evidence for the formation of these hemiketal adducts, supporting this mechanistic hypothesis.[4]

Troubleshooting Guides & Optimization Protocols

This section addresses specific problems you may encounter during your experiments and provides actionable solutions and detailed protocols.

Issue 1: My reaction with methylhydrazine and a 1-aryl-4,4,4-trifluorobutane-1,3-dione is not selective in ethanol. How can I fix this?

Problem Analysis: This is a classic scenario where the highly electrophilic carbonyl adjacent to the -CF₃ group competes with the aryl ketone. In a conventional solvent like ethanol, both carbonyls are susceptible to attack, leading to poor regioselectivity.

Solution: Implement a fluorinated solvent system. The use of HFIP, in particular, has been shown to yield outstanding regioselectivity in these cases.

Experimental Protocol: Regioselective Synthesis Using HFIP [3][4]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 equiv)

    • Methylhydrazine (1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • At room temperature, add the methylhydrazine (1.1 mmol) to the solution dropwise.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.

    • Upon completion, remove the HFIP solvent under reduced pressure (Note: HFIP is volatile).

    • Purify the crude residue by silica gel column chromatography (a hexane/ethyl acetate gradient is typically effective) to isolate the desired, pure regioisomer.

Data Presentation: Solvent Effect on Regioisomeric Ratio

The following table quantitatively demonstrates the dramatic improvement in regioselectivity when switching from a conventional solvent to a fluorinated alcohol for the reaction of various 1,3-diketones with methylhydrazine.

1,3-Diketone (R¹-CO-CH₂-CO-R²)SolventIsomer Ratio (A:B)Reference
R¹ = Ph, R² = CF₃ Ethanol55 : 45[4]
TFE85 : 15[4]
HFIP 97 : 3 [4]
R¹ = 4-MeO-Ph, R² = CF₃ Ethanol60 : 40[4]
HFIP 98 : 2 [4]
R¹ = 2-Furyl, R² = CF₃ Ethanol50 : 50[4]
HFIP >99 : 1 [4]

Isomer A corresponds to the N-methyl group being adjacent to the R¹ substituent.

Issue 2: I've run my reaction and have a mixture of isomers. How can I unambiguously determine the structure of each?

Problem Analysis: Distinguishing between pyrazole regioisomers using 1D ¹H or ¹³C NMR alone can be inconclusive, as the chemical shift differences can be subtle. A definitive structural assignment is crucial and requires more advanced techniques.

Solution: Utilize 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

Workflow for Structural Elucidation of N-Substituted Pyrazole Regioisomers

Caption: Workflow for unambiguous isomer identification.

Experimental Protocol: HMBC for Regioisomer Assignment [5]

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: On an NMR spectrometer, acquire a standard proton-decoupled ¹³C spectrum and a ¹H spectrum.

  • HMBC Setup: Set up a standard gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for couplings of 8-10 Hz.

  • Analysis:

    • Process the 2D data.

    • Locate the signal for the protons on your N-substituent (e.g., the singlet for an N-CH₃ group).

    • Look for cross-peaks from this proton signal to the carbon signals of the pyrazole ring.

    • A correlation to the carbon at ~148 ppm (C5) versus ~142 ppm (C3) can help in the assignment. For example, if the N-CH₃ protons show a 3-bond correlation to the carbon bearing the phenyl group, you have definitively identified that isomer.[6]

References

Validation & Comparative

A Researcher's Guide to Navigating the Biological Landscape of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Discovery Professionals

In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological effects. This principle is vividly illustrated in the study of pyrazole regioisomers—compounds that share the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring. For researchers and drug development professionals, understanding the nuances of how this isomerism impacts biological activity is not merely an academic exercise; it is a critical step in designing more potent, selective, and safer therapeutic agents.

This guide provides a comprehensive comparison of the biological activities of pyrazole regioisomers, drawing upon experimental data from seminal studies in the fields of oncology, inflammation, and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their differential effects, present key experimental data in a comparative format, and provide detailed protocols for the foundational assays used in their evaluation.

The Structural Significance of Pyrazole Regioisomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of different regioisomers, most commonly the 1,3- and 1,5-disubstituted pyrazoles, as well as 1,3,4- and 1,3,5-trisubstituted pyrazoles. The orientation of these substituents dramatically influences the molecule's electronic distribution, steric profile, and its ability to interact with biological targets.

MTT_Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with pyrazole regioisomers at varying concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H Paw_Edema_Assay A Administer test compounds (regioisomers) to rats B Inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of inhibition of edema C->D

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in the design of novel therapeutic agents.[2]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. By understanding how specific structural modifications influence biological activity, researchers can more effectively design and synthesize next-generation pyrazole-based drugs with enhanced potency and selectivity.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets such as protein kinases and tubulin.[3][4]

Key Structural Insights for Anticancer Activity:

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3]

  • Substitution at N1 and C3/C5: Aryl groups at these positions are common. For instance, a 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position have been identified as crucial for potent activity in certain series.[5][6]

  • Role of Specific Functional Groups: The introduction of moieties like indole, linked to the pyrazole core, has yielded compounds with excellent cytotoxicity against various cancer cell lines, including HCT116, MCF7, HepG2, and A549.[3] Some of these derivatives have even shown superior potency to the standard drug doxorubicin.[3]

  • Targeting Specific Enzymes: Pyrazole derivatives have been successfully designed as inhibitors of key enzymes in cancer progression. For example, compounds with a thiourea skeleton have exhibited significant EGFR inhibitory activity, with some derivatives showing IC₅₀ values comparable to the approved drug erlotinib.[7] Similarly, novel pyrazole derivatives have demonstrated potent inhibitory activity against CDK2.[3]

Comparative Analysis of Anticancer Pyrazole Derivatives:

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines. This data highlights how subtle structural modifications can lead to significant differences in potency and selectivity.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)TargetReference
Compound 33 Indole linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7CDK2[3]
Compound 34 Indole linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7CDK2[3]
Compound 36 Pyrazole ring with isolongifolanoneHepG2, MCF7, Hela0.199CDK2[3]
Compound C5 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideMCF-70.08EGFR[7]
Compound 7j 5-ethylsulfonyl-indazole-3-carbohydrazideMCF-70.027EGFR/VEGFR-2[8]
Compound 7k 5-ethylsulfonyl-indazole-3-carbohydrazideMCF-70.025EGFR/VEGFR-2[8]
Experimental Workflow: Synthesis and In Vitro Cytotoxicity Assay

The development of novel anticancer pyrazole derivatives involves a systematic workflow, from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (e.g., Chalcones, Hydrazines) S2 Cyclocondensation Reaction S1->S2 S3 Purification & Characterization (e.g., Chromatography, NMR, MS) S2->S3 B1 Selection of Cancer Cell Lines S3->B1 Synthesized Pyrazole Derivative B2 MTT or SRB Assay (Cell Viability) B1->B2 B3 IC50 Determination B2->B3 F Lead Compound Identification B3->F Identify Lead Compounds G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition G cluster_prep Preparation cluster_assay Assay P1 Synthesized Pyrazole Derivatives M Microdilution or Agar Diffusion Assay P1->M P2 Bacterial/Fungal Strains P2->M P3 Culture Media P3->M I Incubation M->I R Measurement of Inhibition Zones or MIC I->R E Efficacy Determination R->E Determine Antimicrobial Efficacy

References

A Senior Application Scientist's Guide to the Validation of Pyrazole Compounds as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel pyrazole-based compounds as selective cyclooxygenase-2 (COX-2) inhibitors. We will move beyond a simple checklist of assays to a deeper, mechanistic understanding of the validation workflow, from initial computational predictions to definitive in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare next-generation anti-inflammatory agents.

The Rationale: Targeting COX-2 with Pyrazole Scaffolds

The discovery of two distinct cyclooxygenase (COX) isoforms revolutionized anti-inflammatory therapy. COX-1 is a constitutive, "house-keeping" enzyme responsible for physiological functions like protecting the gastric mucosa and maintaining platelet function.[1] In contrast, COX-2 is an inducible enzyme, rapidly upregulated by inflammatory stimuli to produce prostaglandins (PGs) that mediate pain, fever, and inflammation.[1]

Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic benefits but also dose-limiting side effects like gastrointestinal toxicity due to COX-1 inhibition. This provided a clear rationale for developing selective COX-2 inhibitors. The pyrazole scaffold is a pharmacologically significant structure central to many selective COX-2 inhibitors, most notably Celecoxib (Celebrex®).[2][3][4] Celecoxib, a diaryl-substituted pyrazole, sets the benchmark for both efficacy and the chemical framework for new derivatives.[5][6] Its structure-activity relationship highlights the importance of specific substitutions on the pyrazole ring for potent and selective COX-2 inhibition.[7] This guide outlines the critical experiments required to validate novel pyrazole derivatives against this established standard.

The Validation Funnel: A Multi-Stage Approach

A robust validation strategy follows a logical, multi-stage funnel, progressing from high-throughput predictive methods to complex biological systems. This approach ensures that only the most promising candidates advance, saving time and resources.

Validation_Workflow cluster_0 Phase 1: Predictive & High-Throughput cluster_1 Phase 2: Cellular & Mechanistic cluster_2 Phase 3: Preclinical Efficacy cluster_3 Outcome IN_SILICO In Silico Screening (Molecular Docking) IN_VITRO_ENZYME In Vitro Biochemical Assay (Purified COX-1/COX-2) IN_SILICO->IN_VITRO_ENZYME Prioritize Candidates IN_VITRO_CELL Cell-Based Assays (PGE2 & Cytokine Release) IN_VITRO_ENZYME->IN_VITRO_CELL Confirm Potency & Selectivity IN_VIVO In Vivo Animal Model (Carrageenan Paw Edema) IN_VITRO_CELL->IN_VIVO Validate in a Physiological Context LEAD Lead Candidate Selection IN_VIVO->LEAD Demonstrate Efficacy

Caption: The validation workflow for COX-2 inhibitors.

Section 1: In Silico Screening - The Predictive Foundation

Before committing to costly synthesis and wet-lab experiments, molecular docking provides an invaluable predictive filter. This computational technique models the interaction between a ligand (your pyrazole compound) and the protein target (COX-2), predicting binding affinity and orientation.

The causality is clear: the unique structural differences between COX-1 and COX-2 active sites are the basis for selectivity. The COX-2 active site is larger and has a side pocket that can accommodate the bulky side groups characteristic of selective inhibitors like Celecoxib.[7] Docking studies are performed to predict whether novel pyrazole derivatives can favorably occupy this selective pocket, similar to the reference compound.[8][9]

Key Steps in Molecular Docking:

  • Protein Preparation: Obtain the crystal structure of human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.[10]

  • Ligand Preparation: Generate 3D structures of the candidate pyrazole compounds.

  • Docking Simulation: Use software (e.g., MOE, Glide, AutoDock) to dock the ligands into the defined active site of the COX-2 protein.[8]

  • Validation & Analysis: First, "re-dock" the co-crystallized ligand (like Celecoxib) to validate the docking protocol; a low root-mean-square deviation (RMSD) confirms accuracy.[10] Then, analyze the binding scores (e.g., kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of the candidate compounds. Compounds with high predicted affinity and interactions with key residues (e.g., Arg513, His90, Phe518) are prioritized for synthesis.[9]

Section 2: In Vitro Validation - Establishing Potency and Selectivity

This phase provides the first empirical evidence of a compound's activity and is divided into two crucial stages: direct enzyme inhibition and confirmation in a cellular environment.

Purified Enzyme Inhibition Assay

This is the most direct method to quantify a compound's inhibitory potency against COX-1 and COX-2 and to calculate the all-important Selectivity Index (SI).[11] The assay uses purified recombinant enzymes and measures their ability to convert arachidonic acid into prostaglandins.[12]

Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is based on a common commercial kit format that measures the peroxidase component of COX activity.[13][14]

  • Principle: The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2. A fluorometric probe is used to detect this peroxidase activity, and inhibition of this activity is directly proportional to the inhibition of the COX enzyme.[14]

  • Materials:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes.[12]

    • COX Assay Buffer.

    • Fluorometric Probe (e.g., detects PGG2).[14]

    • Arachidonic Acid (Substrate).

    • Test Pyrazole Compounds and Celecoxib (Positive Control), dissolved in DMSO.

    • 96-well microplate (black, for fluorescence).

    • Fluorometric plate reader (Ex/Em = 535/587 nm).[14]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and Celecoxib (e.g., from 0.01 µM to 100 µM).

    • Assay Setup: In separate wells of a 96-well plate, add the following for both COX-1 and COX-2 reactions:

      • COX Assay Buffer.

      • Test compound dilution (or DMSO for vehicle control).

      • COX-1 or COX-2 enzyme.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 25-37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Kinetic Measurement: Immediately begin reading the fluorescence kinetics for at least 10 minutes at the specified wavelengths.[13]

    • Data Analysis:

      • Calculate the rate of reaction (slope) for each well.

      • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[11]

      • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .[10] A higher SI value indicates greater selectivity for COX-2.

Cell-Based Assays: Proving Efficacy in a Biological System

While purified enzyme assays are essential, they don't account for factors like cell permeability or off-target effects. Cell-based assays provide a more physiologically relevant system to confirm the activity of the lead compounds.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression in immune cells like macrophages.[15] By stimulating cells with LPS, we create a system where COX-2 is the predominant enzyme responsible for prostaglandin production. Inhibition of PGE2 synthesis in this system is a direct measure of the compound's cellular COX-2 inhibitory activity.[10]

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM culture medium with 10% FBS.

    • Lipopolysaccharide (LPS).

    • Test Compounds and Celecoxib.

    • MTT or similar cell viability assay kit.

    • Prostaglandin E2 (PGE2) ELISA Kit.[16][17]

  • Step-by-Step Methodology:

    • Cell Culture: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or Celecoxib for 1 hour. Include a vehicle control (DMSO).

    • COX-2 Induction: Add LPS (e.g., 1 µg/mL) to all wells (except the unstimulated control) and incubate for 24 hours to induce COX-2 expression and PGE2 production.

    • Supernatant Collection: After incubation, collect the cell culture supernatant for PGE2 analysis.

    • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in PGE2 is due to enzyme inhibition and not cytotoxicity.

    • PGE2 Quantification (ELISA):

      • This is a competitive immunoassay.[17] PGE2 in the collected supernatant competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a specific antibody.

      • Follow the ELISA kit manufacturer's protocol precisely.[16][18] This typically involves adding standards and samples to antibody-coated wells, followed by the enzyme conjugate, incubation, washing, substrate addition, and reading the absorbance at 405 nm.[17]

      • The intensity of the color produced is inversely proportional to the amount of PGE2 in the sample.[17]

    • Data Analysis: Calculate the concentration of PGE2 in each sample from the standard curve. Determine the IC₅₀ for PGE2 inhibition for each compound.

  • Principle: Prostaglandins produced by COX-2 can amplify the inflammatory cascade, leading to the release of other pro-inflammatory mediators like TNF-α and IL-6.[10] Measuring the inhibition of these cytokines provides secondary evidence of the compound's anti-inflammatory effect downstream of COX-2.

  • Methodology: The experimental setup is identical to the PGE2 assay. The collected cell-free supernatants are analyzed using specific ELISA kits for TNF-α and IL-6.[19] A significant, dose-dependent reduction in these cytokines further validates the anti-inflammatory potential of the pyrazole compounds.[20]

Comparative Data Summary (In Vitro)

The goal is to identify compounds with low nanomolar or micromolar potency against COX-2 and a high selectivity index, ideally superior to or comparable with Celecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Cellular PGE2 IC₅₀ (µM)
Celecoxib (Reference) 15.20.28>540.45
Pyrazole A >1000.15>6670.25
Pyrazole B 25.41.7914.22.51
Pyrazole C 8.98.5~110.3

(Note: Data are hypothetical examples based on published literature values for illustrative purposes)[9][21]

Section 3: In Vivo Validation - Demonstrating Efficacy in a Living System

The final preclinical step is to demonstrate that the compound is effective in a living organism, where factors like absorption, distribution, metabolism, and excretion (ADME) come into play. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for acute inflammation.[22]

Principle of the Model: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response.[23] The late phase (after 3 hours) is characterized by significant edema (swelling) that is primarily mediated by prostaglandins produced by COX-2.[24] Therefore, a reduction in paw volume by a test compound is a strong indicator of in vivo COX-2 inhibition.[23]

Paw_Edema_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Measurement & Analysis ACCLIM Animal Acclimatization (e.g., Wistar Rats) GROUP Group Assignment (Vehicle, Test Cmpd, Celecoxib) ACCLIM->GROUP BASE Baseline Paw Volume Measurement (t=0) GROUP->BASE ADMIN Oral Administration (p.o.) of Compound BASE->ADMIN INJECT Intraplantar Carrageenan Injection (1%) ADMIN->INJECT 1h post-dose MEASURE Measure Paw Volume Hourly for 6h INJECT->MEASURE CALC Calculate % Inhibition of Edema MEASURE->CALC ANALYSIS Statistical Analysis (e.g., ANOVA) CALC->ANALYSIS

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Test Pyrazole Compound and Celecoxib (positive control).

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • 1% Carrageenan solution in saline.

    • Plethysmometer (for measuring paw volume).

  • Step-by-Step Methodology:

    • Acclimatization & Fasting: Acclimatize animals for one week and fast them overnight before the experiment.

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Test Compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline (V₀).

    • Compound Administration: Administer the vehicle, Celecoxib, or test compound orally (p.o.).

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[25]

    • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]

    • Data Analysis:

      • Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

      • Analyze the results using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.

Comparative Data Summary (In Vivo)

Compound (Dose)% Inhibition of Paw Edema (at 4h)Statistical Significance (vs. Vehicle)
Vehicle Control 0%-
Celecoxib (10 mg/kg) 65.8%p < 0.01
Pyrazole A (10 mg/kg) 72.3%p < 0.01
Pyrazole A (30 mg/kg) 85.1%p < 0.001
Pyrazole B (30 mg/kg) 35.2%p < 0.05

(Note: Data are hypothetical examples for illustrative purposes)[9][25]

Conclusion

The validation of pyrazole compounds as selective COX-2 inhibitors is a systematic process that relies on a tiered approach. It begins with predictive in silico modeling, progresses to definitive in vitro quantification of potency and selectivity, and culminates in the demonstration of anti-inflammatory efficacy in a relevant in vivo model. Each step serves as a critical filter, ensuring that only compounds with a desirable and well-characterized biological profile advance toward further development. By rigorously comparing novel compounds to established benchmarks like Celecoxib using these validated protocols, researchers can confidently identify promising new therapeutic agents for the treatment of inflammation.

References

In Vitro Evaluation of Novel Pyrazole Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The quest for novel anticancer agents with enhanced efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a "privileged structure."[1] Their unique chemical properties and synthetic versatility allow for the design of compounds that can interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[2][3] Several FDA-approved drugs, such as Crizotinib for non-small cell lung cancer, incorporate a pyrazole core, underscoring its clinical significance.[1]

This guide provides a comparative analysis of recently developed pyrazole derivatives, focusing on their in vitro performance against various cancer cell lines. We will delve into the experimental data, dissect the underlying mechanisms of action, and provide detailed protocols for key assays, offering researchers a comprehensive resource for their own drug discovery efforts.

Comparative Cytotoxicity of Novel Pyrazole Scaffolds

The true measure of a novel compound's potential lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify this effect. A lower IC₅₀ value indicates a more potent compound.

Here, we compare the cytotoxic activity of three distinct classes of recently synthesized pyrazole derivatives against a panel of human cancer cell lines, with Doxorubicin, a widely used chemotherapeutic agent, as a reference standard.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Novel Pyrazole Derivatives

Compound ClassSpecific DerivativeHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Pyrazole-Benzimidazole Compound 17 4.33>50>50N/A[4]
Compound 35 4.84>50>50N/A[4]
Benzofuro[3,2-c]pyrazole Analog Compound 5b N/A1.70.69N/A[5]
Pyrazolo[4,3-f]quinoline Compound 48 1.7N/AN/A3.6[2]
Standard Chemotherapy Doxorubicin ~5.23 µg/mL~4.17 µg/mL~8.0 µM9.76[6]

Note: Original data presented in µg/mL was converted for comparative purposes where possible. Direct comparison should be made with caution due to variations in experimental conditions across studies.

From this data, several insights can be drawn. The Pyrazole-Benzimidazole derivatives show notable potency and selectivity for colon cancer cells (HCT116).[4] In contrast, the Benzofuro[3,2-c]pyrazole analog Compound 5b demonstrates broad-spectrum activity, with particularly high potency against lung (A549) and breast (MCF-7) cancer cells.[5] The Pyrazolo[4,3-f]quinoline derivative Compound 48 also shows significant activity against both colon and cervical cancer cell lines.[2] These variations highlight how modifications to the core pyrazole structure can drastically alter a compound's potency and tumor cell selectivity.

Mechanistic Insights: Targeting Key Cancer Pathways

Pyrazole derivatives exert their anticancer effects by interacting with a diverse range of molecular targets.[2][3] Many function as kinase inhibitors, interfering with signaling pathways that control cell growth, proliferation, and survival. Other derivatives have been shown to disrupt the cytoskeleton by inhibiting tubulin polymerization, a mechanism shared with classic chemotherapy drugs like paclitaxel.[5][7]

A common strategy in cancer is the hyperactivation of receptor tyrosine kinases (RTKs) and downstream pathways like the PI3K/Akt pathway, which promotes cell survival and proliferation. Several pyrazole derivatives have been specifically designed to inhibit key kinases in these pathways, such as VEGFR-2 and PI3K.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway targeted by pyrazole kinase inhibitors.

Experimental Protocols: A Guide to In Vitro Assays

Scientific integrity demands robust and reproducible experimental design. The following protocols are presented not just as a series of steps, but with explanations for the critical choices made, ensuring a self-validating system.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8] Its principle lies in the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A1 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate A2 2. Incubate (24h, 37°C, 5% CO₂) A1->A2 B1 3. Add Pyrazole Derivatives (serial dilutions) A2->B1 B2 4. Incubate (48-72h) B1->B2 C1 5. Add MTT Reagent (10 µL/well) B2->C1 C2 6. Incubate (4h) (Allows formazan formation) C1->C2 C3 7. Add Solubilizing Agent (e.g., DMSO) C2->C3 D1 8. Read Absorbance (570 nm) C3->D1 D2 9. Calculate IC₅₀ D1->D2

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive window to measure growth inhibition. A 24-hour incubation period allows cells to adhere and recover from plating stress.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A dose-response curve is essential to determine the IC₅₀. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.

  • Incubation:

    • Action: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This duration is typically sufficient for anticancer agents to exert their effects on cell proliferation and viability.

  • MTT Addition and Formazan Solubilization:

    • Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Causality: Only viable cells with active mitochondria can reduce MTT. The 4-hour incubation allows for sufficient accumulation of the purple formazan product. DMSO is a powerful solubilizing agent required to dissolve the water-insoluble formazan before absorbance can be measured.

  • Data Acquisition and Analysis:

    • Action: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Causality: The absorbance value is directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis, or programmed cell death, is a desired outcome for an anticancer agent. Studies on pyrazole-benzimidazole derivatives have used fluorescent staining to confirm this mechanism.[4] A common method involves using dyes like Hoechst 33342 or DAPI, which stain the nucleus.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells on glass coverslips in a 6-well plate and treat them with the pyrazole compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Fixation: Wash the cells with PBS (Phosphate-Buffered Saline) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with a solution of Hoechst 33342 (1 µg/mL in PBS) for 10 minutes in the dark.

  • Visualization: Mount the coverslips onto microscope slides and visualize under a fluorescence microscope.

  • Interpretation: Healthy cells will show uniformly stained, round nuclei. Apoptotic cells will exhibit characteristic nuclear changes, such as chromatin condensation (brightly stained, compact nuclei) and nuclear fragmentation. This morphological evidence provides strong confirmation of apoptosis induction.[4]

Conclusion and Future Directions

The in vitro data presented in this guide demonstrates the immense potential of the pyrazole scaffold as a foundation for developing novel anticancer agents. The diverse chemical space accessible through synthetic modifications allows for the fine-tuning of potency, selectivity, and mechanism of action. The Pyrazole-Benzimidazole, Benzofuro[3,2-c]pyrazole, and Pyrazolo[4,3-f]quinoline derivatives all represent promising leads for further development.

The next logical step in the drug discovery pipeline is to advance the most promising compounds from these in vitro models to more complex systems.[9] This includes testing in 3D cell cultures (spheroids) that better mimic the tumor microenvironment and, ultimately, progressing to preclinical in vivo animal models to evaluate efficacy, pharmacokinetics, and toxicity.[8][9] The continued exploration of this versatile heterocyclic core will undoubtedly yield the next generation of targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory therapeutics, pyrazole-based compounds have carved out a significant niche, primarily through their targeted inhibition of cyclooxygenase-2 (COX-2).[1][2][3] This guide offers an in-depth comparison of the efficacy of prominent pyrazole-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms, comparative potencies, and the experimental methodologies crucial for their evaluation, ensuring a narrative grounded in scientific rigor and practical insight.

The Rise of Selective COX-2 Inhibition: A Mechanistic Overview

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[4][5] The discovery of two primary COX isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development.

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[6][7]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[6][7][8]

Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[6][8] Pyrazole-based drugs, often referred to as "coxibs," are designed to be selective inhibitors of COX-2.[9] This selectivity allows them to target inflammation more directly while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6][8]

The following diagram illustrates the central mechanism of action for pyrazole-based COX-2 inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at site of inflammation) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, platelet function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Pyrazole_Drugs Pyrazole-Based Drugs (e.g., Celecoxib, Etoricoxib) Pyrazole_Drugs->COX2

Caption: Mechanism of selective COX-2 inhibition by pyrazole-based drugs.

Comparative Efficacy of Key Pyrazole-Based Anti-Inflammatories

The family of pyrazole-based NSAIDs includes several notable members, each with distinct pharmacokinetic and pharmacodynamic profiles. This section compares some of the most well-studied coxibs.

DrugTarget SpeciesKey Efficacy FindingsCOX-2 Selectivity (approx. ratio COX-1 IC50 / COX-2 IC50)References
Celecoxib HumanEffective for osteoarthritis, rheumatoid arthritis, and acute pain.[8][10] Acts as an analgesic, anti-inflammatory, and antipyretic agent.[10]~10-20 fold[8][10]
Etoricoxib HumanProvides effective relief from acute post-operative pain and is used for various forms of arthritis.[11][12] Some studies suggest it is more effective than celecoxib for acute pain.[13][14]~106 fold[11][15]
Robenacoxib Dogs & CatsUsed for post-operative pain and inflammation.[16] Concentrates at the site of inflammation, enhancing its safety profile.[9] Shown to be effective in treating pain associated with degenerative joint disease in cats.[17]Dogs: ~129:1, Cats: ~32:1 (in vitro)[18]
Mavacoxib DogsA long-acting agent for pain and inflammation associated with degenerative joint disease.[19]Preferential for COX-2[20][21][22]
Firocoxib Dogs & HorsesControls pain and inflammation associated with osteoarthritis.[23] It is highly selective for the COX-2 isoenzyme.[24]~265 fold (in horses)[24][25]
Human Therapeutics: Celecoxib vs. Etoricoxib

Direct comparisons between celecoxib and etoricoxib have been the subject of multiple clinical trials. For the treatment of osteoarthritis, etoricoxib (30 mg daily) has been shown to be at least as effective as celecoxib (200 mg daily), with both being superior to placebo and having similar safety profiles.[26][27][28] A mixed treatment comparison of various NSAIDs for osteoarthritis concluded that etoricoxib (30 or 60 mg) has a high probability of showing the greatest improvement in pain and physical function.[14] For acute postoperative pain, such as after arthroscopic surgery, a single preoperative dose of etoricoxib was found to be more effective for pain control than celecoxib.[13]

Veterinary Therapeutics: A Look at Robenacoxib, Mavacoxib, and Firocoxib

In veterinary medicine, several pyrazole-based drugs have been developed with a focus on both efficacy and safety in companion animals.

  • Robenacoxib is noted for its high selectivity for COX-2 and its tendency to accumulate at inflamed sites, which may contribute to its favorable safety profile.[9][29] Clinical trials have demonstrated its effectiveness in managing postoperative pain in cats and dogs and chronic pain from musculoskeletal disorders.[30][31][32][33]

  • Mavacoxib is characterized by its long duration of action, making it suitable for the management of chronic conditions like degenerative joint disease in dogs with less frequent dosing.[19][20][21]

  • Firocoxib is another highly selective COX-2 inhibitor approved for use in dogs and horses for osteoarthritis-associated pain and inflammation.[23][24] Its long half-life in horses suggests a prolonged duration of action.[24][25]

Experimental Protocols for Efficacy Assessment

The evaluation of anti-inflammatory drugs relies on a combination of in vitro and in vivo assays. These protocols provide a framework for the comparative assessment of pyrazole-based compounds.

In Vitro Assay: COX-1/COX-2 Inhibition

Causality: This assay is fundamental to determining the potency and selectivity of a compound for the COX isoforms. By measuring the concentration of the drug required to inhibit 50% of each enzyme's activity (IC50), we can calculate a selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2, which is a desirable trait for minimizing side effects.[34]

Methodology:

  • Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer Preparation: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing a heme cofactor and an appropriate reducing agent.

  • Compound Preparation: Dissolve the test compounds (e.g., celecoxib, etoricoxib) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2). Add the diluted test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection: The activity of the COX enzyme is measured by its peroxidase component. This is typically done by monitoring the appearance of an oxidized colorimetric or fluorometric probe at a specific wavelength.[7][35]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each enzyme.[35]

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

Causality: This is a classic and highly reproducible model of acute inflammation used to assess the in vivo anti-inflammatory activity of a compound.[36][37] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[38][39] The ability of a drug to reduce this swelling is a direct measure of its anti-inflammatory efficacy.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

  • Grouping and Fasting: Randomly assign animals to different groups (e.g., vehicle control, positive control like indomethacin, and various doses of the test compounds). Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[38][39]

  • Induction of Edema: Inject a 1% solution of lambda carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[39]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[37][39]

  • Data Analysis: Calculate the change in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group. This allows for the assessment of both the magnitude and duration of the anti-inflammatory effect.

Integrated Experimental Workflow

The following diagram outlines a logical workflow for the comparative evaluation of novel pyrazole-based anti-inflammatory drug candidates.

Drug_Development_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety cluster_preclinical Preclinical Development a Compound Synthesis b COX-1/COX-2 Inhibition Assay a->b c Determine IC50 & Selectivity b->c d Carrageenan-Induced Paw Edema Model c->d e Assess Anti-Inflammatory Effect d->e f Preliminary Toxicology & Pharmacokinetics e->f g Lead Optimization f->g h Advanced Safety Studies g->h i Formulation Development h->i

Caption: A streamlined workflow for pyrazole-based drug evaluation.

Conclusion

The pyrazole scaffold has proven to be a highly successful template for the development of selective COX-2 inhibitors.[2][3][40] While drugs like celecoxib and etoricoxib have become mainstays in human medicine for treating inflammatory conditions, a parallel evolution has occurred in veterinary medicine with agents such as robenacoxib, mavacoxib, and firocoxib, which are tailored to the specific needs of companion animals. The efficacy of these drugs is a function of their COX-2 selectivity, potency, and pharmacokinetic properties. A rigorous and logical application of the in vitro and in vivo experimental models described in this guide is essential for the continued development of safer and more effective pyrazole-based anti-inflammatory agents.

References

A Researcher's Guide to In Silico Docking: Evaluating Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in human diseases.[1][2] From kinases driving cancer progression to enzymes mediating inflammation, pyrazole derivatives have shown significant therapeutic promise.[3][4][5][6] A critical step in the rational design and optimization of these compounds is the use of in silico molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a protein target, providing invaluable insights into binding affinity and the nature of molecular interactions.[1][6][7]

This guide offers a comprehensive comparison of docking studies involving various pyrazole derivatives against therapeutically relevant protein targets. We will delve into the causality behind experimental choices in docking protocols, present comparative data to guide lead selection, and provide a detailed, self-validating workflow for performing your own docking studies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage molecular docking in their pyrazole-based drug discovery programs.

The Power of Prediction: Why Docking Matters for Pyrazole Derivatives

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals interactions.[7][8] Molecular docking allows us to visualize and quantify these potential interactions before a compound is even synthesized, enabling a more targeted and efficient drug design process.[7] By comparing the docking scores and binding modes of a series of pyrazole analogs, we can prioritize the synthesis of compounds with the highest predicted affinity and selectivity for our target of interest.[1]

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the in silico performance of various pyrazole derivatives against a range of protein targets, collated from multiple research studies. Binding energies and docking scores are presented to facilitate a comparative analysis. A more negative binding energy or a higher docking score generally indicates a more favorable interaction.

Table 1: Docking Performance Against Cancer-Related Kinases

Protein kinases are a major class of targets in oncology, and pyrazole derivatives have been extensively explored as kinase inhibitors.[2][3]

Target Protein (PDB ID)Pyrazole DerivativeDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
EGFR (Epidermal Growth Factor Receptor)Pyrazole-linked pyrazoline with carbothioamide tail (e.g., 6h, 6j)Not explicitly stated, but binding pose similar to gefitinibHinge region of ATP binding site[9]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)-10.09Not explicitly stated[7][8]
Aurora A Kinase (2W1G)2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)-8.57Not explicitly stated[7][8]
CDK2 (Cyclin-Dependent Kinase 2) (2VTO)3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)-10.35Not explicitly stated[7][8]
B-Raf Kinase (2FB8)Chalcone-pyrazoline derivative (PY7)-8.89GLN530[5]
PLK1 (Polo-like kinase 1)Compound 17 (aminopyrimidinyl pyrazole analog)-12.04Not explicitly stated[10]
Table 2: Docking Performance Against Other Therapeutic Targets
Target Protein (PDB ID)Pyrazole DerivativeDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
COX-2 (Cyclooxygenase-2)Hybrid Pyrazole Analogues (e.g., 5u, 5s)Docking scores not explicitly stated, but correlated with high in vitro selectivityNot explicitly stated[4]
DNA Gyrase (6QX2)Ferrocenyl-substituted pyrazole-9.6Alanine 588[6]
Tyrosyl-tRNA synthetase (E. coli - 1x8x)N-Mannich base of dimethyl pyrazole with sulphanilic acidGood binding interactionNot explicitly stated[11]
Glucosamine-6-phosphate synthasePyrazole analogues of curcumin (cp10, cp11, cp12)Lowest docking energy and inhibition constantCys1, Arg73, Thr76, His77, Asn98, Gly99, Ile100 and others[12]

A Step-by-Step Guide to a Self-Validating Docking Protocol

To ensure the reliability of in silico predictions, a robust and validated docking protocol is essential. Here, we outline a comprehensive workflow using the widely accepted AutoDock suite of tools.[13][14] This protocol is designed to be self-validating by first redocking a known ligand to ensure the docking parameters can reproduce the experimentally determined binding pose.

Experimental Protocol: Molecular Docking using AutoDock Vina

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.[15]

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types.[13]

2. Ligand Preparation:

  • Objective: To generate a 3D structure of the pyrazole derivative and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structure in a PDB file format.

    • Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation, encompassing the active site of the protein.

  • Procedure:

    • Load the prepared protein (PDBQT file) into AutoDockTools.

    • Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from published literature.

    • Define the dimensions and center of a 3D grid box that covers the entire active site with some additional buffer space.

4. Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding pose and affinity of the pyrazole derivative.

  • Procedure:

    • Use AutoDock Vina for the docking calculation.[13][14] Vina employs a Lamarckian genetic algorithm for ligand conformational searching.[8]

    • Specify the prepared protein, ligand, and the grid box parameters in the Vina configuration file.

    • Execute the docking run. Vina will generate a set of predicted binding poses ranked by their docking scores.

5. Analysis of Results:

  • Objective: To analyze the docking results to identify the most likely binding mode and understand the key molecular interactions.

  • Procedure:

    • Analyze the docking results to identify the best binding pose for each ligand based on the docking score (binding affinity).[4]

    • Visualize the protein-ligand interactions of the top-ranked pose using molecular visualization software (e.g., PyMOL, Discovery Studio).[15]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrazole derivative and the protein's active site residues.

6. Protocol Validation (Redocking):

  • Objective: To validate the accuracy of the docking protocol.

  • Procedure:

    • If the crystal structure of the target protein with a bound ligand is available, perform a redocking experiment.

    • Extract the co-crystallized ligand and dock it back into the protein's active site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[16] An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]

Visualizing the Docking Workflow and Key Interactions

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Grid Box (Active Site) PDB->Grid Ligand 2. Prepare Pyrazole Ligand (3D) Dock 4. Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Analyze Poses & Scores Dock->Analyze Validate 6. Validate Protocol (Redocking) Analyze->Validate

Caption: A generalized workflow for molecular docking studies of pyrazole derivatives.

G cluster_protein Protein Active Site cluster_ligand Pyrazole Derivative A Amino Acid 1 (H-bond donor) B Amino Acid 2 (Hydrophobic) C Amino Acid 3 (H-bond acceptor) Pyrazole Pyrazole Core C->Pyrazole H-bond Pyrazole->A H-bond Pyrazole->B Hydrophobic Interaction

Caption: Key interactions of a pyrazole derivative within a protein's active site.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline, particularly for the exploration of versatile scaffolds like pyrazole. This guide has provided a comparative overview of the in silico performance of pyrazole derivatives against various protein targets, a detailed and self-validating docking protocol, and visual representations of the key concepts.

It is crucial to remember that docking scores are predictions and should be used to prioritize compounds for experimental validation.[18] The correlation between docking scores and experimental binding affinities is not always perfect, and factors such as protein flexibility and the presence of water molecules can influence the accuracy of the predictions.[13][19] Future advancements in docking algorithms, including the integration of machine learning and enhanced sampling techniques, will undoubtedly improve the predictive power of these in silico methods.[20] By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel pyrazole-based therapeutics with improved efficacy and selectivity.

References

A Comparative Guide to X-ray Diffraction Analysis for the Definitive Structure Confirmation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutics, exhibiting a vast range of biological activities. However, the synthesis of substituted pyrazoles can often yield multiple isomers, making unambiguous structural confirmation a critical, non-negotiable step. While a suite of analytical techniques can provide pieces of the structural puzzle, only one stands as the gold standard for absolute configuration: X-ray Diffraction (XRD).

This guide provides an in-depth comparison of XRD methodologies—Single-Crystal and Powder—with complementary spectroscopic techniques. We will explore the causality behind experimental choices, present actionable protocols, and offer data-driven insights to ensure the structural integrity of your novel pyrazole compounds.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[2][3] For a pyrazole derivative, this means absolute confirmation of substituent positions, tautomeric forms, and stereochemistry.

The technique relies on the principle of Bragg's Law. When a beam of X-rays is directed at an ordered crystal lattice, the X-rays are diffracted in specific directions.[1] By measuring the angles and intensities of these diffracted beams, a 3D picture of the electron density within the crystal can be reconstructed.[1]

Why SCXRD is the Unrivaled Authority

The power of SCXRD lies in its final output: a complete, three-dimensional model of the molecule as it exists in the crystal lattice. This is not a connectivity map or a list of functional groups; it is the precise location of each atom in space. This level of detail is crucial for understanding structure-activity relationships (SAR) and for designing next-generation therapeutic agents.[4]

Experimental Workflow: From Synthesis to Structure

The path from a synthesized pyrazole to a confirmed crystal structure is a systematic process. Each step is critical for a successful outcome.

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Diffraction Analysis cluster_output Final Output synthesis Pyrazole Synthesis purification Purification synthesis->purification Isomers/Impurities crystal_growth Crystal Growth purification->crystal_growth Pure Compound mounting Crystal Selection & Mounting crystal_growth->mounting High-Quality Single Crystal data_collection Data Collection mounting->data_collection Mounted Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model cif_file CIF File Generation refinement->cif_file Refined Structure validation Validation & Analysis cif_file->validation Final Data

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: Single-Crystal XRD of a Pyrazole Derivative

This protocol outlines the standard procedure for determining the crystal structure of a novel pyrazole compound.[4]

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal with a well-ordered internal lattice, free of significant defects.

    • Method: Slow evaporation is the most common technique for small organic molecules.

      • Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.

      • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be selected under a microscope. It should have well-defined faces and be free of cracks or inclusions.

    • Method:

      • Place a drop of cryoprotectant oil (e.g., Paratone-N) on a microscope slide.

      • Transfer a suitable crystal (typically 0.1-0.3 mm in all dimensions) into the oil.

      • Using a goniometer head with a mounted loop, carefully pick up the crystal.[4]

  • Data Collection:

    • Rationale: The mounted crystal is cooled to reduce thermal vibration of the atoms, resulting in a sharper diffraction pattern.[4] A modern diffractometer rotates the crystal while exposing it to a focused beam of X-rays.

    • Method:

      • Mount the goniometer head onto the diffractometer.

      • A stream of cold nitrogen (typically 100-120 K) is directed at the crystal.[4]

      • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[4]

  • Structure Solution and Refinement:

    • Rationale: The collected data (a series of spots with different intensities) are processed to solve the "phase problem" and generate an initial electron density map. This map is then refined to best fit the experimental data.

    • Method:

      • Specialized software is used to integrate the diffraction spots and determine the unit cell parameters and space group.

      • The structure is solved using direct methods, which provide an initial model of the atomic positions.[4]

      • This model is refined using a full-matrix least-squares procedure, minimizing the difference between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions.

  • Data Analysis and Output:

    • Rationale: The final refined structure is presented in a standard format, the Crystallographic Information File (CIF), which contains all the information about the crystal structure determination.[5][6]

    • Output: The CIF file includes atomic coordinates, bond lengths, bond angles, torsion angles, and details of the experimental setup.[7][8] This file can be used to generate visualizations of the molecule and is the standard for publication in scientific journals and deposition in crystallographic databases like the Cambridge Structural Database (CSD).[6]

The Practical Workhorse: Powder X-ray Diffraction (PXRD)

What happens when you cannot grow a suitable single crystal? Powder X-ray Diffraction (PXRD) offers a powerful alternative. Instead of a single crystal, PXRD uses a finely powdered sample containing thousands of randomly oriented microcrystals.[9]

Applications and Limitations

PXRD is indispensable for:

  • Phase Identification: Comparing the experimental diffraction pattern to databases (like the ICDD) to identify known crystalline phases.[10]

  • Purity Analysis: Detecting the presence of crystalline impurities or different polymorphs.

  • Lattice Parameter Determination: For well-diffracting materials, the unit cell dimensions can be determined.[9]

While solving a completely unknown structure of an organic molecule from powder data is more challenging than SCXRD due to peak overlap, advances in "direct-space" methods have made it increasingly feasible.[11][12][13]

Experimental Workflow: From Bulk Sample to Diffractogram

pxrd_workflow cluster_prep Sample Preparation cluster_analysis Diffraction Analysis cluster_output Final Output bulk_sample Bulk Pyrazole Sample grinding Grinding bulk_sample->grinding ~20-200 mg mounting Sample Mounting grinding->mounting Fine, Homogeneous Powder data_collection Data Collection mounting->data_collection Flat Surface data_processing Data Processing data_collection->data_processing Raw Data diffractogram Powder Diffractogram data_processing->diffractogram Intensity vs. 2θ analysis Phase ID / Purity Check diffractogram->analysis Database Matching

Caption: Workflow for Powder X-ray Diffraction Analysis.

Detailed Experimental Protocol: Powder XRD of a Pyrazole Derivative
  • Sample Preparation (The Key to Quality Data):

    • Rationale: The goal is to have a fine, homogeneous powder with randomly oriented crystallites to ensure all possible diffraction planes are sampled.[14][15]

    • Method:

      • Grind approximately 20-200 mg of the pyrazole sample into a fine powder using an agate mortar and pestle.[16] The consistency should be similar to talcum powder.

      • Carefully pack the powder into a sample holder, ensuring the surface is smooth and flush with the holder's surface. A glass microscope slide can be used to gently press and flatten the surface.[9] Avoid excessive pressure, which can induce preferred orientation.

  • Data Collection:

    • Rationale: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.

    • Method:

      • Place the sample holder into the powder diffractometer.

      • Set the experimental parameters (e.g., X-ray source, voltage, current, 2θ range, step size, and scan speed). A typical scan for an organic compound might range from 5° to 50° 2θ.

      • Initiate the scan.

  • Data Analysis and Interpretation:

    • Rationale: The output is a diffractogram, a plot of intensity versus 2θ. Each peak corresponds to a specific set of crystal lattice planes (d-spacing) according to Bragg's Law.

    • Method:

      • Phase Identification: The peak positions and relative intensities act as a "fingerprint" for the crystalline phase.[10] This pattern is compared against entries in a crystallographic database to find a match.

      • Purity Check: The presence of unexpected peaks indicates a crystalline impurity.

      • Structure Solution (Advanced): If the material is pure and a new structure is suspected, indexing programs can be used to determine the unit cell parameters. Following this, direct-space methods or other advanced techniques can be employed to attempt a full structure solution.[11]

A Holistic View: Comparing XRD with Spectroscopic Alternatives

While XRD provides the definitive solid-state structure, a multi-technique approach is essential for comprehensive characterization. Spectroscopic methods provide complementary data on connectivity, molecular weight, and functional groups, primarily in the solution or gas phase.

Technique Information Provided Sample State Key Advantages Key Limitations
Single-Crystal XRD (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2]Single CrystalUnambiguous, definitive structural proof.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Crystalline phase ID, purity, polymorphism, lattice parameters.[9][17]PowderDoes not require single crystals; useful for bulk material analysis.Structure solution is complex for organic molecules; amorphous content is not detected.
NMR Spectroscopy Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment, structure in solution.[18][19]SolutionThe primary tool for structure elucidation in solution; provides dynamic information.[20]Does not provide absolute 3D structure (bond lengths/angles); ambiguity between isomers is possible.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[21][22]Solid/Liquid/GasHigh sensitivity; confirms molecular formula.Provides no stereochemical or 3D structural information.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, C=O).[23][24]Solid/Liquid/GasFast, simple, and confirms the presence of expected chemical bonds.Provides no information on atom connectivity or 3D arrangement.

Conclusion: An Integrated Strategy for Pyrazole Structure Confirmation

For drug development professionals and researchers, structural certainty is paramount. X-ray diffraction, particularly single-crystal XRD , stands alone as the technique capable of providing the absolute, unambiguous three-dimensional structure of a pyrazole derivative.[1][3] It is the final arbiter in cases of isomeric ambiguity and the ultimate tool for understanding the solid-state interactions that can influence a drug's physical properties.

However, the most robust analytical strategy is an integrated one. NMR and Mass Spectrometry are the frontline tools for initial structure elucidation and confirmation of molecular formula in solution.[25] FTIR provides a quick check for key functional groups.[23] Once a compound is purified, PXRD serves as the practical method for confirming the bulk sample's phase purity. Finally, obtaining a structure via SCXRD provides the definitive proof, anchoring all other analytical data to a precise and validated three-dimensional reality. By leveraging the strengths of each technique, scientists can proceed with confidence, knowing their molecular structure is built on a solid foundation.

References

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone of molecular design. Its presence in blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®) underscores its importance as a "privileged scaffold."[1] The versatility of the pyrazole ring, stemming from its unique electronic properties and ability to engage in various non-covalent interactions, has fueled a continuous quest for efficient, selective, and scalable synthetic methods. This guide provides an in-depth comparative review of the principal synthetic strategies for accessing functionalized pyrazoles, moving beyond mere procedural lists to dissect the causality behind experimental choices and outcomes. We will explore the classic Knorr synthesis, delve into methods utilizing α,β-unsaturated systems, evaluate the efficiency of multicomponent reactions, and examine the precision of cycloaddition strategies.

The Foundational Approach: Knorr Pyrazole Synthesis and Related Condensations

The most traditional and straightforward route to the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[2][3][4] This method's longevity is a testament to its reliability and the ready availability of its starting materials.[5]

Mechanism and Core Principles

The reaction proceeds via an acid-catalyzed mechanism.[3][6] Initially, one nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate after dehydration. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclized intermediate which then eliminates a second molecule of water to yield the aromatic pyrazole ring.[7][8]

Caption: General mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

The primary drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls (R1 ≠ R3) and substituted hydrazines, which often leads to the formation of a mixture of two regioisomers.[2][4][9] The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This choice is influenced by a subtle interplay of steric hindrance and electronic effects of the R1 and R3 substituents. For instance, in the reaction of a β-ketoester with a hydrazine, the initial condensation typically occurs at the more electrophilic ketone carbonyl over the ester carbonyl, governing the final regiochemistry.[7][8]

Recent advancements have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly improve the regioselectivity, favoring one isomer over the other.[10] This is attributed to the solvent's ability to form hemiketals preferentially at the more reactive carbonyl group, directing the subsequent attack of the hydrazine.[10]

Comparative Data: Knorr Synthesis
Entry1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventYield (%)Reference
1Ethyl acetoacetatePhenylhydrazineAcetic Acid/Ethanol95[11]
21,3-DiketonesArylhydrazinesN,N-Dimethylacetamide59-98[2]
3AcetylacetoneHydrazine HydrateNano-ZnO95[11]
4Trifluoromethylated 1,3-diketonesArylhydrazinesAgOTf (1 mol%)up to 99[2]
Experimental Protocol: Synthesis of Edaravone (a Pyrazolone)

This protocol demonstrates a variation of the Knorr reaction to synthesize the drug Edaravone.[8]

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent and Catalyst: Add 10 mL of absolute ethanol and 2-3 drops of glacial acetic acid to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 1 hour.

  • Crystallization: After the reaction period, remove the heat source and allow the solution to cool to room temperature, during which the product will begin to crystallize.

  • Isolation: Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold ethanol and allow them to air dry to yield 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

Building from Unsaturated Scaffolds: The α,β-Unsaturated Carbonyl Route

A powerful alternative to the Knorr synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or their synthetic equivalents.[2] This method often provides better control over regioselectivity and allows for a different spectrum of functionalization patterns.

Mechanism and Core Principles

This pathway typically begins with a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system.[12][13] This forms a hydrazone intermediate which then undergoes intramolecular cyclization and subsequent oxidation or elimination of a leaving group to afford the aromatic pyrazole. The oxidation step can occur spontaneously in the presence of air or be facilitated by an added oxidant.[12][13] If the β-position of the unsaturated system contains a good leaving group, aromatization occurs via elimination under redox-neutral conditions.[12]

Caption: General mechanism for pyrazole synthesis from α,β-unsaturated carbonyls.

Advantages and Scope

This method's key advantage is its inherent regioselectivity. The substitution pattern of the final pyrazole is unambiguously defined by the structure of the starting α,β-unsaturated carbonyl compound.[14] The reaction tolerates a wide variety of substrates, including α,β-unsaturated ketones, aldehydes, and esters.[15] Furthermore, using tosylhydrazine as the nucleophile can directly yield the aromatic pyrazole via elimination of the tosyl group, bypassing the need for a separate oxidation step.[12][13]

Comparative Data: α,β-Unsaturated Carbonyl Route
Entryα,β-Unsaturated SystemHydrazineConditionsYield (%)Reference
1β-Aryl α,β-unsaturated ketonesPhenyl hydrazineReflux, then oxidationGood[14]
2ChalconesHydrazine hydrateMicrowave, solvent-free>90[15]
3α-BromocinnamaldehydeTosylhydrazineBase, heatGood[12]
4β,γ-Unsaturated hydrazonesCu(I) salt, O₂Aerobic cyclizationGood[16]
Experimental Protocol: Synthesis from a Chalcone
  • Reaction Setup: In a microwave-safe vial, combine chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite K10).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.

  • Workup: After cooling, add ethyl acetate (10 mL) to the vial and filter to remove the catalyst.

  • Isolation: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude pyrazoline intermediate via column chromatography or recrystallization. If desired, the pyrazoline can be oxidized to the corresponding pyrazole using an appropriate oxidant (e.g., I₂ in refluxing ethanol).

The Efficiency of Convergence: Multicomponent Reactions (MCRs)

In the drive for sustainable and efficient chemistry, multicomponent reactions (MCRs) have emerged as a superior strategy. MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials, adhering to principles of pot, atom, and step economy (PASE).[17] This approach allows for the rapid assembly of complex and highly functionalized pyrazoles from simple precursors.[13][18]

Workflow and Core Principles

MCRs for pyrazole synthesis often involve a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, occurring in a single vessel.[17][19] A common and powerful example is the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[17][19] The reaction cascade builds complexity rapidly, often under mild conditions and with the use of environmentally benign solvents like water or ethanol.[19][20]

MCR_Workflow A Aldehyde intermediate1 Knoevenagel Adduct A->intermediate1 B Malononitrile B->intermediate1 C β-Ketoester intermediate2 Pyrazolone C->intermediate2 D Hydrazine D->intermediate2 catalyst Catalyst (e.g., Piperidine) catalyst->intermediate1 intermediate3 Michael Adduct intermediate1->intermediate3 intermediate2->intermediate3 Michael Addition product Highly Functionalized Pyrano[2,3-c]pyrazole intermediate3->product Cyclization -H2O

Caption: Workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles.

Advantages and Scope

The primary advantage of MCRs is the significant increase in efficiency and molecular diversity. A vast array of functionalized pyrazoles can be generated by simply varying the starting components.[17] These reactions are often catalyzed by simple bases, acids, or even nanoparticles, and can be accelerated using ultrasound or microwave irradiation.[19] This strategy is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery.

Comparative Data: Multicomponent Reactions
EntryComponentsCatalyst/SolventProduct TypeYield (%)Reference
1Aldehyde, Malononitrile, β-Ketoester, HydrazinePiperidine/WaterPyrano[2,3-c]pyrazole85-93[17]
2Aldehyde, Malononitrile, HydrazineNone5-AminopyrazoleGood[12]
3Aryl glyoxal, Aryl thioamide, PyrazoloneHFIPPyrazole-linked thiazoleHigh[20]
4Aldehyde, β-Ketoester, HydrazineYb(PFO)₃Persubstituted pyrazoleGood[13]
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol is adapted from literature procedures for green synthesis.[19]

  • Reaction Setup: In a 25 mL flask, create a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in 5 mL of water.

  • Catalyst: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, a solid product precipitates directly from the reaction mixture within 20-30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and a small amount of cold ethanol. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

The Precision of Cycloadditions: [3+2] Strategies

For ultimate control over regiochemistry, 1,3-dipolar cycloaddition reactions are unparalleled.[4] This approach involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile (typically an alkyne or alkene) to form the five-membered pyrazole ring in a single, concerted step.

Mechanism and Core Principles

The most common 1,3-dipoles used for pyrazole synthesis are diazo compounds and sydnones.[21][22] For example, diazo compounds, generated in situ from N-tosylhydrazones, react with alkynes in a [3+2] cycloaddition to form pyrazoles.[21] The regioselectivity is generally high and predictable based on the electronic properties of the substituents on both the dipole and the dipolarophile. Modern variations often employ metal catalysts, such as copper or silver, to facilitate the reaction under mild conditions.[2][21][23]

Cycloaddition_Mechanism start 1,3-Dipole + Alkyne dipole "Diazo Compound (R-C≡N+-N--R')" alkyne "R1-C≡C-R2" product Pyrazole dipole->product [3+2] Cycloaddition alkyne->product

Caption: General schematic of [3+2] cycloaddition for pyrazole synthesis.

Advantages and Scope

The primary strength of this method is its excellent regiocontrol, often yielding a single regioisomer where other methods would produce mixtures.[24] The scope for both the 1,3-dipole and the alkyne is broad, allowing access to a wide range of 1,3,5-trisubstituted and other polysubstituted pyrazoles.[24][25] Copper-catalyzed aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates have also been developed as an atom-economical and regioselective route.[21][23]

Comparative Data: [3+2] Cycloaddition Reactions
Entry1,3-Dipole SourceDipolarophileConditionsYield (%)Reference
1N-Alkyl tosylhydrazonesTerminal Alkynest-BuOK, PyridineGood-High[24]
2N-IsocyanoiminotriphenylphosphoraneTerminal AlkynesAg-mediatedGood[21]
3SydnonesTerminal AlkynesBase-mediatedHigh[22]
4N,N-Disubstituted hydrazinesAlkynoatesCu₂O, airGood[21]
Experimental Protocol: Synthesis via N-Tosylhydrazone and Alkyne

This protocol is a representative example of a base-mediated cycloaddition.[24]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add N-alkylated tosylhydrazone (1.0 mmol), 18-crown-6 (0.1 mmol), and potassium tert-butoxide (t-BuOK) (2.0 mmol).

  • Solvent and Reactant Addition: Add anhydrous pyridine (3 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for the time required as monitored by TLC (typically 2-12 hours).

  • Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 1,3,5-trisubstituted pyrazole.

Summary and Outlook

The synthesis of functionalized pyrazoles is a mature field, yet one that continues to evolve. The choice of synthetic route is a strategic decision guided by the desired substitution pattern, required functional group tolerance, and considerations of efficiency and scale.

Synthetic RouteKey AdvantagesKey LimitationsBest For...
Knorr Synthesis Readily available starting materials, simple procedure.[5]Poor regioselectivity with unsymmetrical substrates.[2][9]Simple, symmetrically substituted pyrazoles.
α,β-Unsaturated Systems Excellent regiocontrol, redox-neutral options.[12][14]Requires multi-step preparation of starting materials.Unambiguous synthesis of specific regioisomers.
Multicomponent Reactions High efficiency, step economy, rapid diversity generation.[17][18]Optimization can be complex; isolation can be challenging.Library synthesis and lead discovery.
[3+2] Cycloaddition Superb regioselectivity, mild conditions.[21][24]Some 1,3-dipole precursors can be unstable or hazardous.Accessing specific, highly substituted regioisomers.

Future developments will likely focus on expanding the scope of catalytic systems, particularly those using earth-abundant metals, and developing novel multicomponent and cycloaddition reactions that offer even greater control and complexity in a single step. As the demand for novel molecular architectures in medicine and materials science grows, the elegant and versatile pyrazole ring will undoubtedly remain a central target for synthetic innovation.

References

Assessing the antioxidant potential of substituted pyrazoles compared to known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Substituted Pyrazoles as Novel Antioxidants

This guide provides an in-depth comparison of the antioxidant potential of substituted pyrazole derivatives against well-established antioxidants. It is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents for oxidative stress-related pathologies. We will delve into the mechanistic rationale behind antioxidant assays, provide detailed experimental protocols, and analyze structure-activity relationships to offer a comprehensive assessment.

The Imperative for Novel Antioxidants: Understanding Oxidative Stress

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates.[1] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular components including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases like cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants mitigate this damage by donating electrons to stabilize ROS, thereby preventing a cascade of cellular injury.[3] While endogenous and natural antioxidants are crucial, there is a persistent search for synthetic compounds with superior efficacy, stability, and target specificity. Pyrazoles, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant properties.[1][4][5][6]

This guide will compare the performance of select substituted pyrazoles to the following industry-standard antioxidants:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays.[7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a food and cosmetic preservative.

Below is a simplified representation of a ROS-mediated damage pathway and the interventional role of antioxidants.

ROS Reactive Oxygen Species (ROS) LP Lipid Peroxidation ROS->LP initiates MembraneDamage Membrane Damage LP->MembraneDamage CellDamage Cellular Damage & Pathology MembraneDamage->CellDamage Antioxidants Antioxidants (e.g., Pyrazoles) Antioxidants->ROS neutralize

Caption: Oxidative stress pathway and antioxidant intervention.

Methodologies for Quantifying Antioxidant Potential

To provide a robust comparison, a multi-assay approach is necessary, as different assays reflect different aspects of antioxidant activity. The primary mechanisms of action for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] We will focus on three widely adopted, SET-based spectrophotometric assays: DPPH, ABTS, and FRAP.

The general experimental workflow for these assays is standardized to ensure reproducibility and comparability.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent 1. Prepare Radical & Standard Solutions Mix 3. Mix Sample/Standard with Radical Solution Reagent->Mix Sample 2. Prepare Test Compound (Pyrazoles) Dilutions Sample->Mix Incubate 4. Incubate in Dark at Room Temperature Mix->Incubate Measure 5. Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate 6. Calculate % Inhibition and IC50 / Equivalents Measure->Calculate

Caption: Generalized workflow for spectrophotometric antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Causality: This assay employs the stable free radical DPPH, which has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[2][11] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to the pale yellow DPPH-H form.[9][11][12] The resulting decolorization is directly proportional to the antioxidant's radical scavenging capacity.[11] The reaction is typically performed in an organic solvent like methanol or ethanol, as DPPH is soluble in these media.[2][9] Incubation is performed in the dark because the DPPH radical is sensitive to light.[2]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH working solution in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0 ± 0.2. This solution should be prepared fresh and kept in the dark.[11][12]

      • Prepare a stock solution (e.g., 1 mg/mL) of the test pyrazole and standard antioxidants (Ascorbic Acid, Trolox) in methanol.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of various concentrations of the test compounds and standards to different wells.

      • Add 100 µL of methanol to a well to serve as the blank (control).

      • Add 100 µL of the DPPH working solution to all wells.

      • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measurement & Calculation:

      • Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[11]

      • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle & Causality: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore with maximum absorbance at 734 nm.[14] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[14][15] The addition of an antioxidant reduces the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[14] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its effectiveness over a wide pH range.[14] The measurement is performed at 734 nm to minimize interference from colored compounds in the sample.[16]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution in water.[17]

      • Prepare a 2.45 mM potassium persulfate solution in water.[17]

      • Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15][17] This long incubation ensures complete radical generation.

      • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][18]

    • Assay Procedure:

      • Add 10 µL of various concentrations of the test pyrazoles and standards (Trolox is the common standard) to the wells of a 96-well plate.

      • Add 200 µL of the diluted ABTS•+ working solution to each well.

      • Mix and incubate at room temperature for 5-6 minutes.[19]

    • Measurement & Calculation:

      • Measure the absorbance at 734 nm.

      • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Causality: Unlike radical scavenging assays, the FRAP assay directly measures the total antioxidant power based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by the antioxidant sample in an acidic environment (pH 3.6).[20] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless Fe³⁺-TPTZ complex, which is measured at an absorbance of 593 nm.[3] The FRAP assay is simple and fast, providing results in minutes.[20] The acidic pH is crucial to maintain iron solubility.[20]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

      • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

      • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

      • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.

      • Prepare a ferrous sulfate (FeSO₄) standard curve.

    • Assay Procedure:

      • Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.

      • Add 220 µL of the pre-warmed FRAP working reagent to all wells.

      • Mix and incubate for approximately 4-10 minutes at room temperature.[21]

    • Measurement & Calculation:

      • Measure the absorbance at 593 nm.

      • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

Comparative Data Analysis

The antioxidant potential of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.[22][23] Below is a summary of representative data from the literature, comparing the activity of various pyrazole derivatives with standard antioxidants.

Compound/DerivativeAssayActivity (IC50 in µM or Equivalent)Reference Standard
Standard Antioxidants
Ascorbic AcidDPPH~25-50 µMN/A
TroloxABTS1.0 (by definition)N/A
BHTDPPH~50-100 µMN/A
Substituted Pyrazoles
4-Aminopyrazol-5-ol derivatives (Edaravone analogs)ABTSTEAC ≈ 1.0Trolox
1,5-DiarylpyrazolesDPPHGood scavenging activityAscorbic Acid
Pyrazolyl AcylhydrazonesDPPHIC50 in low micromolar rangeN-Acetylcysteine
Pyrazole with Catechol MoietyDPPHExcellent scavenging activityNot specified
N-phenyl pyrazole sulfonamidesDPPHModerate to excellent activityAscorbic Acid

Note: The values presented are approximate and collated from various studies for illustrative purposes. Direct comparison requires identical experimental conditions.[4][23][24][25][26]

Structure-Activity Relationship (SAR) Insights

The analysis of various pyrazole derivatives reveals key structural features that govern their antioxidant activity:

  • Phenolic Hydroxyl Groups: The presence of phenolic -OH groups, particularly in a catechol (ortho-dihydroxy) arrangement on a substituent phenyl ring, significantly enhances antioxidant activity.[26] These groups are excellent hydrogen/electron donors, which is a primary requirement for radical scavenging.

  • Amino Groups: The introduction of an amino group (-NH₂) onto the pyrazole nucleus has been shown to be important for antioxidant activity, as seen in Edaravone analogs.[25]

  • Acylhydrazone Moiety: Pyrazoles functionalized with an acylhydrazone group have demonstrated potent inhibition of ROS production and strong radical scavenging properties.[22][23][27]

  • Electron-Donating Substituents: In general, substituents that increase the electron density of the pyrazole system facilitate the donation of an electron to neutralize free radicals, thereby enhancing antioxidant capacity. The N-H proton of the pyrazole ring itself can also contribute to this activity.[4]

  • Steric Hindrance: The position and size of substituents can create steric hindrance, potentially affecting the molecule's ability to interact with and neutralize larger radical species.[28]

Conclusion and Future Outlook

The evidence strongly suggests that substituted pyrazoles are a highly promising class of synthetic antioxidants.[5][6] Certain derivatives, particularly those functionalized with phenolic hydroxyls or acylhydrazone moieties, exhibit antioxidant potential that is comparable to, and in some cases may exceed, that of standard antioxidants like Ascorbic Acid and BHT.[22][24][26]

The key advantage of the pyrazole scaffold lies in its synthetic tractability, which allows for extensive chemical modification to fine-tune its antioxidant properties and other pharmacological parameters (e.g., solubility, bioavailability). While in vitro assays like DPPH, ABTS, and FRAP provide excellent foundational data, further investigations using cellular models and in vivo studies are necessary to validate their therapeutic potential in treating oxidative stress-related diseases. The continued exploration of pyrazole structure-activity relationships will undoubtedly lead to the development of novel and potent therapeutic agents.[22][23]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Waste Classification: A Conservative Approach

Given the absence of a dedicated SDS, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate must be treated as a hazardous substance. This conservative approach is dictated by the known properties of structurally similar pyrazole derivatives, which can be harmful if swallowed and may cause skin and eye irritation.[3][4] Pyrazole-based compounds are also recognized as a potential environmental concern, particularly regarding water contamination.[5]

Therefore, all forms of this compound—including pure solid, solutions, and contaminated labware—are to be classified as hazardous chemical waste . Under no circumstances should this material be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[1][5]

II. Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following procedures provide a clear workflow for managing this compound waste from the point of generation to its ultimate disposal by certified professionals.

Proper segregation is the foundation of safe chemical waste management, preventing unintended and potentially dangerous reactions.[2]

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, sealable container.

    • Any materials that have come into direct contact with the solid compound, such as weighing papers, contaminated gloves, or pipette tips, must also be placed in this designated solid chemical waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed container intended for liquid chemical waste.[2]

    • To maintain safety and facilitate proper disposal, do not mix this pyrazole-containing waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5][6]

The integrity of the waste container and the clarity of its label are critical for safe handling and regulatory compliance.

  • Container Selection:

    • Use only containers that are in good condition and compatible with the chemical. Plastic is often preferred for its durability.[7]

    • Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed at all times, except when adding waste.[7]

    • Do not overfill containers; leave sufficient headspace (approximately 10%) to accommodate expansion of contents.[5]

  • Labeling Requirements:

    • All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[6]

    • The label must include the following information:

      • The words "Hazardous Waste" .[5]

      • The full, unabbreviated chemical name: "this compound" .

      • An accurate list of all constituents and their approximate concentrations.[5]

      • The date on which waste was first added to the container (the "accumulation start date").[5]

      • The name of the principal investigator and the specific laboratory location.[5]

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • Location: The SAA must be at or near the point where the waste is generated.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in any single SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][8][9]

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin or tray capable of holding 110% of the volume of the largest container.[5] This precaution helps to contain any potential leaks or spills.

The final disposal of hazardous chemical waste must be managed by qualified professionals.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is responsible for managing the hazardous waste program.[8]

  • Requesting Pickup: Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online system where you will provide a detailed inventory of the waste.[2]

  • Regulatory Framework: The entire process, from generation to disposal, is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10][11] This "cradle-to-grave" system ensures that hazardous waste is managed safely and responsibly.[9][10]

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collection: Carefully collect the absorbent material and the spilled chemical into a sealed container.

  • Disposal: The cleanup materials must be disposed of as hazardous waste, following the same containerization and labeling procedures outlined above.[9]

IV. Summary of Disposal Procedures

For quick reference, the key operational details are summarized in the table below.

Parameter Solid Waste Liquid Waste Contaminated Labware
Waste Type Hazardous Chemical SolidHazardous Chemical LiquidHazardous Chemical Solid
Container Sealable, compatible (e.g., wide-mouth plastic jar)Sealable, compatible (e.g., plastic carboy)Puncture-resistant container for sharps; sealed bag for soft goods
Labeling "Hazardous Waste," full chemical name, concentrations, start date, PI/Lab"Hazardous Waste," full chemical name, concentrations, start date, PI/Lab"Hazardous Waste," full chemical name, concentrations, start date, PI/Lab
Storage Closed container in designated Satellite Accumulation Area (SAA)Closed container in designated SAA with secondary containmentClosed container in designated SAA
Disposal Method Arrange for pickup via institutional EHS for professional disposalArrange for pickup via institutional EHS for professional disposalArrange for pickup via institutional EHS for professional disposal
V. Process Flow Diagram for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition Start Waste Generated (Solid, Liquid, or Contaminated Item) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate Waste Type (Solid vs. Liquid) Classify->Segregate Containerize Select Compatible Container & Add Waste Segregate->Containerize Label Label Container Correctly ("Hazardous Waste", Name, Date, etc.) Containerize->Label Store Store in SAA (Closed, Secondary Containment) Label->Store Request Request Pickup via Institutional EHS Store->Request When container is full or storage time limit is reached Pickup EHS / Licensed Contractor Picks Up Waste Request->Pickup End Proper Disposal (Incineration/Treatment) Pickup->End

Caption: Workflow for the proper disposal of the target compound.

By implementing these procedures, you contribute to a safe and sustainable research environment, ensuring that the pursuit of scientific advancement does not come at the cost of environmental integrity or personal safety.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS No: 89193-16-8) in a laboratory setting.[1] As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the causality of chemical hazards and proven laboratory safety practices. Adherence to these protocols is fundamental to ensuring personal safety and maintaining the integrity of your research.

Hazard Analysis: The Foundation of Your PPE Strategy

Understanding the specific risks associated with a chemical is the critical first step in constructing an effective safety protocol. This compound, like many related pyrazole derivatives, is classified under the Globally Harmonized System (GHS) with specific hazard statements. The primary hazards include:

  • H302: Harmful if swallowed. [2][3] This dictates that ingestion pathways must be eliminated.

  • H315: Causes skin irritation. [2][4] This necessitates a robust barrier between the chemical and your skin.

  • H319: Causes serious eye irritation. [2][3][4] This requires direct and comprehensive protection for the eyes.

These classifications are not merely administrative; they are the scientific basis for the selection of each piece of personal protective equipment. The operational plan that follows is a direct response to these identified risks.

Core PPE Ensemble and Engineering Controls

The selection of PPE is contingent on the specific procedure being performed. All operations should, at a minimum, be conducted in a well-ventilated area.[5][6] For handling the solid form of this compound, a certified chemical fume hood or a local exhaust ventilation system is mandatory to minimize inhalation risk.[7]

Equipment Specification Rationale & Justification
Hand Protection Nitrile or Neoprene Gloves (ensure inspection before use)Provides a necessary barrier against skin contact, mitigating the risk of irritation (H315). Proper glove removal technique is crucial to prevent contaminating the skin.[8][9]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shieldProtects against accidental splashes or airborne particles, preventing serious eye irritation (H319). Safety glasses with side shields are the minimum requirement; goggles provide a more complete seal.[5][6]
Body Protection Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination. In the event of a larger spill, chemical-resistant aprons or coveralls may be necessary.[5][8]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Recommended when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[9]

Procedural Workflow: From Preparation to Disposal

This section outlines the step-by-step methodology for safely handling this compound. This workflow is designed as a self-validating system to minimize exposure at every stage.

Donning PPE: The Order of Application

The sequence of putting on PPE is designed to create a secure and uncontaminated barrier.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield. Goggles should form a seal around the eyes.[6]

  • Gloves: Don the final piece of equipment, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves to create a complete seal.[10]

Safe Handling Operations
  • Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

  • Handling: Use appropriate tools (spatulas, etc.) to handle the chemical. Avoid generating dust.[5]

  • Spill Management: In case of a spill, immediately evacuate non-essential personnel. Wearing your full PPE, sweep up the solid material without creating dust and place it into a labeled, sealed container for hazardous waste disposal.[6][9]

Doffing PPE: The Critical Decontamination Sequence

The removal of PPE is the point of highest risk for self-contamination. This sequence must be followed meticulously.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact with the outer surface.[8][9] Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Eye/Face Protection: Remove goggles or face shield.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8][11]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations, from initial setup to final disposal, emphasizing critical safety checkpoints.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_spill Spill Response cluster_cleanup 3. Cleanup & Disposal A Verify Fume Hood Operation B Locate Eyewash/Shower A->B C Don PPE (Sec 3.1) B->C D Weigh Compound in Hood C->D E Perform Experiment D->E F No Spills E->F G Sweep Solid Material F->G Spill Occurs I Segregate Chemical Waste F->I Proceed H Containerize Waste G->H H->I J Doff PPE (Sec 3.3) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Emergency First Aid Protocols

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) available for emergency responders.[8]

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: All surplus chemical and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to sewer systems.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste in a suitable, closed container.[9]

  • Waste Service: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.